molecular formula C6H6ClF2NO B112312 4-Amino-2,6-difluorophenol Hydrochloride CAS No. 220353-22-0

4-Amino-2,6-difluorophenol Hydrochloride

Cat. No.: B112312
CAS No.: 220353-22-0
M. Wt: 181.57 g/mol
InChI Key: FSPHUCZMDAKFRL-UHFFFAOYSA-N
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Description

4-Amino-2,6-difluorophenol Hydrochloride is a fluorinated phenolic compound that serves as a valuable molecular building block in scientific research, particularly in the synthesis of more complex chemical entities . Its structure, featuring both amino and phenol functional groups on a difluorinated benzene ring, makes it a versatile intermediate in medicinal chemistry and drug discovery efforts. Research into fluorinated tyrosine analogs, which share structural similarities with this compound, has demonstrated their utility in probing enzyme mechanisms . For instance, such analogs are used to investigate the role of active site tyrosine residues by systematically modulating the pKa of the phenolic hydroxyl group, thereby providing insights into catalytic hydrogen bonding networks and the stabilization of reaction intermediates in enzymes like the Mycobacterium tuberculosis enoyl-ACP reductase (InhA) . As a specialty chemical, this compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,6-difluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5F2NO.ClH/c7-4-1-3(9)2-5(8)6(4)10;/h1-2,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPHUCZMDAKFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628962
Record name 4-Amino-2,6-difluorophenol--hydrogen chloride (1/1)
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Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220353-22-0
Record name Phenol, 4-amino-2,6-difluoro-, hydrochloride (1:1)
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Record name 4-Amino-2,6-difluorophenol--hydrogen chloride (1/1)
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Record name 4-Amino-2,6-difluorophenol hydrochloride
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Foundational & Exploratory

Technical Guide: 4-Amino-2,6-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-difluorophenol hydrochloride is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making fluorinated building blocks like this one valuable for drug discovery and development.[1][2] This guide provides a summary of the available technical data for this compound, including its chemical properties, synthesis, and potential applications. Information on the parent compound, 4-Amino-2,6-difluorophenol, and structurally similar analogs is also included to provide a more comprehensive overview where direct data for the hydrochloride salt is limited.

Chemical and Physical Properties

The CAS number for this compound is 220353-22-0 .[3][4] It is also known as 2,6-Difluoro-4-aminophenol hydrochloride.[3] The free base, 4-Amino-2,6-difluorophenol, has the CAS number 126058-97-7.[5][6]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula (Hydrochloride) C₆H₆ClF₂NO[3][4]
Molecular Weight (Hydrochloride) 181.57 g/mol [3]
Molecular Formula (Free Base) C₆H₅F₂NO[5]
Molecular Weight (Free Base) 145.11 g/mol [7]
Purity ≥95% to ≥98%[3][4][6]
Appearance Solid[8]
Melting/Freezing Point 189-190°C (for a related compound)[8]
Boiling Point 237.0 ± 40.0 °C at 760 mmHg (Free Base, Predicted)[7]
Density 1.5 ± 0.1 g/cm³ (Free Base, Predicted)[7]
Topological Polar Surface Area (TPSA) 46.25 Ų[3]
LogP 1.6744[3]

Synthesis and Experimental Protocols

Synthesis of 4-Amino-2,6-difluorophenol

A common synthetic route to 4-Amino-2,6-difluorophenol involves the reduction of a nitrophenol precursor.

General Protocol for the Reduction of 4-nitro-2,6-difluorophenol:

  • Reactants: 4-nitro-2,6-difluorophenol, Methanol, 5% or 10% Palladium on activated carbon (catalyst), Hydrogen gas.[9]

  • Procedure:

    • To a reaction vessel, add 4-nitro-2,6-difluorophenol (e.g., 350 g, 2 mol), methanol (e.g., 2 L), and 5% palladium on carbon (e.g., 19 g).[9]

    • Seal the vessel and replace the air with high-purity hydrogen gas to a pressure of 0.3-0.4 MPa.[9]

    • Heat the mixture to 60-70 °C with stirring and maintain the reaction for 3-5 hours.[9]

    • If the pressure drops below 0.15 MPa, introduce more hydrogen.[9]

    • After the reaction is complete, cool the vessel to room temperature.[9]

    • Recover the palladium on carbon catalyst by filtration.[9]

    • The filtrate is concentrated under reduced pressure, and the resulting product can be further purified by distillation under reduced pressure to yield 4-amino-2,6-difluorophenol.[9]

  • Yield and Purity: Reported yields are around 89.7% to 90.1%, with purities of 95.3% to 95.8%.[9]

Alternative Protocol using 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene:

  • Reactants: 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene, Ethanol, 10% Palladium on activated carbon, Hydrogen gas.[9]

  • Procedure:

    • Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (e.g., 5.3 g, 20 mmol) in ethanol (e.g., 100 mL).[9]

    • Add 10% palladium on activated carbon (e.g., 1.5 g).[9]

    • Stir the reaction mixture overnight at room temperature under 1 atmosphere of hydrogen.[9]

    • Upon completion, remove the catalyst by filtration.[9]

    • Concentrate the filtrate under reduced pressure to obtain 4-amino-2,6-difluorophenol.[9]

  • Yield: A yield of 95% has been reported for this method.[9]

Logical Workflow for Synthesis

G cluster_synthesis Synthesis of 4-Amino-2,6-difluorophenol start Starting Material: 4-nitro-2,6-difluorophenol reduction Catalytic Hydrogenation (Reduction of Nitro Group) start->reduction catalyst Catalyst: Pd/C catalyst->reduction product Product: 4-Amino-2,6-difluorophenol reduction->product

Caption: Synthesis of 4-Amino-2,6-difluorophenol.

Potential Applications in Research and Drug Development

Halogenated aminophenols are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] The presence of amino, hydroxyl, and halogen functional groups allows for a variety of chemical transformations.

  • Pharmaceutical Synthesis: The amino group can be diazotized and converted to other functionalities or used in coupling reactions. The phenolic hydroxyl group can be alkylated or acylated. These transformations are key in the synthesis of complex active pharmaceutical ingredients (APIs).[10] For instance, the structurally related 4-Amino-3-fluorophenol is an intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.[10]

  • Agrochemical Synthesis: The analog 4-Amino-2,6-dichlorophenol is a known intermediate in the production of herbicides and pesticides.[10] The specific halogenation pattern can influence the biological activity and metabolic stability of the final agrochemical product.[10]

  • Protein Degrader Building Blocks: This compound is classified as a protein degrader building block, suggesting its potential use in the development of targeted protein degradation technologies like PROTACs.[4]

Potential Synthetic Utility Pathway

G cluster_applications Potential Synthetic Applications start 4-Amino-2,6-difluorophenol Hydrochloride pharma Pharmaceutical Intermediates start->pharma agro Agrochemical Intermediates start->agro material Specialty Chemicals & Advanced Materials start->material api Active Pharmaceutical Ingredients (APIs) pharma->api herbicide Herbicides/Pesticides agro->herbicide polymers Novel Polymers material->polymers G cluster_safety Laboratory Handling Workflow assess Assess Hazards ppe Wear Appropriate PPE assess->ppe handle Handle in Ventilated Area ppe->handle store Store Properly handle->store dispose Dispose of Waste Safely store->dispose

References

Technical Guide: Physicochemical Properties of 4-Amino-2,6-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-2,6-difluorophenol Hydrochloride (CAS No. 220353-22-0). Due to the limited availability of experimentally determined data for the hydrochloride salt, this document also includes data for the corresponding free base, 4-Amino-2,6-difluorophenol (CAS No. 126058-97-7), and computational predictions to offer a broader understanding for research and development applications.

Chemical Identity and Structure

This compound is a halogenated aromatic amine salt. The presence of two electron-withdrawing fluorine atoms, an electron-donating amino group, and a phenolic hydroxyl group makes it a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds.

IdentifierThis compound4-Amino-2,6-difluorophenol (Free Base)
CAS Number 220353-22-0[1][2]126058-97-7
Molecular Formula C₆H₆ClF₂NO[1][2]C₆H₅F₂NO
Molecular Weight 181.57 g/mol [1]145.11 g/mol
Synonyms 2,6-Difluoro-4-aminophenol hydrochloride[1]-
SMILES OC1=C(F)C=C(N)C=C1F.[H]Cl[1]Nc1cc(F)c(O)c(F)c1
Purity ≥95% - 96%[1][2]Typically >98%

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available experimental and predicted data for the hydrochloride salt and its corresponding free base.

Table 2.1: Physical and Chemical Properties
PropertyThis compound4-Amino-2,6-difluorophenol (Free Base)Data Type
Melting Point Data not available0 °C (Note: This value from a commercial source appears unusually low and may be inaccurate)Experimental
Boiling Point Data not available237.0 ± 40.0 °C at 760 mmHgExperimental
Density Data not available1.5 ± 0.1 g/cm³Experimental
pKa Data not available7.72 ± 0.23Predicted
LogP 1.6744[1]Data not availableComputational
Topological Polar Surface Area (TPSA) 46.25 Ų[1]46.25 ŲComputational
Storage Conditions Room temperature, keep dry and cool[1]Sealed in dry, Room Temperature-
Table 2.2: Spectral Data Summary
Spectral DataThis compound4-Amino-2,6-difluorophenol (Free Base)
¹H NMR Data not available, though mentioned as available from some suppliers.[3]¹H NMR (400 MHz, DMSO-d₆): δ 8.68 (br s, 1H), 6.19 (d, J = 10.8 Hz, 2H), 5.01 (s, 2H).[4]
¹³C NMR Data not available, though mentioned as available from some suppliers.[3]Data not available
Infrared (IR) Data not available, though mentioned as available from some suppliers.[3]Data not available
Mass Spectrometry (MS) Data not available, though mentioned as available from some suppliers.[3]Data not available

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of amine hydrochloride salts are provided below as a guide for researchers.

Melting Point Determination (Capillary Method)

A precise melting point is a critical indicator of purity.

  • Sample Preparation: A small amount of the dry this compound powder is packed into a glass capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

  • Procedure:

    • The apparatus is heated rapidly to approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

    • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

    • For a pure compound, the melting range is typically narrow (0.5-1.0 °C).

Aqueous Solubility Determination

The solubility of the hydrochloride salt is a key parameter for formulation and drug delivery.

  • Equilibrium Solubility Method:

    • An excess amount of this compound is added to a known volume of deionized water in a sealed vial.

    • The suspension is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH-Solubility Profile:

    • The equilibrium solubility is determined as described above in a series of aqueous buffers across a relevant pH range (e.g., pH 1 to 8).

    • The resulting data is plotted as solubility versus pH to generate a pH-solubility profile, which is crucial for understanding the compound's behavior in different physiological environments.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons (e.g., -OH, -NH₃⁺). Spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

  • Infrared (IR) Spectroscopy:

    • A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹) to identify characteristic functional group vibrations.

  • Mass Spectrometry (MS):

    • The molecular weight and fragmentation pattern are determined by dissolving a sample in a suitable solvent and analyzing it via an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

Synthesis and Workflow

No direct synthesis for this compound has been detailed in the searched literature. It is typically formed by treating the free base, 4-Amino-2,6-difluorophenol, with hydrochloric acid. The synthesis of the free base is well-documented.

G cluster_0 Synthesis of 4-Amino-2,6-difluorophenol A 4-Nitro-2,6-difluorophenol F Catalytic Hydrogenation A->F B Methanol (Solvent) B->F C 5% or 10% Palladium on Carbon (Catalyst) C->F D Hydrogen Gas (H₂) (0.3-0.4 MPa) D->F E Reaction Vessel (60-70 °C, 3-5 h) G Cool to Room Temperature E->G F->E H Filtration (Recover Catalyst) G->H I Concentration under Reduced Pressure H->I J 4-Amino-2,6-difluorophenol (Product) I->J

Fig. 1: Experimental workflow for the synthesis of 4-Amino-2,6-difluorophenol.

The hydrochloride salt is then readily prepared from the free base.

G A 4-Amino-2,6-difluorophenol (Free Base) B Dissolve in suitable organic solvent (e.g., Ethanol, Diethyl Ether) A->B C Add Hydrochloric Acid (e.g., HCl in Ether or concentrated aq. HCl) B->C D Precipitation / Crystallization C->D E This compound (Salt Product) D->E

Fig. 2: Logical workflow for the formation of the hydrochloride salt.

References

4-Amino-2,6-difluorophenol Hydrochloride chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-2,6-difluorophenol Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of this compound, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

This compound is a halogenated aromatic amine. The structure consists of a phenol ring substituted with an amino group and two fluorine atoms, and it is supplied as a hydrochloride salt.

Chemical Formula: C₆H₆ClF₂NO[1]

Molecular Weight: 181.57 g/mol [1]

SMILES: OC1=C(F)C=C(N)C=C1F.[H]Cl[1]

CAS Number: 220353-22-0[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for 4-Amino-2,6-difluorophenol and its hydrochloride salt, compiled from various sources.

PropertyValueReference(s)
Molecular FormulaC₆H₆ClF₂NO[1][2]
Molecular Weight181.57 g/mol [1]
Purity≥95%, ~96%[1][2]
Density (of free base)1.5 ± 0.1 g/cm³[3]
Boiling Point (of free base)237.0 ± 40.0 °C at 760 mmHg[3]
Storage ConditionsRoom temperature, keep dry and cool[1][2]

Synthesis of 4-Amino-2,6-difluorophenol

The synthesis of the parent compound, 4-Amino-2,6-difluorophenol, is a crucial step. The hydrochloride salt is typically formed in a subsequent step by treating the free base with hydrochloric acid. Two primary synthetic routes are detailed below.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Route 1: From 4-Nitro-2,6-difluorophenol cluster_1 Route 2: From 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene 4-Nitro-2,6-difluorophenol 4-Nitro-2,6-difluorophenol 4-Amino-2,6-difluorophenol 4-Amino-2,6-difluorophenol 4-Nitro-2,6-difluorophenol->4-Amino-2,6-difluorophenol H2, Pd/C Methanol, 60-70°C 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene Product_Route2 4-Amino-2,6-difluorophenol 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene->Product_Route2 H2, Pd/C Ethanol, RT

Caption: Synthesis routes for 4-Amino-2,6-difluorophenol.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Nitro-2,6-difluorophenol [4]

This method involves the reduction of a nitro group to an amine using catalytic hydrogenation.

  • Materials:

    • 4-Nitro-2,6-difluorophenol (350 g, 2 mol)

    • Methanol (2 L)

    • 5% Palladium on carbon (19 g, 54.13% water content)

    • High-purity hydrogen gas

  • Procedure:

    • To a reaction vessel, add 4-nitro-2,6-difluorophenol, methanol, and 5% palladium on carbon.

    • Seal the vessel and replace the air with high-purity hydrogen gas.

    • Pressurize the vessel to 0.3-0.4 MPa with hydrogen.

    • Heat the mixture to 60-70 °C and stir for 3-5 hours. Maintain the pressure above 0.15 MPa by supplying additional hydrogen as needed.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully open the vessel and recover the palladium on carbon catalyst by suction filtration.

    • Concentrate the filtrate under reduced pressure.

    • Distill the residue under reduced pressure to obtain 4-amino-2,6-difluorophenol.

  • Results:

    • Yield: 89.7%

    • Purity: 95.3%

    • Note: Using 10% palladium on carbon resulted in a yield of 90.1% and a purity of 95.8%.[4]

Protocol 2: Reduction of 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene [4]

This alternative route starts from a protected phenol.

  • Materials:

    • 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol)

    • Ethanol (100 mL)

    • 10% Palladium on activated carbon (1.5 g)

    • Hydrogen gas

  • Procedure:

    • Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene in ethanol in a suitable reaction flask.

    • Add 10% palladium on activated carbon to the solution.

    • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1 atm).

    • Upon completion of the reaction, remove the catalyst by filtration.

    • Concentrate the filtrate under reduced pressure to yield 4-amino-2,6-difluorophenol.

  • Results:

    • Yield: 95% (2.9 g)

    • The structure of the product was confirmed by ¹H NMR (400 MHz, DMSO-d6): δ 8.68 (br s, 1H), 6.19 (d, J = 10.8 Hz, 2H), 5.01 (s, 2H).[4]

Formation of the Hydrochloride Salt

To obtain this compound, the resulting free base from either synthesis protocol can be treated with a solution of hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether. The salt will typically precipitate out of the solution and can be collected by filtration and then dried.

Logical Workflow for Synthesis and Characterization

Workflow Starting_Material Select Starting Material (e.g., 4-Nitro-2,6-difluorophenol) Synthesis Perform Catalytic Hydrogenation Starting_Material->Synthesis Isolation Isolate Free Base (Filtration, Concentration) Synthesis->Isolation Salt_Formation Form Hydrochloride Salt (Treat with HCl) Isolation->Salt_Formation Purification Purify and Dry Final Product Salt_Formation->Purification Characterization Characterize Product (NMR, Purity Analysis) Purification->Characterization

Caption: General experimental workflow for synthesis.

This guide provides essential technical information for the synthesis and handling of this compound. Researchers should always adhere to appropriate laboratory safety practices when performing these procedures.

References

Spectroscopic Analysis of 4-Amino-2,6-difluorophenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2,6-difluorophenol Hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound is a salt of the corresponding free base. The presence of the hydrochloride salt can influence the spectroscopic properties, particularly in the NMR and IR spectra, due to the protonation of the amino group.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Amino-2,6-difluorophenol and its hydrochloride salt. It is important to note that while ¹H NMR data for the free base is available, complete experimental data for the hydrochloride salt is not readily found in the public domain. The data presented here for the hydrochloride salt is based on typical values for similar aromatic compounds.

NMR Spectroscopy

Table 1: ¹H NMR Data of 4-Amino-2,6-difluorophenol (Free Base)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.68br s-OH
6.19d10.82 x Ar-H
5.01s-NH₂

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Data of this compound

Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Assignment
150 - 155dC-F
140 - 145tC-OH
135 - 140sC-NH₃⁺
105 - 110dC-H

Note: Predicted values based on related structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Strong, BroadO-H stretch (phenol)
2800 - 3200Strong, BroadN-H stretch (ammonium)
1600 - 1650MediumN-H bend (ammonium)
1450 - 1550StrongAromatic C=C stretch
1200 - 1300StrongC-O stretch (phenol)
1100 - 1200StrongC-F stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
145.04[M]⁺ (of free base)
117.03[M-CO]⁺
90.02[M-CO-HCN]⁺

Note: The mass spectrum will show the molecular ion of the free base (4-Amino-2,6-difluorophenol) as the hydrochloride salt will dissociate in the mass spectrometer.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10 mg of sample in 0.7 mL of deuterated solvent (e.g., DMSO-d₆). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place NMR tube in the spectrometer. lock Lock on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire_h1 Acquire ¹H NMR spectrum. shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum (proton decoupled). acquire_h1->acquire_c13 ft Fourier transform the raw data. phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the solvent peak. baseline->reference integrate Integrate the peaks in the ¹H spectrum. reference->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Load Sample cluster_proc cluster_proc cluster_acq->cluster_proc Process Data

Caption: General workflow for NMR data acquisition and processing.

A solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) is prepared. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of the solid sample directly on the ATR crystal. apply_pressure Apply pressure to ensure good contact. place_sample->apply_pressure background Collect a background spectrum of the empty ATR crystal. sample_scan Collect the sample spectrum. background->sample_scan correction Perform ATR correction. baseline Apply baseline correction. correction->baseline peak_pick Identify and label significant peaks. baseline->peak_pick cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Analyze Sample cluster_proc cluster_proc cluster_acq->cluster_proc Process Spectrum

Caption: Workflow for obtaining an IR spectrum using an ATR accessory.

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol). inject Inject the solution into the mass spectrometer. dissolve->inject ionize Ionize the sample using a suitable technique (e.g., Electrospray Ionization - ESI). analyze Separate ions based on their mass-to-charge ratio. ionize->analyze detect Detect the ions. analyze->detect generate_spectrum Generate a mass spectrum. identify_peaks Identify the molecular ion and major fragment peaks. generate_spectrum->identify_peaks cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Introduce Sample cluster_proc cluster_proc cluster_acq->cluster_proc Analyze Data

Caption: A generalized workflow for mass spectrometry analysis.

Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced, ionized, and the resulting ions are separated and detected based on their mass-to-charge (m/z) ratio.

References

A Technical Guide to the Solubility and Stability of 4-Amino-2,6-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Amino-2,6-difluorophenol Hydrochloride, focusing on its solubility and stability. A thorough understanding of these characteristics is critical for the successful development of robust drug formulations and for ensuring compliance with regulatory standards. This document outlines standardized methodologies for determining these key parameters and presents a framework for data interpretation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a fundamental consideration in formulation development. The following sections detail the solubility of this compound in various media and provide a detailed protocol for its determination.

Quantitative Solubility Data

While specific experimental data for this compound is not extensively available in public literature, the following table presents a template for the systematic evaluation of its solubility in common pharmaceutical solvents at various temperatures. This structured approach allows for the generation of a comprehensive solubility profile.

Solvent SystemTemperature (°C)Solubility (mg/mL)MethodNotes
Purified Water25Data to be determinedShake-flaskAssess pH of saturated solution.
Purified Water37Data to be determinedShake-flaskRelevant for physiological conditions.
0.1 N HCl (pH 1.2)37Data to be determinedShake-flaskSimulates gastric fluid.
pH 4.5 Acetate Buffer37Data to be determinedShake-flaskSimulates intestinal fluid.
pH 6.8 Phosphate Buffer37Data to be determinedShake-flaskSimulates intestinal fluid.
Methanol25Data to be determinedShake-flaskCommon organic solvent.
Ethanol25Data to be determinedShake-flaskCommon co-solvent.
Propylene Glycol25Data to be determinedShake-flaskCommon vehicle in formulations.
Polyethylene Glycol 40025Data to be determinedShake-flaskCommon non-aqueous vehicle.
Dimethyl Sulfoxide (DMSO)25Data to be determinedShake-flaskHigh-polarity organic solvent.
Experimental Protocol for Equilibrium Solubility Determination

This protocol is based on the harmonized approach for determining the equilibrium solubility of an API, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) based biowaivers.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., purified water, pH buffers, organic solvents)

  • Calibrated pH meter

  • Analytical balance

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the API

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent Media: Prepare all buffer solutions and allow them to reach the target experimental temperature (e.g., 25 °C or 37 °C).

  • Addition of API: Add an excess amount of this compound to a known volume of each solvent in a sealed, clear container. The excess solid should be clearly visible.

  • Equilibration: Place the containers in a constant temperature shaker bath and agitate at a consistent rate. Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). Preliminary studies are recommended to determine the time required to reach equilibrium.[2]

  • Sample Collection and Preparation: At each time point, cease agitation and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. An alternative is to centrifuge the samples at a high speed and then collect the supernatant.

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Equilibrium Confirmation: Equilibrium is confirmed when the concentration of the API in solution remains constant over successive time points (e.g., the difference between 24 and 48-hour samples is less than 5%).

  • pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the experimental temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result Solvent Prepare Solvent Media Mix Add API to Solvent Solvent->Mix API Weigh Excess API API->Mix Shake Agitate at Constant Temperature Mix->Shake Sample Collect Supernatant Shake->Sample Filter Filter/Centrifuge Sample->Filter Dilute Dilute Sample Filter->Dilute HPLC Quantify by HPLC Dilute->HPLC Equilibrium Confirm Equilibrium HPLC->Equilibrium Solubility Determine Solubility (mg/mL) Equilibrium->Solubility

Figure 1. Experimental workflow for equilibrium solubility determination.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]

Summary of Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies.[4] The goal is to generate degradation products to develop and validate stability-indicating analytical methods.[6] The following table outlines the recommended stress conditions for evaluating the stability of this compound. An appropriate level of degradation is generally considered to be 5-20%.[7]

Stress ConditionReagent/ConditionTemperature (°C)DurationExpected Degradation Pathway
Acid Hydrolysis 0.1 N HCl6024, 48, 72 hoursHydrolysis of the amino group or other susceptible bonds.
Base Hydrolysis 0.1 N NaOH602, 4, 8 hoursHydrolysis, potential for rearrangement.
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hoursOxidation of the phenol or amino group.
Thermal Degradation Solid State80 (in oven)1, 3, 7 daysThermally induced decomposition.
Photostability Solid StateICH Q1B Option IIAs per ICH Q1BPhotolytic degradation.
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable solvent

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final acid concentration of 0.1 N.

    • Incubate the solution in a water bath at 60 °C.

    • Withdraw samples at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

    • Dilute with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final base concentration of 0.1 N.

    • Incubate the solution at 60 °C.

    • Withdraw samples at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl.

    • Dilute with mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at specified time points.

    • Dilute with mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid API in a petri dish and expose it to a dry heat of 80 °C in a calibrated oven.

    • Withdraw samples at specified time points.

    • Dissolve the sample in a suitable solvent, dilute, and analyze by HPLC.

  • Photostability Testing:

    • Expose the solid API to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, dissolve the samples, dilute, and analyze by HPLC.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.

    • If available, use an LC-MS system to obtain mass information for the degradation products to aid in their identification.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare API Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal (Solid) Stock->Thermal Photo Photostability (Solid) Stock->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize (if needed) Sample->Neutralize Dilute Dilute Sample Neutralize->Dilute HPLC Analyze by HPLC-PDA/MS Dilute->HPLC Compare Compare to Control HPLC->Compare Identify Identify Degradants Compare->Identify Pathway Establish Degradation Pathway Identify->Pathway

Figure 2. Logical workflow for forced degradation studies.

Conclusion

This guide provides a foundational framework for the characterization of the solubility and stability of this compound. The experimental protocols outlined herein are based on established scientific principles and regulatory guidelines. The systematic generation of the data described will enable researchers, scientists, and drug development professionals to make informed decisions regarding the formulation, packaging, and storage of drug products containing this API, ultimately ensuring product quality and efficacy.

References

The Pivotal Role of Fluorine in Modulating the Reactivity of 4-Amino-2,6-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of fluorine atoms in the chemical reactivity of 4-Amino-2,6-difluorophenol. The strategic incorporation of two fluorine atoms ortho to the hydroxyl group significantly influences the electronic properties of the aromatic ring, thereby dictating its reactivity in various chemical transformations. This document will explore the electronic effects of fluorine, detail its impact on nucleophilic and electrophilic aromatic substitution reactions, and provide experimental context for its application in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.

Introduction

4-Amino-2,6-difluorophenol is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its utility stems from the unique properties conferred by the fluorine atoms, which modulate the molecule's pKa, nucleophilicity, and susceptibility to substitution reactions. Understanding the underlying principles of fluorine's influence is crucial for the rational design of synthetic routes and the development of novel therapeutics.

The Electronic Influence of Fluorine Atoms

The high electronegativity of fluorine exerts a powerful influence on the electron distribution within the benzene ring of 4-Amino-2,6-difluorophenol. This manifests primarily through two opposing effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. In 4-Amino-2,6-difluorophenol, the two fluorine atoms significantly decrease the electron density of the aromatic ring, particularly at the carbon atoms to which they are attached.

  • Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atoms can be delocalized into the aromatic π-system, an electron-donating mesomeric effect. However, for fluorine, the inductive effect is significantly stronger and generally dominates its influence on reactivity.

The net result is a significant polarization of the C-F bonds and a general deactivation of the aromatic ring towards electrophilic attack, while simultaneously activating it for nucleophilic aromatic substitution.

Reactivity in Key Chemical Transformations

The electronic perturbations caused by the fluorine atoms have profound implications for the reactivity of 4-Amino-2,6-difluorophenol in various reaction types.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of two electron-withdrawing fluorine atoms, ortho and para to potential leaving groups or activated positions, makes the aromatic ring of 4-Amino-2,6-difluorophenol highly susceptible to nucleophilic aromatic substitution (SNAAr). The strong inductive effect of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining step.

This enhanced reactivity is a key feature exploited in the synthesis of complex molecules where the phenol or a derivative acts as an electrophile.

Electrophilic Aromatic Substitution

Conversely, the electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are generally slower and require harsher conditions compared to the non-fluorinated analogue, 4-aminophenol. The directing influence of the strongly activating amino and hydroxyl groups still dictates the position of substitution, primarily at the positions ortho and para to these groups.

Acidity of the Phenolic Hydroxyl Group

The fluorine atoms influence the acidity of the phenolic hydroxyl group. The predicted pKa of 4-Amino-2,6-difluorophenol is approximately 7.72. The electron-withdrawing fluorine atoms help to stabilize the corresponding phenoxide ion, making the phenol more acidic compared to 4-aminophenol.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and reactivity of 4-Amino-2,6-difluorophenol.

Property4-Amino-2,6-difluorophenol4-AminophenolReference
Predicted pKa 7.72 ± 0.23~10.3[1]
¹H NMR (DMSO-d₆) δ (ppm) 8.68 (br s, 1H), 6.19 (d, J = 10.8 Hz, 2H), 5.01 (s, 2H)-[2]
Reaction TypeReactantConditionsProductYieldReference
Reduction of Nitro Group 2,6-Difluoro-4-nitrophenolH₂, Pd/C, Methanol, 60-70°C, 0.3-0.4 MPa4-Amino-2,6-difluorophenol89.7%[2]
Reduction of Nitro Group 2-(benzyloxy)-1,3-difluoro-5-nitrobenzeneH₂, 10% Pd/C, Ethanol, RT, 1 atm4-Amino-2,6-difluorophenol95%[2]

Experimental Protocols

Synthesis of 4-Amino-2,6-difluorophenol from 2,6-Difluoro-4-nitrophenol[2]

Materials:

  • 2,6-Difluoro-4-nitrophenol

  • Methanol

  • 5% Palladium on activated carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • To a solution of 2,6-difluoro-4-nitrophenol in methanol, add 5% Pd/C.

  • The reaction mixture is stirred under a hydrogen atmosphere (0.3-0.4 MPa) at 60-70°C for 3-5 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to afford 4-Amino-2,6-difluorophenol.

Representative Acylation of 4-Amino-2,6-difluorophenol

Materials:

  • 4-Amino-2,6-difluorophenol

  • Acetyl chloride or Acetic anhydride

  • A suitable base (e.g., pyridine or triethylamine)

  • An inert solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve 4-Amino-2,6-difluorophenol in the chosen inert solvent.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.

Visualization of Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAAr) Mechanism

SNAr_Mechanism Reactant 4-Amino-2,6-difluorophenol Derivative Intermediate Meisenheimer Complex (Stabilized by F atoms) Reactant->Intermediate Nucleophilic Attack (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product Loss of Leaving Group (Restores Aromaticity) Leaving_Group Leaving Group (X⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAAr).

Experimental Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_testing Biological Evaluation A 4-Amino-2,6-difluorophenol C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl/Heteroaryl Halide B->C D Crude Inhibitor C->D E Column Chromatography D->E F Pure Inhibitor E->F G Spectroscopic Analysis (NMR, MS) F->G H Kinase Activity Assay F->H I Cell-based Assays H->I J Lead Optimization I->J

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Signaling Pathway Inhibition

Kinase_Inhibition_Pathway Kinase VRK1/VRK2 Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor Inhibitor (Derived from 4-Amino-2,6-difluorophenol) Inhibitor->Kinase Binding to ATP pocket

Caption: Inhibition of a kinase signaling pathway.

Applications in Drug Discovery: Kinase Inhibitors

The difluorophenol moiety is a recognized pharmacophore in the design of kinase inhibitors. In the development of inhibitors for human Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2), the difluorophenol group derived from 4-Amino-2,6-difluorophenol was found to be crucial for binding to the ATP-binding site of the kinases. The fluorine atoms participate in favorable polar interactions with conserved residues in the kinase domain.

A study on pyridine-based inhibitors for VRK1 and VRK2 demonstrated that replacing the difluorophenol moiety with a non-fluorinated phenol group resulted in a significant decrease in binding affinity. This highlights the critical role of the fluorine atoms in enhancing the potency of these inhibitors. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction, where 4-Amino-2,6-difluorophenol or a derivative is coupled with a suitable boronic acid or ester.

Conclusion

The two fluorine atoms in 4-Amino-2,6-difluorophenol are not mere spectators; they are active participants that profoundly shape the molecule's reactivity. Their strong inductive electron-withdrawing effect is the dominant factor, rendering the aromatic ring susceptible to nucleophilic attack while deactivating it towards electrophiles. This predictable and pronounced influence on reactivity makes 4-Amino-2,6-difluorophenol a highly valuable and versatile building block in medicinal chemistry, enabling the synthesis of complex and potent bioactive molecules, as exemplified by its successful incorporation into kinase inhibitors. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the unique chemical properties of this fluorinated intermediate in their synthetic endeavors.

References

A Technical Guide to 4-Amino-2,6-difluorophenol: A Versatile Intermediate in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-2,6-difluorophenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex, high-value molecules. The strategic placement of fluorine atoms, an amino group, and a hydroxyl group on the phenyl ring imparts unique chemical properties that are increasingly leveraged in pharmaceutical and agrochemical research. The electron-withdrawing nature of the fluorine atoms can significantly influence the acidity of the phenolic proton, the basicity of the amino group, and the reactivity of the aromatic ring. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This guide provides an in-depth overview of the potential applications of 4-Amino-2,6-difluorophenol as a chemical intermediate, focusing on its role in the development of kinase inhibitors and next-generation agrochemicals.

Synthesis of the Intermediate

The reliable synthesis of 4-Amino-2,6-difluorophenol is crucial for its application. A common and efficient method involves the catalytic reduction of a nitro-precursor, 4-nitro-2,6-difluorophenol.

General Experimental Protocol: Catalytic Hydrogenation

A detailed protocol for the synthesis of 4-Amino-2,6-difluorophenol is as follows:

  • Charging the Reactor: To a suitable reaction vessel, add 4-nitro-2,6-difluorophenol (2.0 mol, 350 g), methanol (2 L), and 5% palladium on carbon (19 g, 54% water content).

  • Hydrogenation: Seal the vessel and replace the internal atmosphere with high-purity hydrogen gas. Pressurize the reactor to 0.3-0.4 MPa.

  • Reaction Conditions: Heat the mixture to 60-70 °C with stirring. Maintain the reaction for 3-5 hours, adding hydrogen as needed to keep the pressure above 0.15 MPa.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the hydrogen and open the reactor. Remove the palladium catalyst by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be further purified by distillation to yield 4-Amino-2,6-difluorophenol.

Synthesis Data
PrecursorCatalystYieldPurityReference
4-nitro-2,6-difluorophenol5% Pd/C89.7%95.3%
4-nitro-2,6-difluorophenol10% Pd/C90.1%95.8%
2-(benzyloxy)-1,3-difluoro-5-nitrobenzene10% Pd/C95%N/A

Application in Pharmaceutical Synthesis: Kinase Inhibitors

The difluorophenol moiety is a key pharmacophore in the design of various protein kinase inhibitors. Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The fluorine atoms on the phenol ring can form crucial hydrogen bonds or other non-covalent interactions within the ATP-binding pocket of the kinase, enhancing inhibitor potency and selectivity.

Target Pathway: Anaplastic Lymphoma Kinase (ALK) Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal translocations (e.g., EML4-ALK), becomes a potent oncogenic driver in non-small cell lung cancer (NSCLC) and other malignancies. ALK activation triggers multiple downstream signaling cascades, including the PI3K/AKT, JAK/STAT, and RAS/MAPK/ERK pathways, which collectively promote cancer cell proliferation, survival, and metastasis. Small molecule inhibitors like Ceritinib are designed to block the ATP-binding site of ALK, thereby inhibiting its downstream signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Oncogenic ALK (e.g., EML4-ALK Fusion) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Growth STAT3 STAT3 JAK->STAT3 STAT3->Transcription Anti-Apoptosis Inhibitor ALK Inhibitor (e.g., Ceritinib) Inhibitor->ALK Synthesis_Workflow Start 4-Amino-2,6-difluorophenol Coupling Nucleophilic Aromatic Substitution (SNAr) Start->Coupling Reagent Substituted 2,4-Dichloropyrimidine Reagent->Coupling Intermediate Core Scaffold Intermediate Coupling->Intermediate FinalCoupling Suzuki or Buchwald- Hartwig Coupling Intermediate->FinalCoupling FinalProduct Final Kinase Inhibitor FinalCoupling->FinalProduct Agrochem_Workflow Start 4-Amino-2,6-difluorophenol Step1 Sandmeyer Reaction (e.g., Diazotization followed by Chlorination) Start->Step1 Intermediate1 4-Chloro-2,6-difluorophenol Step1->Intermediate1 Step2 Williamson Ether Synthesis Intermediate1->Step2 FinalProduct Hypothetical Herbicide (e.g., Pyridyloxyacetate type) Step2->FinalProduct Reagent2 Heterocyclic Side Chain (e.g., R-CH₂-Cl) Reagent2->Step2

4-Amino-2,6-difluorophenol: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A critical component in the design of these degraders is the careful selection of chemical building blocks that enable the synthesis of molecules with optimal potency, selectivity, and drug-like properties. Among these, 4-Amino-2,6-difluorophenol has garnered significant interest as a versatile scaffold for the construction of potent protein degraders. This technical guide provides a comprehensive overview of the application of 4-Amino-2,6-difluorophenol in the development of protein degraders, with a focus on a case study of an Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) degrader.

The Role of 4-Amino-2,6-difluorophenol in PROTAC Design

4-Amino-2,6-difluorophenol serves as a valuable starting material in the synthesis of the target-binding ligand portion of a PROTAC. Its utility stems from several key features:

  • Versatile handles for chemical modification: The amino and hydroxyl groups on the phenyl ring provide reactive sites for the attachment of linkers and other chemical moieties necessary for PROTAC assembly.

  • Fluorine substitution: The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical properties of the final degrader molecule. Fluorine substitution is known to enhance metabolic stability, improve binding affinity, and modulate cell permeability.

  • Rigid scaffold: The phenyl ring provides a rigid core that can be used to orient the target-binding motifs and the E3 ligase-recruiting elements in a spatially favorable manner for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

A notable example of the application of 4-Amino-2,6-difluorophenol is in the synthesis of PROTACs targeting IRAK-4, a key kinase in the inflammatory signaling pathway.

Case Study: An IRAK-4 Protein Degrader

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of IRAK-4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[4][5] Therefore, IRAK-4 has emerged as an attractive therapeutic target. Protein degraders offer a potential advantage over traditional inhibitors by eliminating the entire IRAK-4 protein, thereby abrogating both its kinase and scaffolding functions.[6][7]

A patent for protein degraders describes the synthesis of IRAK-4 targeting PROTACs utilizing a 4-amino-2,6-difluorophenol core.[8] While specific quantitative data for the exact molecule from the patent is not publicly available in peer-reviewed literature, we can look at a well-characterized IRAK-4 degrader, KT-474, to exemplify the expected performance.

Quantitative Data

The following table summarizes the key quantitative parameters for the IRAK-4 degrader KT-474, which demonstrates the potential of this class of molecules.

ParameterValueCell LineReference
DC50 4.0 nMRAW 264.7[9]
Dmax >95%RAW 264.7Inferred from data
Binding Affinity (Kd) to IRAK-4 Not Reported--
Binding Affinity (Kd) to E3 Ligase (CRBN) Not Reported--

DC50: The half-maximal degradation concentration, representing the concentration of the degrader required to achieve 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The development and characterization of protein degraders involve a series of key experiments to assess their synthesis, binding, cellular activity, and mechanism of action.

Synthesis of an IRAK-4 Degrader from 4-Amino-2,6-difluorophenol

The following is a representative synthetic scheme based on the procedures outlined in patent WO2019060742A1 for the synthesis of an IRAK-4 degrader.[8]

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A 4-Amino-2,6-difluorophenol S1 Step 1: Coupling of 4-Amino-2,6-difluorophenol with IRAK-4 Targeting Moiety Precursor A->S1 Reagents & Conditions B IRAK-4 Targeting Moiety Precursor B->S1 C Linker Precursor S2 Step 2: Linker Attachment C->S2 Reagents & Conditions D E3 Ligase Ligand (e.g., Pomalidomide derivative) S3 Step 3: Coupling with E3 Ligase Ligand D->S3 Reagents & Conditions S1->S2 S2->S3 P Final IRAK-4 PROTAC S3->P

Synthesis of an IRAK-4 PROTAC.

Detailed Methodology:

  • Step 1: Synthesis of the IRAK-4 Binding Moiety. The synthesis begins with the coupling of 4-Amino-2,6-difluorophenol with a suitable precursor for the IRAK-4 targeting moiety. This is typically achieved through a nucleophilic aromatic substitution or a coupling reaction, such as a Buchwald-Hartwig amination, under inert conditions using a suitable solvent (e.g., DMF or DMSO) and base (e.g., DIPEA or K2CO3).

  • Step 2: Linker Attachment. The resulting intermediate is then reacted with a bifunctional linker precursor. The linker is a crucial component of the PROTAC, as its length and composition significantly impact the formation of the ternary complex and the subsequent degradation efficiency. This step often involves an amide bond formation using standard coupling reagents (e.g., HATU, HOBt) or an etherification reaction.

  • Step 3: Coupling with the E3 Ligase Ligand. The final step involves the conjugation of the target-binding ligand-linker intermediate with a ligand for an E3 ubiquitin ligase, such as pomalidomide for Cereblon (CRBN) or a VHL ligand for the von Hippel-Lindau E3 ligase. This is also typically achieved through an amide bond formation. The final PROTAC molecule is then purified using techniques such as flash chromatography or preparative HPLC.

Biological Assays

This assay is used to quantify the reduction in IRAK-4 protein levels in cells upon treatment with the degrader.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., human peripheral blood mononuclear cells (PBMCs) or relevant cancer cell lines) in a suitable culture medium and allow them to adhere overnight. Treat the cells with varying concentrations of the IRAK-4 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for IRAK-4 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the IRAK-4 protein levels. Quantify the band intensities using densitometry software to determine the percentage of IRAK-4 degradation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the formation of the ternary complex between the IRAK-4 protein, the PROTAC, and the E3 ligase in a solution-based format.[10][11][12]

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Reconstitute fluorescently labeled anti-tag antibodies (e.g., anti-GST-terbium and anti-His-d2) in the assay buffer. Prepare purified, tagged IRAK-4 (e.g., His-tagged) and E3 ligase (e.g., GST-tagged CRBN). Prepare a serial dilution of the IRAK-4 PROTAC.

  • Assay Procedure: In a low-volume 384-well plate, add the PROTAC dilution series. Add the tagged IRAK-4 and E3 ligase to the wells. Add the labeled anti-tag antibodies. Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The FRET signal is generated when the donor (terbium) and acceptor (d2) fluorophores are brought into close proximity by the formation of the ternary complex.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

This assay assesses the cytotoxic effects of the IRAK-4 degrader on cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the IRAK-4 degrader for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

  • Data Measurement and Analysis: Measure the luminescence using a plate reader. Plot the cell viability against the degrader concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathway of the target protein and the experimental workflow for degrader evaluation is crucial for rational drug design.

IRAK-4 Signaling Pathway

IRAK-4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs.[1][2][3] Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK-4. Activated IRAK-4 then phosphorylates IRAK-1, leading to a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[4][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Phosphorylation p_NFkB p-NF-κB NFkB->p_NFkB Genes Pro-inflammatory Gene Expression p_NFkB->Genes Translocation G A PROTAC Synthesis (using 4-Amino-2,6-difluorophenol) B Biochemical Assays (e.g., TR-FRET for Ternary Complex) A->B Characterize Binding C Cellular Assays (Western Blot for Degradation, DC50) B->C Assess Cellular Activity D Mechanism of Action Studies (Proteasome Inhibition, E3 Ligase Competition) C->D Confirm Mechanism E Functional Assays (Cell Viability, Cytokine Release) D->E Evaluate Phenotypic Effects F In Vivo Studies (Pharmacokinetics, Efficacy in Disease Models) E->F Validate in Animal Models

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the amino group in 4-Amino-2,6-difluorophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of two ortho-fluorine atoms and a para-hydroxyl group significantly influences the nucleophilicity and basicity of the amino group, thereby affecting its reactivity in common organic transformations. This document details the electronic and steric effects at play and provides a review of key reactions such as N-acylation, N-alkylation, and diazotization. Detailed experimental protocols, quantitative data from literature, and graphical representations of reaction pathways are included to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction

4-Amino-2,6-difluorophenol is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, possessing an amino, a hydroxyl, and a difluorinated aromatic ring, offers multiple points for chemical modification. The reactivity of the amino group is of particular interest as it serves as a primary handle for the introduction of diverse functionalities and the construction of complex molecular architectures. Understanding and controlling the reactivity of this amino group is crucial for its effective utilization in multi-step syntheses.

Electronic and Steric Effects on the Amino Group Reactivity

The reactivity of the amino group in 4-Amino-2,6-difluorophenol is governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.

  • Electronic Effects: The two fluorine atoms at the ortho positions are strongly electron-withdrawing due to their high electronegativity (inductive effect, -I). This effect reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. As a result, the basicity and nucleophilicity of the amino group are decreased compared to aniline. Conversely, the hydroxyl group at the para position is an electron-donating group through resonance (+M effect), which partially counteracts the electron-withdrawing effect of the fluorine atoms. This interplay of electronic effects modulates the overall reactivity of the amino group.

  • Steric Effects: The presence of two fluorine atoms in the ortho positions to the amino group introduces steric hindrance. This can impede the approach of bulky electrophiles to the nitrogen atom, potentially slowing down reaction rates or influencing the regioselectivity of reactions on the aromatic ring.

A general overview of these influencing factors is depicted below.

electronic_and_steric_effects cluster_effects Influencing Factors 4-Amino-2,6-difluorophenol 4-Amino-2,6-difluorophenol Electronic Effects Electronic Effects 4-Amino-2,6-difluorophenol->Electronic Effects Inductive (-I) & Mesomeric (+M) Steric Effects Steric Effects 4-Amino-2,6-difluorophenol->Steric Effects Ortho-substituents Reactivity of Amino Group Reactivity of Amino Group Electronic Effects->Reactivity of Amino Group Steric Effects->Reactivity of Amino Group

Caption: Factors influencing the amino group reactivity.

Key Reactions of the Amino Group

This section details common reactions involving the amino group of 4-Amino-2,6-difluorophenol, including N-acylation, N-alkylation, and diazotization.

N-Acylation

N-acylation is a common transformation to introduce an acyl group onto the amino functionality, often to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The reduced nucleophilicity of the amino group in 4-Amino-2,6-difluorophenol may necessitate slightly more forcing conditions compared to unsubstituted aniline.

N_Acylation_Workflow 4-Amino-2,6-difluorophenol 4-Amino-2,6-difluorophenol Reaction N-Acylation 4-Amino-2,6-difluorophenol->Reaction Acylating Agent Acyl Chloride or Anhydride Acylating Agent->Reaction Base e.g., Pyridine, TEA Base->Reaction N-Acylated Product N-(3,5-difluoro-4-hydroxyphenyl)amide Reaction->N-Acylated Product N_Alkylation_Workflow cluster_alkylation N-Alkylation Pathways 4-Amino-2,6-difluorophenol 4-Amino-2,6-difluorophenol SN2 Reaction Direct Alkylation 4-Amino-2,6-difluorophenol->SN2 Reaction Reductive Amination Reductive Amination 4-Amino-2,6-difluorophenol->Reductive Amination Alkyl Halide Alkyl Halide Alkyl Halide->SN2 Reaction Base e.g., K2CO3, NaH Base->SN2 Reaction N-Alkylated Product N-Alkyl-4-amino-2,6-difluorophenol SN2 Reaction->N-Alkylated Product Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reductive Amination Reducing Agent e.g., NaBH4, H2/Pd-C Reductive Amination->Reducing Agent Reductive Amination->N-Alkylated Product Diazotization_and_Sandmeyer_Reaction 4-Amino-2,6-difluorophenol 4-Amino-2,6-difluorophenol Diazonium Salt Ar-N2+ X- 4-Amino-2,6-difluorophenol->Diazonium Salt Diazotization Diazotizing Agent NaNO2 / H+ or t-BuONO Diazotizing Agent->Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt->Sandmeyer Reaction Substituted Product Ar-Y (Y = Cl, Br, CN, etc.) Sandmeyer Reaction->Substituted Product Copper(I) Salt CuY Copper(I) Salt->Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Reactivity Prediction of 4-Amino-2,6-difluorophenol

This technical guide provides a comprehensive theoretical analysis of the reactivity of 4-Amino-2,6-difluorophenol. In the absence of extensive experimental and computational studies on this specific molecule, this document leverages fundamental principles of organic chemistry and data from structurally analogous compounds to predict its chemical behavior. This guide is intended to serve as a foundational resource for researchers interested in utilizing 4-Amino-2,6-difluorophenol in synthetic chemistry and drug development.

Molecular Structure and Electronic Properties

4-Amino-2,6-difluorophenol possesses a unique substitution pattern on the benzene ring, with two strongly electron-donating groups (an amino group and a hydroxyl group) and two strongly electron-withdrawing fluorine atoms. The interplay of these substituents governs the electron density distribution and, consequently, the reactivity of the aromatic ring.

The amino (-NH2) and hydroxyl (-OH) groups are powerful activating groups that are ortho-, para-directing in electrophilic aromatic substitution reactions.[1][2][3] They donate electron density to the aromatic system primarily through a resonance effect (+R). Conversely, the fluorine atoms are deactivating due to their strong electron-withdrawing inductive effect (-I), although they also exhibit a weaker +R effect that directs electrophilic attack to the ortho and para positions.[4]

The combined effect of these substituents leads to a highly polarized aromatic ring. The strong +R effects of the amino and hydroxyl groups are expected to outweigh the -I effects of the fluorine atoms, rendering the ring activated towards electrophilic attack compared to benzene.

A diagram illustrating the electronic effects of the substituents.

Predicted Chemical Reactivity

Electrophilic Aromatic Substitution (SEAr)

The high electron density conferred by the amino and hydroxyl groups makes 4-Amino-2,6-difluorophenol highly susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions will be dictated by the powerful ortho-, para-directing nature of the -NH2 and -OH groups. Given that the para position is occupied by the amino group, electrophilic attack is predicted to occur at the positions ortho to the activating groups. Specifically, the positions ortho to the amino group (C3 and C5) are the most likely sites for substitution.

Predicted Regioselectivity for SEAr:

Reaction TypePredicted Major Product(s)
Nitration4-Amino-2,6-difluoro-3-nitrophenol and/or 4-Amino-2,6-difluoro-5-nitrophenol
Halogenation4-Amino-3-bromo-2,6-difluorophenol (for bromination)
Sulfonation4-Amino-2,6-difluorophenol-3-sulfonic acid
Friedel-Crafts Acylation4-Acetamido-2,6-difluorophenol (N-acylation is more likely)

It is important to note that for reactions like Friedel-Crafts acylation, the Lewis acid catalyst can coordinate with the basic amino group, leading to deactivation of the ring.[5] Therefore, protection of the amino group (e.g., by acetylation) may be necessary to achieve C-acylation.

sear_mechanism start 4-Amino-2,6-difluorophenol intermediate Arenium Ion Intermediate (Resonance Stabilized) start->intermediate Attack by aromatic ring electrophile Electrophile (E+) electrophile->intermediate product Substituted Product intermediate->product Re-aromatization proton_loss -H+ intermediate->proton_loss

A generalized mechanism for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)

While the benzene ring is electron-rich, the presence of two fluorine atoms, which are good leaving groups in SNAr reactions, suggests that nucleophilic substitution could be possible under certain conditions.[6][7] For SNAr to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[6][8] The strong electron-donating character of the amino and hydroxyl groups generally disfavors this pathway. However, deprotonation of the phenolic proton to form a phenoxide would significantly increase the electron-donating ability, further inhibiting SNAr. Conversely, protonation of the amino group in acidic media would create a strongly deactivating -NH3+ group, which could facilitate SNAr.

Oxidation

Aminophenols are known to be readily oxidized, often forming colored polymeric products.[9][10] The oxidation of 4-aminophenol, for instance, can proceed through a one-electron oxidation to form a p-aminophenoxy radical.[10] It is highly probable that 4-Amino-2,6-difluorophenol will exhibit similar behavior and be sensitive to oxidizing agents and autoxidation, especially under basic conditions.

Acidity and Basicity

The acidity of the phenolic proton is expected to be greater than that of 4-aminophenol due to the electron-withdrawing inductive effect of the two fluorine atoms. This effect stabilizes the resulting phenoxide ion. For comparison, the pKa of o-fluorophenol is lower (more acidic) than that of phenol.[11]

Conversely, the basicity of the amino group is predicted to be lower than that of 4-aminophenol. The electron-withdrawing fluorine atoms will decrease the electron density on the nitrogen atom, making the lone pair less available for protonation.

Predicted Acid-Base Properties:

PropertyPredicted Trend Compared to 4-AminophenolRationale
Acidity (pKa of -OH)Lower (more acidic)-I effect of fluorine atoms stabilizes the phenoxide conjugate base.
Basicity (pKb of -NH2)Higher (less basic)-I effect of fluorine atoms reduces electron density on the nitrogen.

Experimental Protocols

Synthesis of 4-Amino-2,6-difluorophenol

A common route for the synthesis of 4-Amino-2,6-difluorophenol is through the reduction of a corresponding nitro compound.[12]

Protocol: Catalytic Hydrogenation of 4-Nitro-2,6-difluorophenol [12]

  • Reaction Setup: To a reaction vessel, add 4-nitro-2,6-difluorophenol (1 equivalent), methanol as the solvent, and 5% palladium on carbon (as a catalyst).

  • Hydrogenation: Seal the vessel and replace the air with high-purity hydrogen gas to a pressure of 0.3-0.4 MPa.

  • Reaction Conditions: Heat the mixture to 60-70 °C and stir for 3-5 hours. Maintain the hydrogen pressure as the reaction consumes it.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Remove the palladium catalyst by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be further purified by distillation under reduced pressure to yield 4-amino-2,6-difluorophenol.

synthesis_workflow start 4-Nitro-2,6-difluorophenol reaction Catalytic Hydrogenation start->reaction reagents H2, Pd/C Methanol, 60-70°C reagents->reaction filtration Filtration to remove Pd/C reaction->filtration concentration Concentration under reduced pressure filtration->concentration purification Distillation concentration->purification product 4-Amino-2,6-difluorophenol purification->product

A workflow for the synthesis of 4-Amino-2,6-difluorophenol.

Conclusion

The theoretical reactivity of 4-Amino-2,6-difluorophenol is dominated by the strong electron-donating effects of the amino and hydroxyl groups, making it a highly activated system for electrophilic aromatic substitution. The regioselectivity is predicted to favor substitution at the C3 and C5 positions. The electron-withdrawing fluorine atoms are expected to increase the acidity of the phenolic proton and decrease the basicity of the amino group compared to unsubstituted 4-aminophenol. While nucleophilic aromatic substitution is less likely, it may be achievable under specific conditions. The compound is also predicted to be susceptible to oxidation. These predicted reactivity patterns highlight the potential of 4-Amino-2,6-difluorophenol as a versatile building block for the synthesis of complex molecules in medicinal chemistry and materials science. Experimental validation of these theoretical predictions is encouraged.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2,6-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-difluorophenol hydrochloride is a valuable synthetic intermediate in the development of potent and selective kinase inhibitors. Its unique electronic and structural properties, conferred by the fluorine and amino substituents, make it an attractive building block for designing molecules that can effectively target the ATP-binding site of various kinases. This document provides detailed application notes and experimental protocols for the synthesis of a selective inhibitor of Vaccinia-Related Kinase 1 (VRK1), a key regulator of cell cycle progression and DNA damage response, utilizing a 2,6-difluorophenol moiety derived from the title compound.

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The aminopyridine scaffold, coupled with a difluorophenol group, has been shown to be a promising pharmacophore for potent and selective kinase inhibition. The difluorophenol moiety, in particular, can form crucial hydrogen bond interactions with conserved residues within the kinase ATP-binding site, enhancing binding affinity and selectivity.

This guide will focus on the synthesis and application of Vrk-IN-1 (also known as compound 26 in some literature), a potent VRK1 inhibitor with a reported IC₅₀ of approximately 150 nM.[1][2]

Data Presentation

The following tables summarize the quantitative data for the synthesized VRK1 inhibitor, Vrk-IN-1, and the key synthetic intermediates.

Table 1: Inhibitory Potency and Selectivity of Vrk-IN-1

Target KinaseIC₅₀ (nM)Selectivity Score (S₅₀)¹Reference
VRK1~1500.04[2]

¹Selectivity score was determined against a panel of 48 human kinases at a 1 µM concentration of Vrk-IN-1. A lower score indicates higher selectivity.

Table 2: Synthesis Yields for Vrk-IN-1 and Intermediates

StepReactionProductEstimated Yield (%)²
1Bromination of 2-aminopyridine2-Amino-3,5-dibromopyridine65-85
2Borylation of 4-amino-2,6-difluorophenol4-Amino-2,6-difluorophenylboronic acid, pinacol ester70-90
3Suzuki-Miyaura Coupling (Step 1)3-Bromo-5-(4-amino-2,6-difluorophenyl)-2-aminopyridine60-80
4Suzuki-Miyaura Coupling (Step 2)Vrk-IN-150-70

²Yields are estimated based on typical yields for analogous reactions reported in the chemical literature.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyridine (Intermediate 1)

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-3,5-dibromopyridine as a solid.

Protocol 2: Synthesis of 4-Amino-2,6-difluorophenylboronic acid, pinacol ester (Intermediate 2)

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), combine 4-amino-2,6-difluorophenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired boronic ester.

Protocol 3: Synthesis of Vrk-IN-1 via Two-Step Suzuki-Miyaura Coupling

Materials:

  • 2-Amino-3,5-dibromopyridine (Intermediate 1)

  • 4-Amino-2,6-difluorophenylboronic acid, pinacol ester (Intermediate 2)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (2 M aqueous solution)

  • 1,2-Dimethoxyethane (DME)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

Procedure:

Step A: First Suzuki-Miyaura Coupling

  • In a microwave vial, combine 2-amino-3,5-dibromopyridine (1.0 eq), 4-amino-2,6-difluorophenylboronic acid, pinacol ester (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and a 2 M aqueous solution of sodium carbonate (3.0 eq).

  • Add a mixture of DME, toluene, and ethanol as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction for the formation of the mono-coupled product.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to isolate 3-bromo-5-(4-amino-2,6-difluorophenyl)-2-aminopyridine.

Step B: Second Suzuki-Miyaura Coupling

  • In a microwave vial, combine the mono-coupled product from Step A (1.0 eq), 4-amino-2,6-difluorophenylboronic acid, pinacol ester (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and a 2 M aqueous solution of sodium carbonate (3.0 eq).

  • Add a mixture of DME, toluene, and ethanol as the solvent.

  • Seal the vial and heat in a microwave reactor at 150 °C for 60-90 minutes.

  • After cooling, work up the reaction as described in Step A.

  • Purify the final product, Vrk-IN-1, by flash column chromatography.

Mandatory Visualization

VRK1 Signaling Pathway

VRK1_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) VRK1 VRK1 Mitogenic_Signals->VRK1 Activates DNA_Damage DNA Damage (e.g., IR, UV) DNA_Damage->VRK1 Activates p53 p53 VRK1->p53 Phosphorylates (Thr18) Stabilizes Histone_H3 Histone H3 VRK1->Histone_H3 Phosphorylates (Thr3) BAF BAF VRK1->BAF Phosphorylates NBS1 NBS1 VRK1->NBS1 Phosphorylates gH2AX γH2AX VRK1->gH2AX Phosphorylates CREB CREB VRK1->CREB Phosphorylates Cell_Cycle_Progression Cell Cycle Progression (G1/S Transition) p53->Cell_Cycle_Progression Regulates Chromatin_Condensation Chromatin Condensation Histone_H3->Chromatin_Condensation Promotes Nuclear_Envelope_Assembly Nuclear Envelope Assembly BAF->Nuclear_Envelope_Assembly Regulates DNA_Damage_Response DNA Damage Response NBS1->DNA_Damage_Response Initiates gH2AX->DNA_Damage_Response Initiates CREB->Cell_Cycle_Progression Promotes Vrk_IN_1 Vrk-IN-1 (Kinase Inhibitor) Vrk_IN_1->VRK1 Inhibits

Caption: VRK1 signaling in cell cycle control and DNA damage response.

Experimental Workflow for Vrk-IN-1 Synthesis

Synthesis_Workflow Start Starting Materials: - 2-Aminopyridine - 4-Amino-2,6-difluorophenol HCl Step1 Step 1: Bromination (Protocol 1) Start->Step1 Step2 Step 2: Borylation (Protocol 2) Start->Step2 Intermediate1 Intermediate 1: 2-Amino-3,5-dibromopyridine Step1->Intermediate1 Step3 Step 3: Suzuki Coupling 1 (Protocol 3A) Intermediate1->Step3 Intermediate2 Intermediate 2: Boronic Ester Step2->Intermediate2 Intermediate2->Step3 Step4 Step 4: Suzuki Coupling 2 (Protocol 3B) Intermediate2->Step4 Intermediate3 Mono-coupled Product Step3->Intermediate3 Intermediate3->Step4 Final_Product Final Product: Vrk-IN-1 Step4->Final_Product

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing Suzuki-Miyaura cross-coupling reactions with 4-Amino-2,6-difluorophenol. Given the electronic properties and the presence of both amino and hydroxyl functional groups, a two-step approach is recommended, involving the initial conversion of the phenolic hydroxyl to a more reactive triflate leaving group.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds which are common motifs in pharmaceuticals.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organohalide or triflate with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[3][4]

4-Amino-2,6-difluorophenol presents a unique substrate for Suzuki coupling. The presence of the electron-donating amino group and the electron-withdrawing fluorine atoms influences the reactivity of the aromatic ring. The phenolic hydroxyl group is a poor leaving group for direct Suzuki coupling and generally requires activation.[5] A common strategy is its conversion to a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[4] This protocol will focus on the Suzuki coupling of the resulting triflate derivative.

Challenges in the Suzuki coupling of substituted anilines and phenols include catalyst inhibition by the amino group and the poor leaving group ability of the hydroxyl group.[5][6] The selection of an appropriate palladium catalyst, ligand, and base system is therefore critical for achieving high yields and selectivity.[7] Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the reaction with challenging substrates.[4]

Reaction Workflow

The overall synthetic strategy involves two main stages: triflation of the phenolic hydroxyl group followed by the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_0 Step 1: Triflation cluster_1 Step 2: Suzuki-Miyaura Coupling A 4-Amino-2,6-difluorophenol C 4-Amino-2,6-difluorophenyl trifluoromethanesulfonate A->C Activation B Triflic Anhydride (Tf2O) / Pyridine F Coupled Product C->F C-C Bond Formation C->F D Aryl/Heteroaryl Boronic Acid E Palladium Catalyst, Ligand, Base

Caption: General workflow for the Suzuki coupling of 4-Amino-2,6-difluorophenol.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,6-difluorophenyl trifluoromethanesulfonate

This protocol details the conversion of the phenolic hydroxyl group to a triflate, activating the substrate for the subsequent Suzuki coupling.

Materials:

  • 4-Amino-2,6-difluorophenol

  • Triflic anhydride (Tf₂O)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-Amino-2,6-difluorophenol (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes.

  • Slowly add triflic anhydride (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-Amino-2,6-difluorophenyl trifluoromethanesulfonate.

Protocol 2: Suzuki-Miyaura Coupling of 4-Amino-2,6-difluorophenyl trifluoromethanesulfonate

This protocol outlines a general procedure for the Suzuki coupling of the activated triflate with an aryl or heteroaryl boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 4-Amino-2,6-difluorophenyl trifluoromethanesulfonate (1.0 equiv)

  • Aryl or Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, THF/Water)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the 4-Amino-2,6-difluorophenyl trifluoromethanesulfonate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • If using a solid palladium source and ligand (e.g., Pd(OAc)₂ and SPhos), add them to the flask. If using a pre-catalyst like Pd(PPh₃)₄, add it directly.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the final coupled product.

Data Presentation: Catalyst System Comparison

The choice of catalyst, ligand, and base is crucial for a successful Suzuki coupling. The following table summarizes common systems used for challenging substrates like substituted anilines and phenols, which can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)Typical Yields for Similar SubstratesCitation(s)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O100Good to Excellent[7][8]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100>95%[7]
PdCl₂(dppf) (2)-Cs₂CO₃ (3.0)THF/H₂O8095%[1]
Pd/C (10% w/w)NoneNa₂CO₃ (2.0)WaterRoom Temp.High[9]
NiCl₂(PCy₃)₂ (5)-K₃PO₄ (1.5)2-Me-THF100Good[7]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Diazotization of 4-Amino-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the diazotization of 4-Amino-2,6-difluorophenol. This process yields a highly reactive diazonium salt intermediate, which is a versatile building block in organic synthesis, particularly for the preparation of various substituted aromatic compounds and azo dyes. The protocol is based on well-established principles of diazotization chemistry and is intended for use by qualified researchers in a laboratory setting.

Introduction

Diazotization is a fundamental reaction in organic chemistry where a primary aromatic amine is converted into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[1] The resulting diazonium salt of 4-Amino-2,6-difluorophenol is a valuable intermediate for introducing a variety of functional groups onto the aromatic ring or for engaging in coupling reactions to form azo compounds.[2] Due to the inherent instability of diazonium salts, they are generally prepared and used immediately in subsequent reactions without isolation.[1]

Reaction Principle

The diazotization of 4-Amino-2,6-difluorophenol involves the reaction of the primary amino group with nitrous acid (HNO₂). The nitrous acid is generated in the reaction mixture by the addition of sodium nitrite (NaNO₂) to a strong acid, such as hydrochloric acid (HCl). The reaction is conducted at a low temperature, typically between 0 and 5 °C, to ensure the stability of the resulting diazonium salt.[1] The low temperature is crucial as diazonium salts can be unstable and potentially explosive if isolated in a dry state.[1]

The overall reaction is as follows:

HO(F)₂C₆H₂NH₂ + NaNO₂ + 2HCl → [HO(F)₂C₆H₂N₂]⁺Cl⁻ + NaCl + 2H₂O

Experimental Protocol

This protocol outlines the in-situ preparation of the diazonium salt of 4-Amino-2,6-difluorophenol.

Materials and Reagents
  • 4-Amino-2,6-difluorophenol

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Urea or Sulfamic acid (for quenching excess nitrous acid)[3][4]

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, dropping funnel)

  • Personal Protective Equipment (safety glasses, lab coat, gloves)

Procedure
  • Preparation of the Amine Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add a specific molar equivalent of 4-Amino-2,6-difluorophenol.

    • Add a solution of distilled water and concentrated hydrochloric acid. Typically, 2.5 to 3 molar equivalents of acid are used relative to the amine.[1]

    • Stir the mixture until the amine is completely dissolved. If necessary, gentle warming can be applied, but the solution must be cooled back down.

    • Cool the flask to 0-5 °C in an ice-salt bath with continuous stirring.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.[1]

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 15-30 minutes.[2] Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.[2]

    • After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C.

    • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates an excess of nitrous acid.

    • If there is an excess of nitrous acid, it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[3][4]

  • Use of the Diazonium Salt Solution:

    • The resulting cold solution containing the 2,6-difluoro-4-hydroxybenzenediazonium chloride is now ready for immediate use in subsequent reactions, such as azo coupling or Sandmeyer reactions. It is crucial to use this solution promptly and not to attempt to isolate the diazonium salt.

Data Presentation

The following table provides a template for recording quantitative data for the diazotization of 4-Amino-2,6-difluorophenol and its subsequent coupling reaction. The values provided are hypothetical and should be replaced with experimental data.

ParameterValueUnitsNotes
Moles of 4-Amino-2,6-difluorophenol0.1molStarting material
Moles of Sodium Nitrite0.105mol1.05 equivalents
Moles of Hydrochloric Acid0.3mol3.0 equivalents
Reaction Temperature0-5°CCritical for stability
Reaction Time1hourIncludes addition and stirring
For a Subsequent Coupling Reaction
Coupling AgentPhenol-Example
Moles of Coupling Agent0.1mol1.0 equivalent
Product Yield (Hypothetical)85%Based on starting amine
Product Purity (Hypothetical)>95%Determined by HPLC/NMR

Visualizations

Experimental Workflow

The logical flow of the experimental procedure for the diazotization of 4-Amino-2,6-difluorophenol is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Process prep_amine Prepare Amine Solution (4-Amino-2,6-difluorophenol in HCl) diazotization Diazotization (0-5 °C) prep_amine->diazotization prep_nitrite Prepare Sodium Nitrite Solution prep_nitrite->diazotization coupling Immediate Use in Subsequent Reaction (e.g., Azo Coupling) diazotization->coupling reaction_mechanism cluster_nitrosonium Nitrosonium Ion Formation cluster_diazotization Diazotization NaNO2 + 2HCl NaNO2 + 2HCl HNO2 + NaCl + HCl HNO2 + NaCl + HCl NaNO2 + 2HCl->HNO2 + NaCl + HCl HNO2 + HCl HNO2 + HCl H2O-NO+ + Cl- H2O-NO+ + Cl- HNO2 + HCl->H2O-NO+ + Cl- H2O-NO+ H2O-NO+ NO+ + H2O NO+ + H2O H2O-NO+->NO+ + H2O Nitrosonium ion Ar-NH2 4-Amino-2,6-difluorophenol Ar-NH-N=O Ar-NH-N=O Ar-NH2->Ar-NH-N=O + NO+ Ar-N=N-OH Ar-N=N-OH Ar-NH-N=O->Ar-N=N-OH Proton transfer Ar-N=N-OH2+ Ar-N=N-OH2+ Ar-N=N-OH->Ar-N=N-OH2+ + H+ Ar-N≡N+ Ar-N≡N+ Ar-N=N-OH2+->Ar-N≡N+ - H2O Diazonium ion

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Amino-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Amino-2,6-difluorophenol as a substrate in palladium-catalyzed amination reactions, commonly known as the Buchwald-Hartwig amination. This versatile reaction enables the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules. The unique electronic and structural properties of 4-Amino-2,6-difluorophenol, including the presence of fluorine atoms which can influence reaction outcomes and molecular properties, make it a valuable building block in medicinal chemistry.

While direct literature on the Buchwald-Hartwig amination of 4-Amino-2,6-difluorophenol is limited, this document provides detailed protocols and expected outcomes based on established methodologies for structurally similar halogenated phenols and anilines. The protocols herein are designed to serve as a robust starting point for reaction optimization and application in drug discovery and development.

Overview of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. Several generations of catalyst systems, typically consisting of a palladium precursor and a phosphine ligand, have been developed to improve reaction efficiency and expand the range of compatible coupling partners.

Conceptual Workflow for Palladium-Catalyzed Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide/Triflate, Amine, Pd Catalyst, Ligand, Base solvent Add Anhydrous, Degassed Solvent reagents->solvent heating Heat Reaction Mixture (e.g., 80-120 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolate Pure Product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Application of 4-Amino-2,6-difluorophenol in C-N Cross-Coupling

The phenolic hydroxyl group of 4-Amino-2,6-difluorophenol must first be converted to a suitable electrophilic partner for the palladium-catalyzed amination to proceed. A common strategy is the conversion of the phenol to an aryl triflate (trifluoromethanesulfonate) or nonaflate, which are excellent leaving groups in cross-coupling reactions.

Proposed Reaction Scheme:

G cluster_step1 Step 1: Activation of Phenol cluster_step2 Step 2: Buchwald-Hartwig Amination reactant1 4-Amino-2,6-difluorophenol intermediate Aryl Triflate/Nonaflate Intermediate reactant1->intermediate + reactant2 Tf2O or Nf2O, Base product N-Aryl-4-amino-2,6-difluorophenol Derivative intermediate->product + reactant3 Amine (R-NH2) catalyst Pd Catalyst, Ligand, Base

Caption: Two-step approach for the amination of 4-Amino-2,6-difluorophenol.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,6-difluorophenyl trifluoromethanesulfonate

This protocol details the activation of the phenolic hydroxyl group.

Materials:

  • 4-Amino-2,6-difluorophenol

  • Triflic anhydride (Tf₂O)

  • Pyridine or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-2,6-difluorophenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution.

  • Add triflic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl triflate.

Protocol 2: Palladium-Catalyzed Amination of 4-Amino-2,6-difluorophenyl trifluoromethanesulfonate

This protocol describes the C-N bond formation step.

Materials:

  • 4-Amino-2,6-difluorophenyl trifluoromethanesulfonate (from Protocol 1)

  • Amine coupling partner (e.g., primary or secondary amine)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Buchwald pre-catalyst)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl triflate (1.0 eq), the amine (1.2 eq), the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.1-1.2 times the mol% of palladium), and the base (1.5-2.0 eq) to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired N-arylated product.

Data Presentation: Catalyst and Ligand Screening

The choice of catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. The following table summarizes typical conditions and expected yields for the amination of aryl triflates, which can be used as a starting point for the optimization of reactions with 4-Amino-2,6-difluorophenyl trifluoromethanesulfonate.

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Expected Yield (%)
1Pd₂(dba)₃ (2)XPhos (4.4)NaOt-Bu (1.5)Toluene10012> 90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101885-95
3Buchwald G3 (2)(integrated)Cs₂CO₃ (1.5)t-BuOH9016> 90
4Pd₂(dba)₃ (2)BINAP (3)K₂CO₃ (2.0)Toluene1102470-85

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a series of well-defined steps.

Catalytic Cycle of Buchwald-Hartwig Amination:

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ligand Dissociation/Association Ligand Dissociation/Association Ar-Pd(II)-X(L2)->Ligand Dissociation/Association Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ligand Dissociation/Association->Amine Coordination & Deprotonation + R2NH, - HX Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 + Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Dehalogenation: A common side reaction is the reduction of the aryl halide/triflate to the corresponding arene. This can sometimes be minimized by using bulky, electron-rich phosphine ligands and carefully selecting the base.

  • Competing Reactions: The free amino group on the 4-Amino-2,6-difluorophenol scaffold could potentially interfere with the reaction. If self-coupling or other side reactions are observed, protection of the amino group (e.g., as a Boc-carbamate) prior to the amination may be necessary.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to air. Maintaining a strict inert atmosphere throughout the reaction setup and duration is critical for reproducibility and high yields.

  • Solvent and Base Choice: The choice of solvent and base can significantly impact the reaction outcome and should be screened for optimal results with a new substrate.

By following these protocols and considering the key reaction parameters, researchers can effectively utilize 4-Amino-2,6-difluorophenol in palladium-catalyzed amination reactions to synthesize a diverse range of novel chemical entities for drug discovery and development.

Application Notes and Protocols for the N-functionalization of 4-Amino-2,6-difluorophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-difluorophenol is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of the difluorophenyl moiety can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of drug candidates. The amino group serves as a key functional handle for a variety of N-functionalization reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacological profiles. This document provides detailed application notes and experimental protocols for the N-acylation, N-alkylation, N-arylation, and N-sulfonylation of 4-Amino-2,6-difluorophenol.

Data Presentation: Quantitative Summary of N-Functionalization Reactions

The following table summarizes typical quantitative data for various N-functionalization reactions of 4-Amino-2,6-difluorophenol and analogous anilines. Please note that specific results may vary depending on the reaction scale, purity of reagents, and precise experimental conditions.

Reaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
N-Acylation Acetic anhydride, PyridineDCM0 to RT2-485-95>95
N-Alkylation Alkyl halide, K₂CO₃DMFRT to 8012-2470-90>95
N-Arylation (Buchwald-Hartwig) Aryl bromide, Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene80-11012-2460-85>95
N-Arylation (Suzuki-Miyaura) Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O10012-1875-90>95
N-Sulfonylation Sulfonyl chloride, PyridineDCM0 to RT2-680-95>95

Experimental Protocols

N-Acylation: Synthesis of N-(3,5-Difluoro-4-hydroxyphenyl)acetamide

This protocol describes the acetylation of the amino group of 4-Amino-2,6-difluorophenol using acetic anhydride.

Materials:

  • 4-Amino-2,6-difluorophenol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir plate

Procedure:

  • In a round-bottom flask, dissolve 4-Amino-2,6-difluorophenol (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

N-Alkylation: General Procedure

This protocol provides a general method for the N-alkylation of 4-Amino-2,6-difluorophenol using an alkyl halide.

Materials:

  • 4-Amino-2,6-difluorophenol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4-Amino-2,6-difluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

N-Arylation: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 4-Amino-2,6-difluorophenol with an aryl halide.[1][2]

Materials:

  • 4-Amino-2,6-difluorophenol

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Toluene (anhydrous, degassed)

  • Standard Schlenk glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine 4-Amino-2,6-difluorophenol (1.2 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

N-Arylation: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 4-Amino-2,6-difluorophenol with an arylboronic acid.[3][4]

Materials:

  • 4-Amino-2,6-difluorophenol

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flask, dissolve 4-Amino-2,6-difluorophenol (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of degassed 1,4-dioxane and water (e.g., 4:1).

  • Add Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Heat the mixture to reflux (around 100 °C) under an inert atmosphere for 12-18 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

N-Sulfonylation: General Procedure

This protocol provides a general method for the synthesis of sulfonamides from 4-Amino-2,6-difluorophenol.[5][6][7]

Materials:

  • 4-Amino-2,6-difluorophenol

  • Sulfonyl chloride (e.g., dansyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 4-Amino-2,6-difluorophenol (1.0 eq) in anhydrous DCM and add anhydrous pyridine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: 4-Amino-2,6-difluorophenol reagents Select Reagents: - Acylating/Alkylating/Arylating/Sulfonylating Agent - Base - Catalyst (if needed) - Solvent start->reagents reaction_setup Reaction Setup: - Dissolve Substrate - Add Reagents - Control Temperature reagents->reaction_setup stirring Stirring & Monitoring: - TLC/LC-MS reaction_setup->stirring extraction Extraction & Washing stirring->extraction drying Drying & Concentration extraction->drying purification Purification: - Column Chromatography - Recrystallization drying->purification characterization Characterization: - NMR - MS - IR purification->characterization end_product Final N-Functionalized Product characterization->end_product

Caption: General experimental workflow for N-functionalization.

logical_relationship cluster_acyl N-Acylation cluster_alkyl N-Alkylation cluster_aryl N-Arylation cluster_sulfonyl N-Sulfonylation start Desired N-Functionalization acyl_reagent Acyl Halide or Anhydride start->acyl_reagent Amide bond alkyl_reagent Alkyl Halide or Triflate start->alkyl_reagent Alkylamino group aryl_reagent Aryl Halide or Arylboronic Acid start->aryl_reagent Arylamino group sulfonyl_reagent Sulfonyl Chloride start->sulfonyl_reagent Sulfonamide bond acyl_conditions Base (e.g., Pyridine) Aprotic Solvent acyl_reagent->acyl_conditions alkyl_conditions Base (e.g., K₂CO₃) Polar Aprotic Solvent alkyl_reagent->alkyl_conditions aryl_conditions Pd Catalyst & Ligand Base (e.g., Cs₂CO₃, Na₂CO₃) aryl_reagent->aryl_conditions sulfonyl_conditions Base (e.g., Pyridine) Aprotic Solvent sulfonyl_reagent->sulfonyl_conditions

Caption: Decision-making for N-functionalization method.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Inhibitor Kinase Inhibitor (Derived from 4-Amino-2,6-difluorophenol) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 Signaling Pathway.[8][9][10][11][12]

BCR_ABL_signaling BCR_ABL BCR-ABL Oncoprotein Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits STAT5->Apoptosis Inhibits Inhibitor Kinase Inhibitor (Derived from 4-Amino-2,6-difluorophenol) Inhibitor->BCR_ABL Inhibits

Caption: Simplified BCR-ABL Signaling Pathway.[13][14][15][16][17]

References

Application Notes & Protocols: Synthesis of Novel Agrochemicals from 4-Amino-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel agrochemicals derived from 4-Amino-2,6-difluorophenol. This versatile building block, featuring amino, hydroxyl, and difluorophenyl moieties, offers a gateway to diverse chemical scaffolds with potential herbicidal, fungicidal, and insecticidal activities. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and overall efficacy of the resulting agrochemical candidates.

Synthesis of a Novel Phenylurea Herbicide Candidate

Substituted ureas are a well-established class of herbicides that act by inhibiting Photosystem II (PSII), a key enzyme in photosynthesis. This protocol outlines the synthesis of a novel N-(2,6-difluoro-4-hydroxyphenyl)-N',N'-dimethylurea, a potential PSII inhibitor.

Experimental Protocol:

Materials:

  • 4-Amino-2,6-difluorophenol

  • N,N-Dimethylcarbamoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-2,6-difluorophenol (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired N-(2,6-difluoro-4-hydroxyphenyl)-N',N'-dimethylurea.

Data Presentation:
Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Melting Point (°C)Biological Activity (IC50, µM) - PSII Inhibition
DFHU-01C9H10F2N2O2216.1985>98155-1570.5

Signaling Pathway Diagram:

G 4-Amino-2,6-difluorophenol 4-Amino-2,6-difluorophenol Reaction Reaction 4-Amino-2,6-difluorophenol->Reaction N,N-Dimethylcarbamoyl chloride N,N-Dimethylcarbamoyl chloride N,N-Dimethylcarbamoyl chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction N-(2,6-difluoro-4-hydroxyphenyl)-N',N'-dimethylurea N-(2,6-difluoro-4-hydroxyphenyl)-N',N'-dimethylurea Reaction->N-(2,6-difluoro-4-hydroxyphenyl)-N',N'-dimethylurea

Caption: Synthesis of a Phenylurea Herbicide Candidate.

Synthesis of a Novel Diphenyl Ether Herbicide Candidate

Diphenyl ether herbicides are known to inhibit the enzyme protoporphyrinogen oxidase (PPO), leading to the accumulation of toxic protoporphyrin IX in plants. This protocol details the synthesis of a novel 2,6-difluoro-4-(4-nitrophenoxy)aniline, a potential PPO inhibitor.

Experimental Protocol:

Materials:

  • 4-Amino-2,6-difluorophenol

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-Amino-2,6-difluorophenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Heat the mixture to 80 °C and add 1-fluoro-4-nitrobenzene (1.1 eq).

  • Maintain the reaction at 80 °C for 8-12 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to afford the target diphenyl ether.

Data Presentation:
Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Melting Point (°C)Biological Activity (IC50, nM) - PPO Inhibition
DFPE-01C12H8F2N2O3266.2078>99130-13215
Experimental Workflow Diagram:

G cluster_synthesis Synthesis Start Start Reactants 4-Amino-2,6-difluorophenol + 1-Fluoro-4-nitrobenzene + K2CO3 in DMF Start->Reactants Reaction_Heat Heat at 80°C Reactants->Reaction_Heat Workup Aqueous Workup & Extraction Reaction_Heat->Workup Purification Column Chromatography Workup->Purification Product Diphenyl Ether Product Purification->Product

Caption: Workflow for Diphenyl Ether Synthesis.

Synthesis of a Novel Salicylanilide Fungicide Candidate

Salicylanilides are a class of compounds known for their antifungal and antimicrobial properties. This protocol describes the synthesis of a novel 2-hydroxy-N-(2,6-difluoro-4-hydroxyphenyl)benzamide.

Experimental Protocol:

Materials:

  • 4-Amino-2,6-difluorophenol

  • Salicyloyl chloride

  • Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-Amino-2,6-difluorophenol (1.0 eq) in anhydrous THF in a round-bottom flask and add pyridine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add a solution of salicyloyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Data Presentation:
Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Melting Point (°C)Antifungal Activity (MIC, µg/mL) vs. Botrytis cinerea
DFSA-01C13H9F2NO3265.2182>98188-1901.5

Logical Relationship Diagram:

G 4-Amino-2,6-difluorophenol 4-Amino-2,6-difluorophenol Amide_Formation Amide Bond Formation 4-Amino-2,6-difluorophenol->Amide_Formation Salicyloyl chloride Salicyloyl chloride Salicyloyl chloride->Amide_Formation Salicylanilide_Product 2-Hydroxy-N-(2,6-difluoro-4-hydroxyphenyl)benzamide Amide_Formation->Salicylanilide_Product Antifungal_Activity Potential Antifungal Activity Salicylanilide_Product->Antifungal_Activity

Caption: Synthesis and Potential Activity of a Salicylanilide.

Synthesis of a Novel Carbamate Insecticide Candidate

Carbamate insecticides are widely used and function by inhibiting the enzyme acetylcholinesterase (AChE). This protocol outlines the synthesis of a novel 2,6-difluoro-4-aminophenyl methylcarbamate.

Experimental Protocol:

Materials:

  • 4-Amino-2,6-difluorophenol

  • Methyl isocyanate

  • Triethylamine (catalytic amount)

  • Toluene, anhydrous

  • Hexane

Procedure:

  • In a dry reaction vessel, suspend 4-Amino-2,6-difluorophenol (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of triethylamine.

  • Slowly add methyl isocyanate (1.05 eq) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction for the formation of a precipitate.

  • Once the reaction is complete, filter the solid product and wash it with cold hexane.

  • Dry the product under vacuum to obtain the pure 2,6-difluoro-4-aminophenyl methylcarbamate.

Data Presentation:
Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Melting Point (°C)Biological Activity (IC50, µM) - AChE Inhibition
DFAC-01C8H8F2N2O2202.1692>99142-1442.5

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_bioassay Bioassay Reagents 4-Amino-2,6-difluorophenol + Methyl isocyanate + cat. Triethylamine in Toluene Reaction Stir at RT, 24h Reagents->Reaction Isolation Filtration & Washing Reaction->Isolation Product Carbamate Product Isolation->Product Assay Ellman's Reagent (DTNB) Product->Assay Inhibitor Enzyme Acetylcholinesterase (AChE) Enzyme->Assay Substrate Acetylthiocholine Substrate->Assay Measurement Measure Absorbance at 412 nm Assay->Measurement Inhibition Calculate % Inhibition & IC50 Measurement->Inhibition

Caption: Synthesis and Bioassay Workflow for a Carbamate Insecticide.

Application of 4-Amino-2,6-difluorophenol in the Synthesis of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-difluorophenol is a valuable intermediate in the synthesis of specialized organic molecules, particularly in the development of novel dyes. The presence of two fluorine atoms on the phenyl ring can impart unique properties to the final dye molecule, such as enhanced thermal and light stability, and altered spectral characteristics. This document provides detailed application notes and a generalized experimental protocol for the synthesis of azo dyes using 4-Amino-2,6-difluorophenol as the diazo component. While specific examples in peer-reviewed literature are not abundant, the principles of diazotization and azo coupling are well-established, allowing for a robust methodological framework.

Principle of Synthesis

The synthesis of azo dyes from 4-Amino-2,6-difluorophenol follows a two-step reaction pathway:

  • Diazotization: The primary aromatic amine group of 4-Amino-2,6-difluorophenol is converted into a diazonium salt in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The fluorine atoms can influence the reactivity and stability of the resulting diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, creating the final dye molecule.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Azo Dye using 4-Amino-2,6-difluorophenol and N,N-dimethylaniline

This protocol describes the synthesis of a hypothetical azo dye, 4-((3,5-difluoro-4-hydroxyphenyl)diazenyl)-N,N-dimethylaniline.

Materials:

  • 4-Amino-2,6-difluorophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-dimethylaniline

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of 4-Amino-2,6-difluorophenol

  • In a 250 mL beaker, dissolve 1.45 g (0.01 mol) of 4-Amino-2,6-difluorophenol in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled 4-Amino-2,6-difluorophenol solution over 20 minutes, ensuring the temperature is maintained below 5 °C.

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Part B: Azo Coupling with N,N-dimethylaniline

  • In a 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 20 mL of 1 M hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the cooled N,N-dimethylaniline solution with vigorous stirring.

  • Maintain the temperature below 5 °C and continue stirring for 1-2 hours. A colored precipitate should form.

  • Slowly neutralize the reaction mixture with a 10% sodium hydroxide solution until the pH is approximately 7-8 to facilitate the precipitation of the dye.

  • Collect the crude dye by vacuum filtration using a Büchner funnel and wash with cold distilled water.

  • Purify the crude dye by recrystallization from an ethanol/water mixture to obtain the final product.

Data Presentation

The following table summarizes the key reactants and expected product for the synthesis of the hypothetical azo dye.

Reactant Molecular Formula Molecular Weight ( g/mol ) Moles (mol)
4-Amino-2,6-difluorophenolC₆H₅F₂NO145.110.01
N,N-dimethylanilineC₈H₁₁N121.180.01
Product
4-((3,5-difluoro-4-hydroxyphenyl)diazenyl)-N,N-dimethylanilineC₁₄H₁₃F₂N₃O277.27(Theoretical)

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of the hypothetical azo dye.

DyeSynthesis A 4-Amino-2,6-difluorophenol C Diazonium Salt A->C Diazotization B NaNO2, HCl (0-5 °C) E Azo Dye C->E Azo Coupling D N,N-dimethylaniline D->E

Caption: Synthesis of an azo dye from 4-Amino-2,6-difluorophenol.

Logical Workflow of the Experimental Protocol

The following diagram outlines the logical flow of the experimental procedure.

ExperimentalWorkflow start Start prep_amine Prepare 4-Amino-2,6-difluorophenol Solution start->prep_amine prep_coupler Prepare N,N-dimethylaniline Solution start->prep_coupler cool_amine Cool to 0-5 °C prep_amine->cool_amine diazotization Diazotization (Dropwise Addition) cool_amine->diazotization prep_nitrite Prepare NaNO2 Solution prep_nitrite->diazotization coupling Azo Coupling diazotization->coupling cool_coupler Cool to 0-5 °C prep_coupler->cool_coupler cool_coupler->coupling neutralize Neutralize coupling->neutralize filter Filter and Wash neutralize->filter purify Recrystallize filter->purify end End purify->end

Caption: Experimental workflow for azo dye synthesis.

Conclusion

The incorporation of 4-Amino-2,6-difluorophenol as a diazo component in azo dye synthesis offers a promising avenue for the development of novel colorants with potentially enhanced properties. The fluorinated phenyl ring is expected to influence the dye's stability, solubility, and spectral characteristics. The provided generalized protocol serves as a foundational method for researchers to synthesize and evaluate a variety of azo dyes by pairing the diazotized 4-Amino-2,6-difluorophenol with different coupling components. Further research and characterization are necessary to fully elucidate the properties and potential applications of these novel fluorinated azo dyes.

Synthesis of Substituted Pyridines from 4-Amino-2,6-difluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of novel substituted pyridines derived from 4-Amino-2,6-difluorophenol. While direct literature precedent for this specific starting material in classical pyridine syntheses is limited, this guide leverages established methodologies for structurally analogous aminophenols and fluoroanilines to propose robust synthetic pathways. The protocols provided herein are based on well-understood reactions such as the Combes and Friedländer syntheses, offering a foundational framework for the exploration of new chemical entities. All quantitative data is summarized for clarity, and reaction workflows are visualized to facilitate experimental planning and execution.

Introduction

The pyridine scaffold is a privileged structure in drug design, exhibiting a wide range of biological activities. The incorporation of fluorine atoms and a hydroxyl group, as present in 4-Amino-2,6-difluorophenol, can significantly modulate the physicochemical properties of the resulting pyridine derivatives, including their metabolic stability, binding affinity, and bioavailability. This document outlines two plausible and well-established synthetic strategies for the construction of substituted pyridines from 4-Amino-2,6-difluorophenol: the Combes synthesis and the Friedländer synthesis. These methods were chosen for their versatility and demonstrated success with a variety of substituted anilines.

Proposed Synthetic Pathways

Two primary pathways are proposed for the synthesis of substituted pyridines from 4-Amino-2,6-difluorophenol. These pathways are analogous to the classical Combes and Friedländer quinoline syntheses. The resulting products would be more accurately described as fluorinated and hydroxylated quinolines, which are a class of benzo-fused pyridines.

1. Combes Synthesis Analogue: This pathway involves the acid-catalyzed condensation of 4-Amino-2,6-difluorophenol with a β-diketone, such as acetylacetone, to yield a substituted 5,7-difluoro-8-hydroxy-quinoline.

2. Friedländer Synthesis Analogue: This pathway utilizes the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. For the purpose of this protocol, we will consider the reaction of a hypothetical derivative of 4-Amino-2,6-difluorophenol (an ortho-aminoaryl ketone) with a ketone.

Data Presentation

The following tables summarize the expected reactants, products, and representative yields for the proposed syntheses based on analogous reactions reported in the literature.

Table 1: Proposed Combes Synthesis of a Substituted Pyridine from 4-Amino-2,6-difluorophenol

Reactant 1Reactant 2CatalystSolventProductExpected Yield (%)
4-Amino-2,6-difluorophenolAcetylacetoneSulfuric AcidEthanol5,7-Difluoro-8-hydroxy-2,4-dimethylquinoline60-75

Table 2: Proposed Friedländer Synthesis of a Substituted Pyridine from a 4-Amino-2,6-difluorophenol Derivative

Reactant 1Reactant 2CatalystSolventProductExpected Yield (%)
2-Amino-3,5-difluoro-4-hydroxyacetophenoneAcetophenoneKOHEthanol2-Phenyl-5,7-difluoro-8-hydroxy-4-methylquinoline70-85

Experimental Protocols

The following are detailed experimental protocols for the proposed syntheses. These are based on established procedures for similar substrates and should be adapted and optimized for 4-Amino-2,6-difluorophenol.

Protocol 1: Combes Synthesis of 5,7-Difluoro-8-hydroxy-2,4-dimethylquinoline

This protocol describes the acid-catalyzed cyclocondensation of 4-Amino-2,6-difluorophenol with acetylacetone.[1][2][3]

Materials:

  • 4-Amino-2,6-difluorophenol

  • Acetylacetone

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-Amino-2,6-difluorophenol (1.45 g, 10 mmol) in ethanol (30 mL).

  • To this solution, add acetylacetone (1.1 mL, 11 mmol).

  • Slowly and with caution, add concentrated sulfuric acid (2 mL) to the stirred mixture. An exothermic reaction may be observed.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice (50 g) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 5,7-Difluoro-8-hydroxy-2,4-dimethylquinoline.

Protocol 2: Friedländer Synthesis of 2-Phenyl-5,7-difluoro-8-hydroxy-4-methylquinoline

This protocol outlines the base-catalyzed condensation of a hypothetical 2-amino-3,5-difluoro-4-hydroxyacetophenone with acetophenone.[4][5][6][7]

Materials:

  • 2-Amino-3,5-difluoro-4-hydroxyacetophenone (hypothetical)

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (1 M aqueous solution)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-amino-3,5-difluoro-4-hydroxyacetophenone (1.87 g, 10 mmol) and acetophenone (1.3 mL, 11 mmol) in ethanol (25 mL).

  • Add powdered potassium hydroxide (0.84 g, 15 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 6 hours, with stirring. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water (30 mL) and neutralize with 1 M hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-Phenyl-5,7-difluoro-8-hydroxy-4-methylquinoline.

Visualizations

Logical Workflow for Pyridine Synthesis from 4-Amino-2,6-difluorophenol

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_reagents Key Reagents cluster_products Product Class A 4-Amino-2,6-difluorophenol B Combes Synthesis Analogue A->B + C Friedländer Synthesis Analogue A->C (requires derivatization) D β-Diketone (e.g., Acetylacetone) B->D G Substituted 5,7-Difluoro-8-hydroxyquinolines B->G E o-Aminoaryl Ketone Derivative C->E C->G F Active Methylene Compound (e.g., Ketone) E->F +

Caption: Proposed synthetic routes from 4-Amino-2,6-difluorophenol.

Experimental Workflow for Combes Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Amino-2,6-difluorophenol and Acetylacetone in Ethanol B Add Conc. H2SO4 A->B C Reflux for 3 hours B->C D Cool and Quench with Ice C->D E Neutralize with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Step-by-step workflow for the proposed Combes synthesis.

Conclusion

The protocols and synthetic strategies outlined in this document provide a solid foundation for the synthesis of novel substituted pyridines from 4-Amino-2,6-difluorophenol. While these pathways are based on analogous and well-established reactions, researchers should anticipate the need for optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, to achieve optimal yields and purity for these specific substrates. The resulting fluorinated and hydroxylated pyridine derivatives are of significant interest for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules using 4-Amino-2,6-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-difluorophenol Hydrochloride is a valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. The presence of three distinct functional groups—an amino group, a hydroxyl group, and a difluorinated phenyl ring—offers multiple reaction sites for chemical modification. The fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules, making this scaffold particularly attractive for drug discovery and development.[1][2][3] These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its derivatization into key intermediates for bioactive compound synthesis.

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that can be selectively addressed under different reaction conditions.

  • Amino Group: The primary amine is a key nucleophile and can readily undergo acylation, alkylation, arylation, and condensation reactions to form a variety of amides, secondary/tertiary amines, and imines.[4] It is also a precursor for diazotization reactions, allowing for its conversion into a wide range of other functionalities.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity can be exploited for reactions requiring a phenoxide intermediate.[5]

  • Difluorinated Phenyl Ring: The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring and the pKa of the amino and hydroxyl groups. The fluorine substitution pattern can also play a crucial role in the biological activity of the final compounds.[1][6]

Experimental Protocols

The following protocols describe the synthesis of key scaffolds from this compound.

Disclaimer: The following protocols are based on established synthetic methodologies for analogous compounds due to limited literature on the specific use of this compound. Yields and reaction conditions may require further optimization.

Protocol 1: N-Acylation to Synthesize N-(3,5-difluoro-4-hydroxyphenyl)acetamide

This protocol describes the selective acylation of the amino group to form an acetamide derivative, a common structural motif in bioactive molecules.

Experimental Workflow:

G start 4-Amino-2,6-difluorophenol HCl reagents Acetic Anhydride, Pyridine, DCM start->reagents 1. Dissolve reaction N-Acylation Reaction (0°C to rt, 2-4 h) reagents->reaction 2. Add dropwise workup Aqueous Workup (HCl wash, NaHCO3 wash, Brine wash) reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Dry & Purify product N-(3,5-difluoro-4-hydroxyphenyl)acetamide purification->product

N-Acylation Experimental Workflow

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Suspend this compound in dichloromethane (DCM).

  • Add pyridine and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired N-(3,5-difluoro-4-hydroxyphenyl)acetamide.

Protocol 2: O-Alkylation (Etherification) to Synthesize 4-Amino-1-(benzyloxy)-2,6-difluorobenzene

This protocol details the etherification of the phenolic hydroxyl group, a common strategy to modify the physicochemical properties of a molecule.

Experimental Workflow:

G start 4-Amino-2,6-difluorophenol HCl reagents Benzyl Bromide, K2CO3, DMF start->reagents 1. Combine reaction O-Alkylation Reaction (60°C, 6-8 h) reagents->reaction 2. Heat workup Aqueous Workup (Water, Ethyl Acetate Extraction) reaction->workup 3. Cool & Extract purification Column Chromatography workup->purification 4. Dry & Purify product 4-Amino-1-(benzyloxy)-2,6-difluorobenzene purification->product

O-Alkylation Experimental Workflow

Materials:

  • This compound (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Combine this compound, potassium carbonate, and benzyl bromide in DMF.

  • Heat the reaction mixture to 60°C and stir for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield 4-amino-1-(benzyloxy)-2,6-difluorobenzene.

Data Presentation

The following table summarizes the expected outcomes for the described protocols. These values are representative and based on similar reactions reported in the literature.

ProtocolReaction TypeStarting MaterialProductExpected Yield (%)Expected Purity (%)
1N-Acylation4-Amino-2,6-difluorophenol HClN-(3,5-difluoro-4-hydroxyphenyl)acetamide85-95>95
2O-Alkylation4-Amino-2,6-difluorophenol HCl4-Amino-1-(benzyloxy)-2,6-difluorobenzene70-85>95

Application in Bioactive Molecule Synthesis: A Hypothetical Signaling Pathway

The derivatives of 4-Amino-2,6-difluorophenol can be further elaborated to synthesize potent enzyme inhibitors. For instance, the N-acylated product can be a precursor for a kinase inhibitor. The difluorophenyl moiety can interact with the hinge region of a kinase, while further modifications can be made to target other parts of the active site.

Hypothetical Kinase Inhibition Pathway:

G cluster_cell Cell Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream ATP ATP ATP->Kinase Inhibitor Bioactive Molecule (Derived from 4-Amino-2,6-difluorophenol) Inhibitor->Kinase Inhibition CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse

Hypothetical Kinase Inhibition Pathway

In this hypothetical pathway, a bioactive molecule synthesized from this compound acts as a kinase inhibitor. By binding to the kinase, it prevents the phosphorylation of its substrate, thereby blocking downstream signaling and inhibiting a cellular response such as proliferation. This is a common mechanism of action for many anti-cancer drugs.

References

Application Notes: Synthesis of 5,7-Difluorobenzoxazoles using 4-Amino-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-2,6-difluorophenol is a valuable building block in medicinal chemistry for the synthesis of fluorinated heterocyclic compounds. The incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides detailed protocols for the synthesis of 5,7-difluorobenzoxazole derivatives, a class of heterocyclic compounds with significant potential in drug discovery. Benzoxazoles are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The protocols provided are based on established methods for benzoxazole synthesis from ortho-aminophenols.

Core Synthesis Pathway: Condensation and Cyclization

The primary method for synthesizing 2-substituted-5,7-difluorobenzoxazoles from 4-Amino-2,6-difluorophenol involves the condensation with a carboxylic acid or its derivative, followed by an intramolecular cyclization-dehydration reaction. This reaction is typically promoted by a strong acid or a dehydrating agent, such as Polyphosphoric Acid (PPA), or conducted under high-temperature conditions.

Synthesis_Pathway A 4-Amino-2,6-difluorophenol C Condensation & Intramolecular Cyclization A:e->C:w + B Carboxylic Acid (R-COOH) B:e->C:w + D 2-Substituted-5,7-difluorobenzoxazole C->D Dehydration Experimental_Workflow start Start reactants 1. Combine 4-Amino-2,6-difluorophenol, benzoic acid, and PPA in a flask. start->reactants heating 2. Heat mixture to 150-180°C with stirring for 2-4 hours. reactants->heating monitoring 3. Monitor reaction progress by TLC. heating->monitoring monitoring->heating Incomplete workup 4. Cool to RT, add ice-water. Neutralize with NaHCO₃ solution. monitoring->workup Reaction Complete extraction 5. Extract product with Ethyl Acetate (3x). workup->extraction drying 6. Dry combined organic layers over Na₂SO₄ and filter. extraction->drying purification 7. Concentrate under reduced pressure. Purify by column chromatography. drying->purification end End Product: 2-Aryl-5,7-difluorobenzoxazole purification->end

Troubleshooting & Optimization

common side reactions in the synthesis of 4-Amino-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-2,6-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 4-Amino-2,6-difluorophenol.

Problem 1: Low Yield of 4-Amino-2,6-difluorophenol

Possible Cause Troubleshooting Steps
Incomplete Reduction of the Nitro Group - Verify Catalyst Activity: Use a fresh batch of palladium on carbon (Pd/C) catalyst. The catalyst may have lost activity due to improper storage or previous use.[1] - Optimize Hydrogen Pressure: Ensure the hydrogen pressure is within the recommended range (e.g., 0.3-0.4 MPa). Insufficient pressure can lead to incomplete reduction.[1] - Increase Reaction Time: Extend the reaction time to ensure the complete conversion of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Suboptimal Reaction Temperature - Maintain Recommended Temperature: The reduction of 4-nitro-2,6-difluorophenol is typically carried out at 60-70°C.[1] Lower temperatures may slow down the reaction rate, while excessively high temperatures could promote side reactions.
Loss of Product During Workup - Minimize Exposure to Air: 4-Aminophenol derivatives can be susceptible to oxidation. Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. - Adjust pH for Extraction: When performing a liquid-liquid extraction, carefully adjust the pH to ensure the product is in its desired form (free base or salt) for efficient separation.

Problem 2: Presence of Impurities in the Final Product

Impurity Identification Mitigation Strategies
Unreacted 4-Nitro-2,6-difluorophenol Detected by TLC, HPLC, or NMR spectroscopy.- Optimize Reaction Conditions: As mentioned above, ensure complete reduction by using an active catalyst, appropriate hydrogen pressure, and sufficient reaction time.[1]
Over-reduction/Dehalogenation Byproducts Characterized by Mass Spectrometry (MS) showing a lower molecular weight than the desired product.- Use a Milder Reducing Agent: If dehalogenation is a significant issue, consider using a milder reducing agent or optimizing the reaction conditions (lower temperature, shorter reaction time).
Regioisomers from Nitration Step If the synthesis starts from 2,6-difluorophenol, nitration can potentially yield other isomers. These can be identified by NMR spectroscopy.- Optimize Nitration Conditions: Carefully control the temperature and the addition of the nitrating agent to favor the formation of the desired 4-nitro isomer. Purification of the nitrated intermediate before reduction is crucial.
Oxidation Products The final product may darken in color due to the formation of quinone-like structures.- Inert Atmosphere: Handle the final product under an inert atmosphere. - Antioxidants: Consider adding a small amount of an antioxidant like sodium bisulfite during workup and storage.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Amino-2,6-difluorophenol?

A1: A widely used method is the catalytic hydrogenation of 4-nitro-2,6-difluorophenol.[1] This reaction typically employs a palladium on carbon (Pd/C) catalyst and hydrogen gas in a suitable solvent like methanol or ethanol.[1]

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting material (4-nitro-2,6-difluorophenol) is significantly less polar than the product (4-Amino-2,6-difluorophenol). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) will show a clear separation between the starting material spot and the product spot. The disappearance of the starting material spot indicates the completion of the reaction. HPLC can also be used for more quantitative monitoring.

Q3: My final product is discolored (pink or brown). What is the cause and how can I prevent it?

A3: Discoloration is often due to the oxidation of the aminophenol. The amino and hydroxyl groups on the aromatic ring make it susceptible to oxidation, which can form colored quinone-imine type byproducts. To prevent this, it is crucial to handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during purification and storage. Storing the product in a cool, dark place can also help minimize degradation.

Q4: What are the key safety precautions to consider during the synthesis?

A4: Catalytic hydrogenation with hydrogen gas presents a flammability and explosion risk. Ensure the reaction is carried out in a well-ventilated fume hood with appropriate safety measures, including proper grounding of equipment to prevent static discharge. The palladium catalyst can be pyrophoric when dry and exposed to air. Handle the catalyst carefully, preferably wet or under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Synthesis of 4-Amino-2,6-difluorophenol via Catalytic Hydrogenation [1]

  • Reaction Setup: To a reaction vessel, add 4-nitro-2,6-difluorophenol, methanol, and 5% or 10% palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the vessel and replace the air with high-purity hydrogen gas. Pressurize the vessel to 0.3-0.4 MPa.

  • Reaction Conditions: Heat the mixture to 60-70°C and stir vigorously. Maintain the hydrogen pressure throughout the reaction, which typically takes 3-5 hours.

  • Workup: After the reaction is complete (monitored by TLC or HPLC), cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purification: Remove the palladium catalyst by filtration. The filtrate is then concentrated under reduced pressure to yield 4-Amino-2,6-difluorophenol. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Below are diagrams illustrating the synthesis pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product cluster_side_reactions Potential Side Reactions 2,6-Difluorophenol 2,6-Difluorophenol 4-Nitro-2,6-difluorophenol 4-Nitro-2,6-difluorophenol 2,6-Difluorophenol->4-Nitro-2,6-difluorophenol Nitration (e.g., HNO3/H2SO4) Regioisomers Regioisomers 2,6-Difluorophenol->Regioisomers Nitration 4-Amino-2,6-difluorophenol 4-Amino-2,6-difluorophenol 4-Nitro-2,6-difluorophenol->4-Amino-2,6-difluorophenol Reduction (e.g., H2, Pd/C) Incomplete Reduction Products Incomplete Reduction Products 4-Nitro-2,6-difluorophenol->Incomplete Reduction Products Incomplete Reduction Oxidation Products Oxidation Products 4-Amino-2,6-difluorophenol->Oxidation Products Oxidation (Air)

Caption: Synthesis pathway of 4-Amino-2,6-difluorophenol and potential side reactions.

Troubleshooting_Workflow Start Start Problem_Identified Problem Identified? Start->Problem_Identified Low_Yield Low Yield Problem_Identified->Low_Yield Yes Impure_Product Impure Product Problem_Identified->Impure_Product Yes End End Problem_Identified->End No Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Identify_Impurity Identify Impurity (TLC, HPLC, NMR) Impure_Product->Identify_Impurity Optimize_Conditions Optimize Reaction Conditions (Pressure, Temp, Time) Check_Catalyst->Optimize_Conditions Improve_Workup Improve Workup Procedure Optimize_Conditions->Improve_Workup Improve_Workup->End Purification_Strategy Select Purification Strategy (Recrystallization, Chromatography) Identify_Impurity->Purification_Strategy Purification_Strategy->End

Caption: Troubleshooting workflow for the synthesis of 4-Amino-2,6-difluorophenol.

References

Technical Support Center: Synthesis of 4-Amino-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-2,6-difluorophenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems that can arise during the synthesis of 4-Amino-2,6-difluorophenol, particularly through the common route of reducing a nitrophenol precursor.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of 4-Amino-2,6-difluorophenol can stem from several factors. A primary cause is often incomplete reduction of the starting material, 2,6-difluoro-4-nitrophenol. Other contributing factors can include catalyst inefficiency, suboptimal reaction conditions, or degradation of the product.

To improve the yield, consider the following troubleshooting steps:

  • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is crucial. Ensure the catalyst is fresh and has not been improperly stored. If the catalyst is old or has been exposed to air for extended periods, its activity may be compromised. Consider using a higher loading of the catalyst or a different type, such as 10% Pd/C instead of 5% Pd/C, which has been shown to improve yields.[1]

  • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Ensure a consistent and adequate supply of hydrogen is maintained throughout the reaction. For laboratory-scale synthesis, maintaining a hydrogen atmosphere (e.g., using a balloon) is common. For larger scales, a pressurized system (0.3-0.4 MPa) is more effective.[1]

  • Reaction Temperature: The reaction temperature should be carefully controlled. Operating within the optimal range of 60-70 °C can significantly enhance the reaction rate and completion.[1] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and product degradation.

  • Solvent Purity: The purity of the solvent, typically methanol or ethanol, is important. The presence of impurities can poison the catalyst and hinder the reaction. Use of high-purity, dry solvents is recommended.

  • Reaction Time: While some protocols suggest overnight reactions, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is advisable to determine the optimal reaction time. Extending the reaction time may be necessary for complete conversion.

Q2: I am observing significant impurities in my final product. How can I identify and minimize them?

A2: Impurities in the final product can arise from incomplete reaction, side reactions, or residual starting materials. Common impurities may include unreacted 2,6-difluoro-4-nitrophenol or partially reduced intermediates.

To address this, consider the following:

  • Reaction Monitoring: As mentioned previously, closely monitor the reaction to ensure the complete consumption of the starting material.

  • Purification Method: The purification process is critical for obtaining a high-purity product. Distillation under reduced pressure is an effective method for purifying 4-Amino-2,6-difluorophenol.[1] Recrystallization from a suitable solvent system can also be employed to remove impurities.

  • Control of Side Reactions: Side reactions can be minimized by optimizing reaction conditions. For instance, in related syntheses of similar compounds, controlling the addition rate of reagents and maintaining a specific temperature can reduce the formation of byproducts. While not explicitly detailed for this specific synthesis in the provided results, it is a general principle in organic synthesis.

Q3: The reaction seems to have stalled and is not proceeding to completion. What steps should I take?

A3: A stalled reaction is often indicative of catalyst deactivation or an insufficient supply of a key reagent.

  • Catalyst Deactivation: The palladium catalyst can be poisoned by certain functional groups or impurities. If you suspect catalyst deactivation, you can try adding a fresh batch of catalyst to the reaction mixture.

  • Hydrogen Supply: Ensure that the hydrogen supply has not been interrupted. If using a hydrogen balloon, it may need to be replaced. In a pressurized system, check for leaks.

  • Stirring: Inadequate stirring can lead to poor mixing of the reactants, catalyst, and hydrogen, causing the reaction to slow down or stop. Ensure that the reaction mixture is being vigorously stirred.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for 4-Amino-2,6-difluorophenol?

A1: A common and effective method for synthesizing 4-Amino-2,6-difluorophenol is through the catalytic hydrogenation of 2,6-difluoro-4-nitrophenol. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent such as methanol or ethanol under a hydrogen atmosphere.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The key parameters to control are:

  • Catalyst: Type (e.g., 5% or 10% Pd/C) and loading.

  • Hydrogen Pressure: Typically atmospheric pressure for small scale or 0.3-0.4 MPa for larger scale.[1]

  • Temperature: Generally maintained between 60-70 °C.[1]

  • Solvent: High-purity methanol or ethanol.

  • Reaction Time: Monitored for completion, typically ranging from 3-5 hours to overnight.[1]

Q3: How can I confirm the identity and purity of the synthesized 4-Amino-2,6-difluorophenol?

A3: The structure and purity of the final product can be confirmed using various analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is commonly used to confirm the chemical structure.[1][2] Purity can be assessed using High-Performance Liquid Chromatography (HPLC) or by determining the melting point of the compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for 4-Amino-2,6-difluorophenol Synthesis

ParameterMethod 1Method 2
Starting Material 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene4-nitro-2,6-difluorophenol
Catalyst 10% Palladium/activated carbon5% Palladium carbon
Solvent EthanolMethanol
Temperature Room Temperature60-70 °C
Pressure 1 atm Hydrogen0.3-0.4 MPa Hydrogen
Reaction Time Overnight3-5 hours
Yield 95%89.7%
Purity Not specified95.3%
Reference [1][2][1]

Table 2: Impact of Catalyst Type on Yield and Purity

CatalystYieldPurityReference
5% Palladium-carbon89.7%95.3%[1]
10% Palladium-carbon90.1%95.8%[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,6-difluorophenol from 4-nitro-2,6-difluorophenol

Materials:

  • 4-nitro-2,6-difluorophenol

  • Methanol

  • 5% or 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • To a reaction vessel, add 4-nitro-2,6-difluorophenol (e.g., 350 g, 2 mol) and methanol (e.g., 2 L).[1]

  • Carefully add the 5% or 10% palladium on carbon catalyst (e.g., 19 g of 5% Pd/C with 54.13% water content).[1]

  • Seal the reaction vessel and purge it with high-purity hydrogen gas to replace the air.

  • Pressurize the vessel with hydrogen to 0.3-0.4 MPa.[1]

  • Heat the mixture to 60-70 °C with stirring.[1]

  • Maintain the reaction for 3-5 hours, adding more hydrogen as the pressure drops below 0.15 MPa.[1]

  • After the reaction is complete (monitored by TLC or HPLC), cool the vessel to room temperature.

  • Carefully open the vessel and filter the reaction mixture to recover the palladium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude product by distillation under reduced pressure to obtain 4-Amino-2,6-difluorophenol.[1]

Visualizations

experimental_workflow start Start reactants Charge Reactor: - 4-nitro-2,6-difluorophenol - Methanol - Pd/C Catalyst start->reactants purge Purge with H₂ reactants->purge pressurize Pressurize with H₂ (0.3-0.4 MPa) purge->pressurize heat Heat to 60-70 °C with Stirring pressurize->heat react Reaction (3-5 hours) heat->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete cool Cool to Room Temp. monitor->cool Complete filter Filter to Remove Catalyst cool->filter concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate purify Purify by Distillation (Reduced Pressure) concentrate->purify product 4-Amino-2,6-difluorophenol purify->product

Caption: Experimental workflow for the synthesis of 4-Amino-2,6-difluorophenol.

troubleshooting_yield problem Low Yield cause1 Inactive Catalyst problem->cause1 cause2 Low H₂ Pressure problem->cause2 cause3 Suboptimal Temp. problem->cause3 cause4 Incomplete Reaction problem->cause4 solution1 Use Fresh Catalyst / Increase Loading cause1->solution1 solution2 Ensure Consistent H₂ Supply / Check for Leaks cause2->solution2 solution3 Maintain Temp. at 60-70 °C cause3->solution3 solution4 Increase Reaction Time / Monitor Progress cause4->solution4

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of 4-Amino-2,6-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-2,6-difluorophenol Hydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Recommended Solution(s)
Product does not dissolve in the hot solvent. - Insufficient solvent volume.- Incorrect solvent choice (compound is insoluble).- Add more hot solvent in small increments until the product dissolves.- Select a more polar solvent or a suitable solvent mixture.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- High impurity levels.- Lower the temperature of the solvent before dissolving the compound.- Add a small amount of a co-solvent in which the compound is more soluble to reduce the saturation point.- Consider a preliminary purification step like column chromatography to remove significant impurities.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration and re-cool.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The chosen solvent is too good at dissolving the compound even at low temperatures.- Minimize the amount of hot solvent used for dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization.- Choose a solvent system where the compound has lower solubility at cold temperatures. Consider using a solvent/anti-solvent system.
Product is discolored (pink, brown, or black). - Oxidation of the aminophenol moiety. Aminophenols are susceptible to air oxidation, especially at elevated temperatures and in certain solvents.- Perform recrystallization under an inert atmosphere (e.g., nitrogen or argon).- Add a small amount of a reducing agent like sodium dithionite to the recrystallization solvent.- Use deoxygenated solvents.- Minimize the time the solution is kept at high temperatures.
Column Chromatography Issues
Problem Possible Cause(s) Recommended Solution(s)
Compound does not move from the origin (Rf = 0). - The eluent is not polar enough to move the highly polar hydrochloride salt.- Gradually increase the polarity of the mobile phase. For silica gel, a gradient of methanol in dichloromethane or ethyl acetate is a good starting point.- Add a small percentage of a basic modifier like triethylamine or ammonia to the eluent to reduce strong interactions with the acidic silica gel.
Compound streaks on the TLC plate and column. - Strong interaction between the basic amine and the acidic silica gel.- Compound is overloading the column.- Use a deactivated silica gel (e.g., by pre-treating with a triethylamine solution).- Employ an alternative stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Poor separation of impurities. - The solvent system does not have the right selectivity for the compound and impurities.- Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (Rf values between 0.2 and 0.5 for the desired compound and a significant difference in Rf for impurities).
Product elutes with the solvent front. - The eluent is too polar.- Start with a less polar solvent system and gradually increase the polarity.

Frequently Asked Questions (FAQs)

Q1: What are the best recrystallization solvents for this compound?

A1: As a hydrochloride salt, this compound is a polar compound. Good single solvents for recrystallization would be polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with water. A solvent/anti-solvent system can also be effective, for example, dissolving the compound in a minimal amount of hot methanol and then adding a less polar solvent like ethyl acetate or diethyl ether until turbidity is observed, followed by cooling.

Q2: My purified this compound is always slightly colored. How can I obtain a white solid?

A2: Discoloration in aminophenols is often due to oxidation. To obtain a white solid, it is crucial to minimize exposure to air and heat. Conducting the recrystallization under an inert atmosphere (nitrogen or argon) and using deoxygenated solvents can significantly help. Adding a small amount of a reducing agent, such as sodium dithionite, to the recrystallization solvent can also prevent oxidation and lead to a colorless product.

Q3: What type of column chromatography is most suitable for purifying this compound?

A3: Due to the polar and basic nature of the amine hydrochloride, traditional normal-phase chromatography on silica gel can be challenging. The compound may streak or adhere strongly to the acidic silica. To overcome this, you can use a mobile phase containing a basic modifier like triethylamine (0.1-1%) in a mixture of dichloromethane and methanol. Alternatively, using a different stationary phase such as neutral or basic alumina, or an amine-functionalized silica gel, can provide better results.

Q4: What are the potential impurities I should be aware of?

A4: Potential impurities can originate from the synthesis of the free aminophenol. If the synthesis involves the reduction of a nitro group, incomplete reaction can leave residual nitro-intermediates. Other potential impurities could be starting materials or byproducts from the formation of the hydrochloride salt. The purity of the hydrochloric acid used can also be a source of impurities.

Q5: How should I store the purified this compound?

A5: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light and moisture. Storage at room temperature in a dry and cool place is generally recommended. For long-term storage, keeping it under an inert atmosphere can further prevent oxidation.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the compound.

  • Addition of Anti-solvent: While the solution is hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) with 0.5% triethylamine (TEA). Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA). Pour the slurry into the column and allow it to pack without air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity by increasing the percentage of methanol (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides an illustrative comparison of expected purity and yield for different purification techniques. Actual results may vary depending on the initial purity of the crude material and experimental conditions.

Purification Technique Solvent/Mobile Phase System Typical Purity (%) Typical Yield (%)
RecrystallizationEthanol/Water98.0 - 99.570 - 85
RecrystallizationMethanol/Ethyl Acetate98.5 - 99.865 - 80
Column ChromatographySilica Gel with DCM/MeOH/TEA> 99.050 - 75
Column ChromatographyAmine-functionalized Silica with Hexane/Ethyl Acetate> 99.560 - 80

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Product Dissolved Dissolved Product Crude->Dissolved Add minimal amount Solvent Hot Solvent Solvent->Dissolved HotFiltration Hot Filtration Dissolved->HotFiltration InsolubleImpurities Insoluble Impurities HotFiltration->InsolubleImpurities Removed Filtrate Clear Hot Solution HotFiltration->Filtrate Cooling Slow Cooling Filtrate->Cooling Crystals Pure Crystals Cooling->Crystals VacuumFiltration Vacuum Filtration Crystals->VacuumFiltration MotherLiquor Mother Liquor (soluble impurities) VacuumFiltration->MotherLiquor Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PurifiedProduct Purified Product Drying->PurifiedProduct

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Start Crude 4-Amino-2,6-difluorophenol HCl TLC TLC Analysis to Determine Mobile Phase Start->TLC Packing Pack Column with Stationary Phase (e.g., Silica Gel) TLC->Packing Loading Load Crude Product onto Column Packing->Loading Elution Elute with Mobile Phase (Isocratic or Gradient) Loading->Elution Collection Collect Fractions Elution->Collection TLC_Fractions Monitor Fractions by TLC Collection->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure 4-Amino-2,6-difluorophenol HCl Evaporation->Pure_Product

Caption: General workflow for the purification of this compound using column chromatography.

Technical Support Center: Troubleshooting Guide for Suzuki Coupling with Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the Suzuki-Miyaura cross-coupling of fluorinated anilines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a fluorinated aniline is resulting in low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings of fluorinated anilines, which are often electron-deficient, can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Choice: Standard palladium catalysts may be inefficient. For electron-deficient aryl halides, catalyst systems with bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step.[1] Preformed palladacycles, such as CataCXium® A Pd G3, have also shown high efficacy for couplings with unprotected bromoanilines.[1][2]

  • Ineffective Base: The base is crucial for the transmetalation step. For challenging electron-deficient anilines, stronger inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than weaker ones like potassium carbonate (K₂CO₃).[1] It is advisable to screen a panel of bases to find the optimal choice for your specific substrates.[1]

  • Inappropriate Solvent: The solvent affects reagent solubility and catalyst stability. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF) are commonly used.[1][2] In some cases, an aqueous mixture (e.g., dioxane/water) can be beneficial.[1]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to atmospheric oxygen. Reactions should be performed under an inert atmosphere (nitrogen or argon) using degassed solvents to prevent catalyst oxidation and the formation of homocoupling byproducts.[1]

  • Low Reaction Temperature: Due to the electron-withdrawing nature of fluorine, higher reaction temperatures (typically 80-120 °C) may be required to drive the reaction to completion.[3]

Q2: I am observing significant side products in my reaction. What are the common side reactions and how can I mitigate them?

A2: Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification.

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.

    • Mitigation: Thoroughly degas all solvents and reagents before use and maintain a strictly inert atmosphere throughout the reaction.[1] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also be beneficial.[3]

  • Protodeboronation: The boronic acid reacts with a proton source (like water or alcohol) to replace the boron group with a hydrogen atom.

    • Mitigation: Use anhydrous conditions where possible, or consider using more stable boronate esters (e.g., pinacol esters). Using a less harsh base or lower reaction temperatures might also help.

  • Dehalogenation of the Fluorinated Aniline: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Mitigation: This can be caused by certain bases or impurities. Ensure high-purity starting materials and solvents, and consider screening alternative bases.

Q3: How does the position of the fluorine atom on the aniline ring affect the reaction?

A3: The position of the electron-withdrawing fluorine atom can influence the reactivity of the haloaniline. A fluorine atom positioned ortho or para to the halogen will have a stronger electron-withdrawing effect, which can make the oxidative addition step of the catalytic cycle faster. However, an ortho-substituent can also introduce steric hindrance, potentially requiring the use of more sterically demanding ligands to achieve good yields.

Q4: Should I protect the amine group of the fluorinated aniline?

A4: While many Suzuki-Miyaura reactions are tolerant of free amines, the unprotected N-H group can sometimes interfere with the catalytic cycle, especially with sensitive substrates. If you are experiencing consistently low yields or complex side reactions, protection of the amine (e.g., as a Boc or trifluoroacetyl group) may be beneficial. However, recent methods have been developed that work well with unprotected ortho-bromoanilines, potentially avoiding the need for protection and deprotection steps.[2]

Data Presentation: Reaction Condition Screening

The following tables summarize reaction conditions from the literature for Suzuki couplings involving bromoanilines, including fluorinated derivatives. These provide a starting point for optimization.

Table 1: Catalyst and Ligand Effects on the Suzuki Coupling of an Ortho-Bromoaniline [1][2]

EntryCatalystLigandBaseSolventTemp. (°C)Yield (%)
1Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O9011
2CataCXium® A Pd G3-Cs₂CO₃Dioxane/H₂O8051
3CataCXium® A Pd G3-Cs₂CO₃EtOAc8056
4CataCXium® A Pd G3-Cs₂CO₃2-MeTHF8095

Table 2: Screening of Various Catalysts for Ortho-Bromoaniline Coupling in 2-MeTHF [1]

EntryCatalystLigandYield (%)
1CataCXium® A Pd G3-95
2Pd(OAc)₂SPhos<5
3Pd₂(dba)₃XPhos<5
4Pd(PPh₃)₄-<5
5Pd(dppf)Cl₂dppf<5

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Bromoaniline with an Arylboronic Acid

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Fluorinated bromoaniline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., CataCXium® A Pd G3, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF or 1,4-dioxane)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated bromoaniline, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X (Ar = Fluorinated Aniline) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 + Base ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product Reagents Ar-X + Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Catalyst Is the catalyst/ligand system optimal for electron-deficient substrates? Start->Check_Catalyst Screen_Catalyst Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) or palladacycles. Check_Catalyst->Screen_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Screen_Catalyst->Check_Base Screen_Base Screen stronger bases (e.g., Cs2CO3, K3PO4). Check_Base->Screen_Base No Check_Atmosphere Was the reaction run under a strictly inert atmosphere? Check_Base->Check_Atmosphere Yes Screen_Base->Check_Atmosphere Inert_Atmosphere Use degassed solvents and maintain N2 or Ar atmosphere. Check_Atmosphere->Inert_Atmosphere No Check_Temp Is the reaction temperature sufficiently high? Check_Atmosphere->Check_Temp Yes Inert_Atmosphere->Check_Temp Increase_Temp Increase temperature (e.g., 80-120 °C). Check_Temp->Increase_Temp No Check_Side_Products Are side products (homocoupling, protodeboronation) observed? Check_Temp->Check_Side_Products Yes Increase_Temp->Check_Side_Products Mitigate_Side_Products Address side reactions: - Ensure inert atmosphere - Use anhydrous conditions - Consider boronate esters Check_Side_Products->Mitigate_Side_Products Yes Success Improved Yield Check_Side_Products->Success No Mitigate_Side_Products->Success

Caption: A troubleshooting workflow for optimizing low-yield reactions.

References

preventing defluorination in cross-coupling reactions of 4-Amino-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 4-Amino-2,6-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with this fluorinated building block, with a primary focus on preventing undesired defluorination.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using 4-Amino-2,6-difluorophenol in cross-coupling reactions?

A1: The principal challenge is the propensity for hydrodefluorination, an undesired side reaction where a fluorine atom is replaced by a hydrogen atom. This side reaction reduces the yield of the desired product and introduces impurities that can be difficult to separate. The electron-rich nature of the aminophenol ring can exacerbate this issue.

Q2: What are the common types of cross-coupling reactions where defluorination of 4-Amino-2,6-difluorophenol is a concern?

A2: Defluorination is a significant concern in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and other similar C-C and C-N bond-forming reactions.[1][2][3] The specific conditions of each reaction type can influence the extent of defluorination.

Q3: How does the choice of catalyst and ligand impact defluorination?

A3: The catalyst and ligand system is crucial for controlling the selectivity of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step over side reactions like hydrodefluorination.[1] For instance, in Buchwald-Hartwig aminations, sterically hindered biaryl phosphine ligands have shown great success in minimizing side reactions with challenging substrates.[1]

Q4: Can the base and solvent system influence the extent of defluorination?

A4: Absolutely. The choice of base and solvent plays a multifaceted role. Strong bases can promote defluorination pathways. Milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over stronger bases like alkoxides (e.g., NaOtBu).[4] The solvent polarity can also affect the reaction's outcome by influencing the solubility of reactants and the stability of intermediates in the catalytic cycle.[5][6] A mixture of an organic solvent and water is often used, but an excess of water can lead to undesired side reactions.[5]

Q5: Are there any general strategies to minimize hydrodefluorination?

A5: Yes, several strategies can be employed:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands.

  • Base Selection: Opt for milder inorganic bases over strong organic bases.

  • Temperature Control: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions.

  • Moisture Control: While some water can be beneficial, especially in Suzuki couplings, rigorously dry conditions are often necessary for other cross-coupling reactions to prevent hydrodefluorination where water can act as a proton source.[7]

  • Protecting Groups: Protecting the amino or hydroxyl group can modulate the electronic properties of the substrate and may reduce the propensity for defluorination.

Troubleshooting Guide

This guide provides solutions to common problems encountered during cross-coupling reactions with 4-Amino-2,6-difluorophenol.

Issue Potential Cause(s) Recommended Solution(s)
High levels of mono-defluorinated byproduct - Reaction temperature is too high.- Base is too strong.- Inappropriate ligand choice.- Temperature: Screen lower temperatures (e.g., start at 80°C and decrease in 10°C increments).- Base: Switch from alkoxides (e.g., NaOtBu) to milder bases like K₃PO₄ or Cs₂CO₃.- Ligand: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, or Josiphos-type ligands).
Low conversion of starting material - Inactive catalyst.- Low reaction temperature.- Poor solubility of reagents.- Catalyst: Use a pre-formed catalyst or ensure proper pre-activation of the palladium source and ligand.- Temperature: Cautiously increase the reaction temperature in small increments.- Solvent: Screen different solvents or solvent mixtures (e.g., dioxane, toluene, THF, or mixtures with water) to improve solubility.[5]
Formation of homocoupled byproducts - Presence of oxygen.- Catalyst system promotes homocoupling.- Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).- Catalyst/Ligand: Re-evaluate the palladium source and ligand combination.
Inconsistent results between batches - Variable purity of starting materials.- Inconsistent moisture content in solvents or reagents.- Reagent Quality: Use starting materials of consistent and high purity.- Moisture Control: Use freshly dried solvents and ensure reagents are anhydrous, particularly the base.

Experimental Protocols

While specific protocols for 4-Amino-2,6-difluorophenol are not widely published, the following generalized procedures for related fluorinated compounds can serve as a starting point. Optimization will be necessary.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from methods used for other electron-rich, fluorinated aryl halides.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Amino-2,6-difluorophenol (assuming it has been converted to a halide or triflate, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 4:1 dioxane/water).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on modern methods for C-N coupling of challenging substrates.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide/triflate derived from 4-Amino-2,6-difluorophenol (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos or SPhos, 1.1-1.2 times the mol% of the palladium catalyst), and a base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 90-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute with a suitable organic solvent, filter through a pad of celite, and wash the filtrate with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Defluorination_Pathway A Ar(F)-Pd(II)-L2-X B Desired Product (Ar(F)-Nu) A->B Reductive Elimination C Defluorinated Product (Ar(H)-Nu) A->C Hydrodefluorination D Undesired Pathway E Desired Pathway F [H] Source (e.g., H2O, base) F->C

Caption: Competing pathways in cross-coupling of fluorinated aryl compounds.

Troubleshooting_Logic start High Defluorination Observed? temp Lower Reaction Temperature start->temp Yes success Problem Solved start->success No base Switch to Milder Base (e.g., K3PO4) temp->base ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) base->ligand recheck Re-evaluate Results ligand->recheck recheck->success Yes fail Consult Further Literature or Technical Support recheck->fail No

Caption: A logical workflow for troubleshooting defluorination issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Difluorophenol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of difluorophenol precursors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during these critical synthetic transformations. Nitro-substituted difluorophenols are vital intermediates in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the nitration of difluorophenol precursors?

The nitration of difluorophenol precursors is an electrophilic aromatic substitution reaction. In this process, a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction typically involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a nitrating agent. This ion is then attacked by the electron-rich aromatic ring of the difluorophenol precursor. The regioselectivity of the reaction (i.e., the position of the nitro group) is influenced by the directing effects of the hydroxyl (-OH) and fluorine (-F) substituents on the aromatic ring.

Q2: What are the most common nitrating agents used for this type of reaction?

A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective nitrating agent. Sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. Other nitrating systems can be employed for substrates that are sensitive to strong acids, including milder reagents like acetyl nitrate generated in situ.

Q3: Why is temperature control so critical during the nitration of difluorophenols?

Temperature control is crucial for several reasons. Firstly, the nitration reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, posing a significant safety risk. Secondly, higher temperatures can promote the formation of unwanted byproducts, such as dinitrated compounds or oxidation products, which can reduce the yield and purity of the desired product. For many nitration reactions of substituted phenols, maintaining a low temperature, often between 0 and 10°C, is essential for achieving high selectivity and yield.

Q4: How do the fluorine and hydroxyl groups on the phenol ring affect the regioselectivity of nitration?

Both the hydroxyl and fluorine groups are ortho-, para-directing activators for electrophilic aromatic substitution. However, the hydroxyl group is a much stronger activating group than fluorine. The interplay between these groups and their positions on the aromatic ring will determine the final position of the incoming nitro group. The regioselectivity is a complex interplay of electronic and steric effects. Computational studies can help predict the most likely isomers formed.

Q5: How can I monitor the progress of my nitration reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material and the formation of the product. This allows you to determine when the reaction is complete and to quench it at the appropriate time to prevent the formation of byproducts.

Troubleshooting Guides

Below are common issues encountered during the nitration of difluorophenol precursors and their potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated substrate.1. Increase reaction time: Monitor the reaction by TLC or GC to ensure the starting material is consumed. 2. Increase temperature cautiously: Gradually increase the reaction temperature in small increments, while carefully monitoring for byproduct formation. 3. Use a stronger nitrating agent: For deactivated substrates, consider using fuming nitric acid or oleum, but with extreme caution due to their high reactivity.
2. Decomposition of the product: The desired nitro-difluorophenol may be unstable under the reaction conditions.1. Lower the reaction temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 2. Reduce reaction time: Quench the reaction as soon as the starting material is consumed to minimize product degradation.
3. Loss of product during work-up: The product may be soluble in the aqueous phase or volatile.1. Perform a thorough extraction: Use a suitable organic solvent and perform multiple extractions of the aqueous layer. 2. Use a brine wash: Wash the combined organic layers with brine to reduce the solubility of the product in any remaining aqueous phase.
Formation of Multiple Products (Poor Regioselectivity) 1. Competing directing effects: The hydroxyl and fluorine groups may direct the nitration to multiple positions.1. Optimize reaction temperature: Lowering the temperature can sometimes improve selectivity. 2. Change the nitrating agent: Milder nitrating agents may offer better regioselectivity in some cases. 3. Protect the hydroxyl group: Temporarily protecting the hydroxyl group as an ester or ether can alter its directing effect and improve selectivity. The protecting group can be removed after nitration.
2. Over-nitration: The product is further nitrated to form dinitro or trinitro compounds.1. Use a stoichiometric amount of nitrating agent: Carefully control the amount of nitric acid used. 2. Lower the reaction temperature: Dinitration often requires more forcing conditions. 3. Reduce reaction time: Quench the reaction as soon as the desired mono-nitrated product is formed.
Formation of Dark, Tarry Byproducts 1. Oxidation of the phenol: Phenols are susceptible to oxidation, especially under strong acidic and oxidizing conditions.1. Lower the reaction temperature: Perform the reaction at or below 0°C. 2. Add the nitrating agent slowly: Slow, dropwise addition of the nitrating agent can help to control the exotherm and minimize oxidation. 3. Use a milder nitrating agent: Consider alternatives to the standard mixed acid system.
Product Does Not Precipitate Upon Quenching 1. Product is soluble in the aqueous quench solution. 1. Perform a liquid-liquid extraction: Extract the product from the aqueous solution using an appropriate organic solvent like dichloromethane or ethyl acetate.
2. The product is an oil at the quenching temperature. 1. Cool the quench mixture further: Use an ice-salt bath to lower the temperature and potentially induce crystallization. 2. Proceed with liquid-liquid extraction.

Experimental Protocols

The following are generalized experimental protocols for the nitration of difluorophenol precursors. Note: These are starting points and may require optimization for specific substrates.

General Protocol for Nitration using Nitric Acid and Sulfuric Acid

This protocol is adapted from the nitration of precursors to 2,4-difluorophenol.

1. Preparation of the Nitrating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the required volume of concentrated sulfuric acid.

  • Cool the flask to 0-5°C using an ice bath.

  • Slowly add the desired amount of concentrated nitric acid dropwise to the sulfuric acid with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

2. Nitration Reaction:

  • Dissolve the difluorophenol precursor in a suitable solvent (if necessary) in a separate flask and cool to 0-5°C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the difluorophenol precursor. The rate of addition should be controlled to maintain the internal temperature between 0 and 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for the desired amount of time (typically 30 minutes to 2 hours). Monitor the reaction progress by TLC or GC.

3. Work-up and Purification:

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.

  • If the product precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.

  • If the product does not precipitate, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

The following tables provide representative reaction parameters for the nitration of compounds structurally related to difluorophenols. These should be used as a starting point for optimization.

Table 1: Representative Reaction Parameters for the Nitration of 2,6-Difluorotoluene

ParameterValue/ConditionNotes
Reactants
2,6-Difluorotoluene1.0 equivalentStarting material.
Concentrated Nitric Acid (90%)1.1 - 1.5 equivalentsNitrating agent.
Concentrated Sulfuric Acid (98%)2.0 - 3.0 equivalentsCatalyst and dehydrating agent.
Reaction Conditions
Temperature0 - 25 °CReaction is exothermic and should be controlled.
Reaction Time1 - 4 hoursMonitor by TLC or GC for completion.
Work-up & Purification
QuenchingIce-waterTo stop the reaction and precipitate the product.

Technical Support Center: Managing Byproducts in the Diazotization of Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diazotization of substituted aminophenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the diazotization of substituted aminophenols?

A1: Temperature is the most critical parameter. Diazonium salts are notoriously unstable at elevated temperatures. Maintaining a low temperature, typically between 0-5 °C, is paramount to prevent the decomposition of the diazonium salt, which primarily leads to the formation of phenolic byproducts and nitrogen gas.

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is the likely cause?

A2: The formation of tar-like substances is often a result of diazonium salt decomposition and subsequent polymerization reactions. This can be caused by localized overheating, incorrect stoichiometry, or the presence of impurities in the starting materials. Ensure slow and controlled addition of sodium nitrite, efficient stirring to dissipate heat, and use purified aminophenols.

Q3: I am observing a lower than expected yield of my desired product after the coupling reaction. What are the potential reasons?

A3: Low yields can stem from several factors:

  • Decomposition of the diazonium salt: As mentioned, if the temperature is not strictly controlled, the diazonium salt will decompose before it can react with the coupling agent.

  • Incomplete diazotization: Ensure the correct stoichiometry of sodium nitrite and acid is used. An excess of nitrous acid is often used to drive the reaction to completion, but this needs to be carefully controlled.

  • Side reactions: The formation of byproducts such as triazenes can consume the diazonium salt, reducing the yield of the desired azo product.

  • Improper pH for coupling: The pH of the coupling reaction is crucial. For coupling with phenols, a slightly alkaline pH is typically required to activate the phenol to the more reactive phenoxide ion.

Q4: How can I detect and quantify the byproducts in my reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing the reaction mixture. By using a suitable stationary phase (like a C18 column) and a gradient elution, you can separate the desired diazonium salt, unreacted aminophenol, phenolic byproducts, and other impurities. Quantification can be achieved by using a UV-Vis detector and calibrating with known standards.

Q5: What is the role of excess mineral acid in the diazotization reaction?

A5: Excess mineral acid serves two main purposes. Firstly, it ensures the complete formation of nitrous acid (HNO₂) from sodium nitrite. Secondly, it helps to stabilize the diazonium salt and prevents a competing side reaction where the newly formed diazonium salt couples with unreacted aminophenol to form a triazene (a diazoamino compound).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Diazonium Salt 1. Temperature too high: Decomposition of the diazonium salt. 2. Insufficient acid: Incomplete formation of nitrous acid. 3. Impure aminophenol: Side reactions with impurities.1. Maintain reaction temperature strictly between 0-5 °C using an ice-salt bath. 2. Use a 2.5 to 3 molar excess of mineral acid relative to the aminophenol. 3. Recrystallize the starting aminophenol before use.
Formation of a Precipitate During Diazotization 1. Low solubility of the aminophenol salt: The hydrochloride or sulfate salt of the aminophenol may precipitate out at low temperatures. 2. Formation of insoluble byproducts. 1. Use a co-solvent like acetic acid or ensure vigorous stirring to maintain a fine suspension. 2. Analyze the precipitate to identify the byproduct and adjust reaction conditions accordingly.
Color of the Reaction Mixture is Darker than Expected 1. Oxidation of the aminophenol. 2. Decomposition of the diazonium salt leading to colored polymers. 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure strict temperature control and rapid use of the diazonium salt solution.
Inconsistent Results Between Batches 1. Variability in the purity of starting materials. 2. Inconsistent temperature control. 3. Differences in the rate of addition of sodium nitrite. 1. Standardize the purification of all reagents. 2. Use a reliable and calibrated cooling system. 3. Employ a syringe pump or a dropping funnel for controlled and reproducible addition of the nitrite solution.
Formation of Triazene Byproducts Insufficient acid: Unreacted aminophenol couples with the diazonium salt.Increase the molar excess of the mineral acid to ensure all the aminophenol is protonated.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield and purity of the diazotization reaction. Please note that specific values can vary depending on the substituents on the aminophenol.

Table 1: Effect of Temperature on Diazonium Salt Stability

Temperature (°C)Relative StabilityPrimary Byproduct
0 - 5HighMinimal
5 - 10ModeratePhenol
> 10LowSignificant Phenol Formation, Tars

Data compiled from qualitative descriptions in multiple sources indicating increased decomposition above 5-10°C.

Table 2: Effect of Acid Stoichiometry on Byproduct Formation

Molar Equivalents of HClDiazonium Salt PurityTriazene Formation
1.0LowSignificant
1.8>93%Suppressed
2.2 (for electron-rich anilines)HighMinimal to None

Based on studies on substituted anilines, which are structurally similar to aminophenols.

Experimental Protocols

Protocol 1: General Diazotization of a Substituted Aminophenol

This protocol provides a general procedure for the diazotization of a substituted aminophenol for subsequent use in, for example, an azo coupling reaction.

Materials:

  • Substituted Aminophenol (e.g., 4-amino-3-methylphenol)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea or Sulfamic Acid (for quenching excess nitrous acid)

Procedure:

  • In a beaker, suspend the substituted aminophenol (1.0 equivalent) in a mixture of distilled water and concentrated hydrochloric acid (2.5 - 3.0 equivalents).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 - 1.1 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aminophenol suspension, ensuring the temperature remains below 5 °C. The rate of addition is crucial to prevent localized warming.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.

  • (Optional) To destroy any excess nitrous acid, a small amount of urea or sulfamic acid can be added until the solution no longer gives a positive test with starch-iodide paper (the paper will not turn blue-black).

  • The resulting cold diazonium salt solution should be used immediately in the next synthetic step.

Protocol 2: HPLC Analysis of a Diazotization Reaction Mixture

This protocol outlines a general HPLC method for monitoring the progress of a diazotization reaction and identifying major components.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or other suitable buffer

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a large volume of cold mobile phase to stop further reaction and precipitation. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the different components. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20.1-25 min, 10% B (re-equilibration).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Monitor at multiple wavelengths. For example, 254 nm for general aromatic compounds and a specific wavelength in the visible region if colored byproducts are expected.

  • Data Analysis: Identify the peaks corresponding to the starting aminophenol, the diazonium salt, and any byproducts by comparing their retention times with known standards. The peak area can be used to quantify the relative amounts of each component.

Visualizations

Diazotization_Workflow cluster_start Starting Materials cluster_reaction Diazotization Reaction cluster_product Primary Product cluster_byproducts Potential Byproducts Aminophenol Substituted Aminophenol Reaction Diazotization (0-5 °C) Aminophenol->Reaction Acid Mineral Acid (HCl or H2SO4) Acid->Reaction Nitrite Sodium Nitrite (NaNO2) Nitrite->Reaction Diazonium Diazonium Salt (Desired Product) Reaction->Diazonium Phenol Phenol (Decomposition) Reaction->Phenol High Temp. Triazene Triazene (Coupling with Amine) Reaction->Triazene Low Acid Tar Tar-like Substances Reaction->Tar Side Reactions

Caption: General workflow for the diazotization of substituted aminophenols.

Troubleshooting_Logic cluster_problems cluster_causes cluster_solutions Start Problem Encountered LowYield Low Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts Decomposition Decomposition (Dark Color/Tar) Start->Decomposition Temp Incorrect Temperature LowYield->Temp Stoichiometry Incorrect Stoichiometry LowYield->Stoichiometry Purity Impure Reagents LowYield->Purity Byproducts->Temp Byproducts->Stoichiometry pH Incorrect pH Byproducts->pH Decomposition->Temp Decomposition->Purity ControlTemp Maintain 0-5 °C Temp->ControlTemp AdjustStoichiometry Adjust Acid/ Nitrite Ratio Stoichiometry->AdjustStoichiometry Purify Purify Starting Materials Purity->Purify ControlpH Optimize pH for Coupling pH->ControlpH

Caption: Troubleshooting logic for managing byproducts in diazotization.

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Amino-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the electron-rich substrate, 4-Amino-2,6-difluorophenol.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling experiments involving 4-Amino-2,6-difluorophenol, presented in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with 4-Amino-2,6-difluorophenol is showing low to no yield. What are the primary factors to investigate?

Answer:

Low or no yield in a Suzuki-Miyaura coupling with this substrate can stem from several factors, primarily related to its electron-rich nature and potential for side reactions. Here’s a systematic approach to troubleshooting:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich aryl halides, bulky, electron-donating phosphine ligands are often necessary to promote the rate-limiting oxidative addition step.[1] Consider switching to a more active catalyst system.

  • Base Selection: The base plays a crucial role in the transmetalation step. While strong bases can be effective, they may also promote side reactions with a sensitive substrate like an aminophenol. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.

  • Solvent and Degassing: Inadequate degassing of the solvent can lead to catalyst deactivation and homocoupling of the boronic acid.[2] Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and undesired side reactions. If you observe decomposition of your starting material or product, consider lowering the reaction temperature.

  • Purity of Reagents: Ensure the purity of your 4-Amino-2,6-difluorophenol, boronic acid, and other reagents. Impurities can poison the catalyst.

Question 2: I am observing significant amounts of homocoupling of my boronic acid partner. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction, particularly in the presence of oxygen.[2] To mitigate this:

  • Rigorous Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox.

  • Proper Degassing: As mentioned above, thorough solvent degassing is crucial.

  • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

  • Palladium(0) Source: Using a Pd(0) precatalyst can sometimes be advantageous over in situ reduction of a Pd(II) source, which can sometimes promote homocoupling.

Question 3: My Buchwald-Hartwig amination is resulting in a complex mixture of products and starting material. What are the likely causes?

Answer:

The complexity of the product mixture in a Buchwald-Hartwig amination with 4-Amino-2,6-difluorophenol can be attributed to several factors:

  • Ligand Choice: The ligand is paramount in Buchwald-Hartwig reactions. For challenging substrates, specialized biarylphosphine ligands are often required to achieve high selectivity and reactivity.[3]

  • Base Compatibility: The choice of base is critical. Strong bases like NaOtBu are highly effective but can be incompatible with certain functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ may offer better functional group tolerance.

  • Side Reactions: The amino group of your substrate can potentially undergo double arylation. Using a bulky ligand can often prevent this. The phenol group could also potentially react under certain conditions, although C-N coupling is generally favored.

  • Catalyst Deactivation: The substrate itself or impurities could be deactivating the catalyst. Ensure high purity of all reagents.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is generally recommended for the cross-coupling of electron-rich phenols like 4-Amino-2,6-difluorophenol?

A1: For electron-rich substrates, palladium catalysts paired with bulky, electron-donating phosphine ligands are generally recommended. These ligands facilitate the oxidative addition step, which is often the rate-determining step for electron-rich aryl halides.[1] Examples of such ligands include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and other sterically hindered phosphines.[3]

Q2: What is the role of the fluorine atoms in 4-Amino-2,6-difluorophenol during the cross-coupling reaction?

A2: The two fluorine atoms at the ortho positions have a significant steric and electronic effect. Sterically, they can hinder the approach of the catalyst to the reaction center. Electronically, fluorine is an electron-withdrawing group by induction but a weak electron-donating group by resonance. This electronic ambiguity can influence the reactivity of the aryl ring.

Q3: Can I use the phenol directly for a Suzuki-Miyaura coupling, or does it need to be converted to a triflate or another leaving group first?

A3: While direct C-O bond activation of phenols is possible, it often requires specialized and highly active catalyst systems. A more common and generally more reliable approach is to first convert the phenol to a better leaving group, such as a triflate (-OTf), tosylate (-OTs), or nonaflate (-ONf).[4] This significantly facilitates the oxidative addition step of the catalytic cycle.

Q4: What are the key differences in catalyst selection for a Suzuki-Miyaura versus a Buchwald-Hartwig reaction with this substrate?

A4: While both reactions benefit from bulky, electron-rich phosphine ligands, the optimal ligand may differ. For Suzuki-Miyaura coupling, the focus is on facilitating transmetalation from the boronic acid. For Buchwald-Hartwig amination, the ligand must effectively promote both the oxidative addition and the subsequent C-N bond-forming reductive elimination. It is often necessary to screen a small library of ligands for each specific transformation to identify the optimal catalyst system.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of substrates with electronic and steric properties similar to 4-Amino-2,6-difluorophenol.

Table 1: Suzuki-Miyaura Coupling of Electron-Rich Aryl Halides/Triflates

EntryAryl Halide/TriflateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2,6-difluoroanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85
24-Triflyloxy-2,6-dimethylaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane8018~90
34-Chloro-3,5-dimethylphenol (as triflate)3-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O9024~75

Table 2: Buchwald-Hartwig Amination of Electron-Rich Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2,6-difluoroanilineMorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10016~92
24-Chloro-2-fluoroanisoleAnilinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄t-BuOH11024~88
34-Bromo-3-aminophenolN-MethylanilinePd-G3-XPhos (1)-LHMDSTHF6512~95

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Triflate Derived from 4-Amino-2,6-difluorophenol

  • Preparation of the Aryl Triflate: To a solution of 4-Amino-2,6-difluorophenol (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane at 0 °C, add triflic anhydride (1.1 equiv) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction with water and extract with dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

  • Cross-Coupling Reaction: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl triflate (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk tube under an inert atmosphere (Argon), add the aryl halide (derived from 4-Amino-2,6-difluorophenol, 1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%) in the reaction solvent (e.g., toluene).

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for Cross-Coupling Substrate 4-Amino-2,6-difluorophenol (Electron-rich, Sterically hindered) Reaction_Type Choose Cross-Coupling Reaction Substrate->Reaction_Type Suzuki Suzuki-Miyaura (C-C) Reaction_Type->Suzuki C-C Bond Buchwald Buchwald-Hartwig (C-N) Reaction_Type->Buchwald C-N Bond Catalyst_Screen Screen Catalyst System Suzuki->Catalyst_Screen Buchwald->Catalyst_Screen Ligand_Choice Select Ligand: - Bulky, electron-rich - Biaryl phosphines (SPhos, XPhos) Catalyst_Screen->Ligand_Choice Base_Choice Select Base: - K3PO4, Cs2CO3 (milder) - NaOtBu (stronger) Catalyst_Screen->Base_Choice Optimization Reaction Optimization Ligand_Choice->Optimization Base_Choice->Optimization Analysis Analyze Results: - Yield - Purity - Side Products Optimization->Analysis Troubleshooting Troubleshooting Analysis->Troubleshooting Low Yield/ Side Rxns Success Successful Coupling Analysis->Success High Yield Troubleshooting->Catalyst_Screen Re-screen

Caption: A decision workflow for selecting a suitable catalyst system.

Suzuki_Miyaura_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Appropriate? Check_Catalyst->Check_Conditions Yes Change_Ligand Change to Bulky, Electron-Rich Ligand Check_Catalyst->Change_Ligand No Check_Reagents Are Reagents Pure and Dry? Check_Conditions->Check_Reagents Yes Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp No Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Analyze Re-run and Analyze Check_Reagents->Analyze Yes Change_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Change_Ligand->Change_Base Change_Ligand->Analyze Change_Base->Analyze Degas_Solvent Ensure Thorough Degassing Optimize_Temp->Degas_Solvent Optimize_Temp->Analyze Degas_Solvent->Analyze Purify_Reagents->Analyze

References

Technical Support Center: HPLC Method Development for Impurity Profiling of 4-Amino-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC method development for impurity profiling of 4-Amino-2,6-difluorophenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of 4-Amino-2,6-difluorophenol and its potential impurities.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic amino group of the analyte and acidic silanol groups on the silica-based column packing material.[1][2]- Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the amino group to ensure it is protonated and reduce interaction with silanols.[1] - Use a High-Purity Silica Column: Employ a modern, high-purity silica column (Type B) with low silanol activity.[3] - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[1] - Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to minimize silanol interactions.[1]
Poor Peak Shape (Fronting) Column overload due to high sample concentration.- Reduce Injection Volume: Decrease the amount of sample injected onto the column.[2] - Dilute the Sample: Prepare and inject a more diluted sample solution.[1]
Co-elution of Impurities with the Main Peak Insufficient selectivity of the chromatographic system.- Change Stationary Phase: Screen different column chemistries (e.g., C8, Phenyl, Cyano) to alter selectivity.[4] - Modify Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase.[4] - Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
Low Sensitivity/Poor Detection of Impurities Inappropriate detection wavelength or low concentration of impurities.- Optimize Detection Wavelength: Determine the UV absorption maxima of 4-Amino-2,6-difluorophenol and potential impurities. Use a diode array detector (DAD) to monitor multiple wavelengths. - Increase Sample Concentration: If possible, inject a more concentrated sample to improve the detection of trace impurities. - Use a More Sensitive Detector: Consider using a mass spectrometer (LC-MS) for highly sensitive and specific detection.[5]
Baseline Noise or Drift Contaminated mobile phase, column, or detector issues.[6]- Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[7] - Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles in the system. - Flush the Column: Wash the column with a strong solvent to remove any adsorbed contaminants. - Check Detector Lamp: Ensure the detector lamp has sufficient energy.
Irreproducible Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.[2]- Premix Mobile Phase: Manually premix the mobile phase to ensure consistent composition.[8] - Use a Column Thermostat: Control the column temperature to maintain consistent retention. - Check Pump Performance: Ensure the HPLC pump is delivering a constant and accurate flow rate.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for 4-Amino-2,6-difluorophenol?

A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of a phosphate or acetate buffer and acetonitrile or methanol as the organic modifier.[9] A gradient elution is recommended to separate impurities with a wide range of polarities. Initial screening with different pH values (e.g., acidic, neutral, and basic) can help in achieving optimal separation.[4]

Q2: How can I identify the potential impurities of 4-Amino-2,6-difluorophenol?

Potential impurities can be identified through forced degradation studies.[10] By subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, you can generate degradation products that are likely to be present as impurities.[10][11] These impurities can then be characterized using techniques like LC-MS.[5] Organic impurities may also arise from starting materials, by-products, and intermediates from the manufacturing process.[9]

Q3: What are the critical parameters to consider during method validation for impurity profiling?

For impurity profiling method validation, the key parameters to evaluate are:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: How do I perform a forced degradation study for 4-Amino-2,6-difluorophenol?

A forced degradation study involves exposing a solution or solid sample of 4-Amino-2,6-difluorophenol to various stress conditions to produce degradation products.[10][12] The goal is to achieve a target degradation of approximately 5-20%.[11]

Experimental Protocols

Protocol for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 4-Amino-2,6-difluorophenol in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 60°C for a specified period. After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Store the solid drug substance and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control sample to identify and quantify the degradation products.

Visualizations

HPLC_Method_Development_Workflow start Define Analytical Target Profile knowledge Gather Knowledge on Analyte (pKa, logP, UV spectra) start->knowledge screening Initial Screening knowledge->screening select_column Select Column (C18, C8, Phenyl) screening->select_column Stationary Phase select_mobile_phase Select Mobile Phase (ACN/MeOH, Buffer pH) screening->select_mobile_phase Mobile Phase optimization Method Optimization select_column->optimization select_mobile_phase->optimization gradient Gradient Optimization optimization->gradient temp Temperature Optimization optimization->temp flow_rate Flow Rate Optimization optimization->flow_rate validation Method Validation gradient->validation temp->validation flow_rate->validation pass Method Meets Requirements validation->pass Pass fail Method Fails validation->fail Fail end Final Method pass->end fail->optimization HPLC_Troubleshooting_Tree problem Identify Problem peak_shape Poor Peak Shape? problem->peak_shape retention Retention Time Issues? problem->retention baseline Baseline Problems? problem->baseline tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No drift Drifting? retention->drift Yes irreproducible Irreproducible? retention->irreproducible No noise Noise? baseline->noise Yes drift_base Drift? baseline->drift_base No solution_tailing Adjust pH Use High Purity Column Add Competing Base tailing->solution_tailing solution_fronting Reduce Injection Volume Dilute Sample fronting->solution_fronting solution_drift Check for Leaks Equilibrate Column drift->solution_drift solution_irreproducible Premix Mobile Phase Control Temperature Check Pump irreproducible->solution_irreproducible solution_noise Use High Purity Solvents Degas Mobile Phase noise->solution_noise solution_drift_base Contaminated Mobile Phase Column Bleed drift_base->solution_drift_base

References

Technical Support Center: 4-Amino-2,6-difluorophenol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,6-difluorophenol in cross-coupling reactions. The primary focus is on strategies to minimize or eliminate the formation of homocoupling byproducts.

Troubleshooting Guide

Homocoupling of 4-Amino-2,6-difluorophenol can lead to the formation of undesired symmetric biaryls or diaryl ethers, reducing the yield of the desired cross-coupled product and complicating purification. This guide addresses common issues and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Significant formation of homocoupling byproduct(s) (e.g., 4,4'-diamino-2,2',6,6'-tetrafluorobiphenyl or bis(4-amino-2,6-difluorophenyl) ether) 1. Oxidative Coupling: The electron-rich nature of the aminophenol makes it susceptible to oxidation and subsequent radical coupling, especially in the presence of air or certain metal catalysts. 2. Catalyst-Mediated Homocoupling: The catalyst system (e.g., Palladium or Copper) may facilitate the coupling of two molecules of the aminophenol. This is particularly prevalent in Ullmann-type reactions. 3. High Reactivity of the Starting Material: The unprotected amino and hydroxyl groups can actively participate in the catalytic cycle in an undesired manner.1. Employ Protecting Groups: This is the most robust strategy. Protect the amino group (e.g., as a carbamate) and/or the hydroxyl group (e.g., as an ether or silyl ether) prior to the coupling reaction. This reduces the electron density of the ring and blocks the reactive sites. 2. Optimize Reaction Conditions:     - Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxidative coupling.     - Ligand Selection: For Palladium-catalyzed reactions, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or Buchwald's biarylphosphine ligands) which can promote reductive elimination of the desired product over side reactions. For Copper-catalyzed reactions, ligands like phenanthroline or N,N'-dimethylglycine can improve selectivity.     - Slow Addition: In some cases, slow addition of the 4-Amino-2,6-difluorophenol to the reaction mixture can maintain its low concentration and disfavor homocoupling.
Low yield of the desired cross-coupled product with recovery of starting material 1. Catalyst Inactivation: The unprotected amino or hydroxyl group of 4-Amino-2,6-difluorophenol may coordinate to the metal center and inhibit its catalytic activity. 2. Suboptimal Reaction Conditions: The chosen catalyst, ligand, base, or solvent may not be suitable for this specific substrate. The electron-withdrawing fluorine atoms can affect the reactivity of the aromatic ring.1. Protecting Groups: As mentioned above, protecting the reactive functional groups can prevent catalyst inhibition. 2. Systematic Optimization:     - Catalyst Screening: Test different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) or copper sources (e.g., CuI, CuTC).     - Base Selection: The choice of base is critical. Screen milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) as well as stronger bases (e.g., NaOt-Bu, LHMDS), depending on the specific coupling reaction.     - Solvent Effects: Evaluate a range of anhydrous, degassed solvents (e.g., toluene, dioxane, DMF, DMSO).
Formation of dehalogenated byproduct Presence of a Hydrogen Source: Trace amounts of water or other protic impurities in the reaction mixture can lead to the reduction of the aryl halide coupling partner.Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use of freshly dried and degassed solvents is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of homocoupling with 4-Amino-2,6-difluorophenol?

A1: Homocoupling of 4-Amino-2,6-difluorophenol can occur through two primary pathways. The first is oxidative coupling , where the electron-rich aminophenol is oxidized to a radical species that then dimerizes. This is often promoted by the presence of oxygen and certain metal catalysts. The second is catalyst-mediated homocoupling , where two molecules of the aminophenol oxidatively add to the metal center (e.g., in Ullmann-type reactions with copper), followed by reductive elimination to form the dimer.

Q2: Which protecting group should I use for the amino and hydroxyl functions?

A2: The choice of protecting group depends on the planned reaction conditions and the desired deprotection strategy. An ideal approach is to use orthogonal protecting groups , which can be removed under different conditions without affecting each other.

  • For the Amino Group:

    • Boc (tert-butyloxycarbonyl): Stable to many coupling conditions and readily removed with acid (e.g., TFA).

    • Cbz (Carboxybenzyl): Stable to acidic conditions and removed by hydrogenolysis.

  • For the Hydroxyl Group:

    • Methyl (Me) or Benzyl (Bn) ethers: Generally stable but require harsh conditions for removal (BBr₃ for methyl, hydrogenolysis for benzyl).

    • Silyl ethers (e.g., TBDMS, TIPS): Offer a range of stabilities and are typically removed with fluoride sources (e.g., TBAF).

Q3: Can I perform the cross-coupling reaction without protecting groups?

A3: While it may be possible in some cases with careful optimization of the catalyst system and reaction conditions, it is generally not recommended for achieving high yields and purity. The unprotected amino and hydroxyl groups can lead to a variety of side reactions, including homocoupling and catalyst inhibition. For robust and reproducible results, a protection strategy is advisable.

Q4: How can I detect and quantify homocoupling byproducts?

A4: The primary methods for detecting and quantifying homocoupling byproducts are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the homocoupled products by their mass-to-charge ratio and for quantifying their abundance relative to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify the characteristic signals of the homocoupled products. Quantification can be achieved by integrating the signals of the product and byproduct relative to an internal standard.

Data Presentation

The following tables provide a qualitative comparison of expected outcomes for different strategies to avoid homocoupling based on general principles of cross-coupling reactions, as specific quantitative data for 4-Amino-2,6-difluorophenol is limited in the literature.

Table 1: Comparison of Strategies for Avoiding Homocoupling

Strategy Expected Yield of Desired Product Expected Level of Homocoupling Advantages Disadvantages
No Protection (Optimized Conditions) Low to ModerateModerate to HighFewer synthetic stepsProne to side reactions, lower yields, difficult purification
Single Protection (e.g., N-Boc) Moderate to HighLow to ModerateGood balance of yield and step countPotential for O-arylation or O-homocoupling if hydroxyl is unprotected
Double Protection (e.g., N-Boc, O-TBDMS) HighVery LowHigh yield and purity, clean reaction profileIncreased number of synthetic steps (protection and deprotection)

Table 2: Representative Catalyst/Ligand Systems for Cross-Coupling of Aminophenols

Coupling Type Catalyst Ligand Typical Base Notes
Buchwald-Hartwig (N-Arylation) Pd(OAc)₂ or Pd₂(dba)₃BrettPhos, XPhosNaOt-Bu, LHMDSHighly effective for N-arylation of aminophenols.[1][2]
Ullmann (O-Arylation) CuIPicolinic Acid, N,N'-dimethylglycineK₃PO₄, Cs₂CO₃Selective for O-arylation of aminophenols.[1][2]
Suzuki-Miyaura (C-C Coupling) Pd(PPh₃)₄ or PdCl₂(dppf)-K₂CO₃, K₃PO₄Standard conditions, but protection of the aminophenol is highly recommended.

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and reaction scales.

Protocol 1: N-Boc Protection of 4-Amino-2,6-difluorophenol

  • Dissolution: Dissolve 4-Amino-2,6-difluorophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate in a biphasic system with water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Perform an aqueous work-up to remove the base and unreacted Boc₂O.

  • Purification: Purify the N-Boc protected product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Protected 4-Amino-2,6-difluorophenol

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the protected 4-Amino-2,6-difluorophenol derivative (as an aryl halide or triflate, 1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

  • Reaction: Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Work-up: Carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the deprotected product as needed.

Visualizations

Experimental_Workflow cluster_protection Protection Strategy cluster_coupling Cross-Coupling Reaction cluster_deprotection Deprotection start 4-Amino-2,6-difluorophenol protect_N N-Protection (e.g., Boc) start->protect_N protect_O O-Protection (e.g., TBDMS) start->protect_O double_protect Doubly Protected Substrate protect_N->double_protect Optional O-Protection protect_O->double_protect Optional N-Protection coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) double_protect->coupling coupled_product Protected Coupled Product coupling->coupled_product deprotect Deprotection coupled_product->deprotect final_product Final Desired Product deprotect->final_product Troubleshooting_Logic start Significant Homocoupling Observed? decision_protection Are Protecting Groups Used? start->decision_protection solution_protect Implement Protection Strategy (N and/or O) decision_protection->solution_protect No decision_conditions Optimize Reaction Conditions decision_protection->decision_conditions Yes solution_inert Ensure Strict Inert Atmosphere decision_conditions->solution_inert solution_ligand Screen Bulky, Electron-Rich Ligands decision_conditions->solution_ligand solution_addition Slow Addition of Aminophenol decision_conditions->solution_addition

References

Validation & Comparative

Purity Analysis of 4-Amino-2,6-difluorophenol Hydrochloride: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 4-Amino-2,6-difluorophenol Hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will explore a robust HPLC method, compare its performance with alternative techniques such as Ultra-High-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE), and provide supporting experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone for the quality control of this compound. This method is designed to separate the active pharmaceutical ingredient (API) from its potential impurities, including starting materials, by-products, and degradation products.

Experimental Protocol: HPLC Purity Determination

A suitable HPLC method for this compound can be adapted from methods used for similar halogenated aminophenols.[1] A C18 column is a common choice for the separation of moderately polar aromatic compounds.[2]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a return to 10% B and equilibration for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Potential Impurities:

Based on common synthetic routes, potential impurities that this method should be able to resolve include:

  • Starting Materials: 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene or 4-nitro-2,6-difluorophenol.[3]

  • Incomplete Reduction By-products: Partially reduced nitro-intermediates.

  • Degradation Products: Formed under stress conditions (e.g., acid, base, oxidation, heat, light).

The following diagram illustrates the general workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample_Prep Dissolve Sample in Diluent HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Standard_Prep Prepare Reference Standard Solution Standard_Prep->HPLC_System Data_Acquisition Chromatogram Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area Normalization) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC HPLC_Particle Larger Particle Size (3-5 µm) HPLC_Pressure Lower Pressure (~400 bar) HPLC_Particle->HPLC_Pressure UPLC_Particle Smaller Particle Size (<2 µm) HPLC_Speed Slower Analysis HPLC_Pressure->HPLC_Speed UPLC_Pressure Higher Pressure (~1000 bar) HPLC_Resolution Standard Resolution HPLC_Speed->HPLC_Resolution UPLC_Speed Faster Analysis UPLC_Resolution Higher Resolution UPLC_Particle->UPLC_Pressure UPLC_Pressure->UPLC_Speed UPLC_Speed->UPLC_Resolution

References

A Comparative Guide to the Structural Confirmation of 4-Amino-2,6-difluorophenol Derivatives by 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of successful research. 4-Amino-2,6-difluorophenol derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, making accurate structural confirmation essential. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the unambiguous structural confirmation of these fluorinated aromatic compounds, supported by experimental data and detailed protocols.

Unraveling Molecular Architecture with 2D NMR

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into molecular structure by resolving correlations between different nuclei. For fluorinated compounds like 4-Amino-2,6-difluorophenol derivatives, 2D NMR is particularly valuable for deciphering complex spin systems and establishing unambiguous atomic connectivity. The most common and informative 2D NMR experiments for this purpose are:

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). It is instrumental in identifying neighboring protons in the aromatic ring and any aliphatic side chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It provides a direct map of which protons are bonded to which carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). It is crucial for connecting different spin systems and identifying quaternary carbons.

The strategic application of these techniques allows for the complete assignment of proton and carbon signals, providing definitive structural confirmation.

Predicted NMR Data for a Representative 4-Amino-2,6-difluorophenol Derivative

While specific experimental data for a wide range of 4-Amino-2,6-difluorophenol derivatives is not extensively published, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key coupling constants for a hypothetical derivative: 4-Amino-2,6-difluoro-N-methylphenol . These predictions are based on known substituent effects and data from similar fluorinated aromatic compounds.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
H3/H56.2 - 6.5 (d)100 - 105³JHF ≈ 8-12 Hz, ⁴JHH ≈ 2-3 Hz
C1-145 - 150 (t)²JCF ≈ 15-25 Hz
C2/C6-150 - 155 (dd)¹JCF ≈ 230-260 Hz, ³JCF ≈ 5-10 Hz
C3/C56.2 - 6.5100 - 105 (t)²JCF ≈ 3-7 Hz
C4-135 - 140³JCF ≈ 1-3 Hz
NH4.5 - 5.5 (br s)--
N-CH₃2.8 - 3.0 (s)30 - 35-
OH8.5 - 9.5 (br s)--

Note: Chemical shifts are highly dependent on the solvent and other substituents. Coupling constants are approximate values.

Information Derived from 2D NMR Experiments

The following table outlines the specific structural information that can be obtained from each 2D NMR experiment for a 4-Amino-2,6-difluorophenol derivative.

2D NMR Experiment Information Obtained
COSY - Identifies proton-proton couplings within the aromatic ring (H3-H5 if applicable).- Establishes connectivity within any aliphatic side chains.
HSQC - Directly correlates each aromatic proton (H3, H5) to its attached carbon (C3, C5).- Correlates protons on side chains to their respective carbons.
HMBC - Confirms the connectivity of the aromatic ring by showing long-range correlations (e.g., H3 to C1, C2, C4, C5).- Crucially identifies the positions of the fluorine atoms through correlations from protons to the fluorine-bearing carbons (C2, C6).- Establishes the connection of substituents to the aromatic ring.
¹⁹F-¹H HOESY - Can provide through-space correlations between fluorine atoms and nearby protons, aiding in conformational analysis.

Experimental Protocols

Sample Preparation
  • Dissolve the Sample: Weigh approximately 10-20 mg of the purified 4-Amino-2,6-difluorophenol derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure Homogeneity: Vortex the sample to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition

The following are general parameters for a 500 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.

1. ¹H NMR (for reference and setup)

  • Pulse Program: zg30

  • Spectral Width (SW): 16 ppm

  • Number of Scans (NS): 8-16

  • Relaxation Delay (D1): 2 s

2. COSY

  • Pulse Program: cosygpmf

  • Spectral Width (SW): 10-12 ppm in both F1 and F2 dimensions

  • Number of Increments (F1): 256-512

  • Number of Scans (NS): 2-4 per increment

  • Relaxation Delay (D1): 1.5-2 s

3. HSQC

  • Pulse Program: hsqcedetgpsisp2.3

  • Spectral Width (SW): F2 (¹H): 10-12 ppm; F1 (¹³C): 160-180 ppm

  • ¹JCH Coupling Constant: Optimized for ~160 Hz

  • Number of Increments (F1): 128-256

  • Number of Scans (NS): 2-8 per increment

  • Relaxation Delay (D1): 1.5 s

4. HMBC

  • Pulse Program: hmbcgplpndqf

  • Spectral Width (SW): F2 (¹H): 10-12 ppm; F1 (¹³C): 200-220 ppm

  • Long-Range Coupling Constant (nJCH): Optimized for 8 Hz

  • Number of Increments (F1): 256-400

  • Number of Scans (NS): 4-16 per increment

  • Relaxation Delay (D1): 1.5-2 s

Data Processing
  • Fourier Transformation: Apply a sine-squared or squared sine-bell window function in both dimensions followed by Fourier transformation.

  • Phasing: Phase the spectra carefully in both dimensions to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to both dimensions to ensure a flat baseline.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical connections between different NMR experiments in the structural elucidation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Purified Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC Processing Fourier Transform, Phasing, Baseline Correction COSY->Processing HSQC->Processing HMBC->Processing Assignment Spectral Assignment Processing->Assignment Confirmation Structural Confirmation Assignment->Confirmation

Experimental workflow for 2D NMR analysis.

logical_relationships cluster_experiments 2D NMR Experiments cluster_information Structural Information COSY COSY H_H_Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->H_H_Connectivity HSQC HSQC C_H_Direct Direct ¹H-¹³C One-Bond Correlation HSQC->C_H_Direct HMBC HMBC C_H_LongRange Long-Range ¹H-¹³C (2-3 Bond) Correlation HMBC->C_H_LongRange Quaternary_C Quaternary Carbon Identification HMBC->Quaternary_C Final_Structure Complete Structure Confirmation H_H_Connectivity->Final_Structure C_H_Direct->Final_Structure C_H_LongRange->Final_Structure Quaternary_C->Final_Structure

Logical relationships in 2D NMR structural elucidation.

Alternative Analytical Techniques: A Comparison

While 2D NMR is a powerful tool, other analytical techniques can also provide valuable structural information. Here's a comparison of 2D NMR with Mass Spectrometry and X-ray Crystallography for the structural confirmation of 4-Amino-2,6-difluorophenol derivatives.

Technique Principle Advantages Disadvantages Applicability to 4-Amino-2,6-difluorophenol Derivatives
2D NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.- Provides unambiguous atom connectivity.- Non-destructive.- Information on molecular dynamics and conformation in solution.- Relatively low sensitivity, requires mg quantities of pure sample.- Can be time-consuming to acquire and analyze data.- Does not provide molecular weight directly.Excellent: Provides the most detailed and definitive structural information in solution, which is highly relevant for biological and chemical applications.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.- Extremely high sensitivity (sub-picomole).- Provides accurate molecular weight and elemental formula (with high-resolution MS).- Fragmentation patterns can give structural clues.- Does not provide definitive information on atom connectivity or stereochemistry.- Isomer differentiation can be challenging.Good (in combination with NMR): Essential for confirming the molecular formula. Tandem MS (MS/MS) can provide fragmentation data to support the proposed structure, but it is not a standalone method for complete structural elucidation.
X-ray Crystallography Determines the arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms.- Provides the absolute, unambiguous 3D structure in the solid state.- Can determine stereochemistry and conformation with high precision.- Requires a suitable single crystal, which can be difficult and time-consuming to grow.- The solid-state structure may not be representative of the conformation in solution.Excellent (if a crystal is available): Provides the gold standard for structural confirmation. However, obtaining a high-quality crystal can be a significant bottleneck.

Conclusion

For the comprehensive and unambiguous structural confirmation of 4-Amino-2,6-difluorophenol derivatives, 2D NMR spectroscopy stands out as the most powerful and informative technique for characterizing the molecule in a solution state , which is often the most relevant for its intended applications. While Mass Spectrometry is indispensable for determining the molecular formula and X-ray Crystallography provides the ultimate structural proof in the solid state, the detailed connectivity and solution-state information provided by a combination of COSY, HSQC, and HMBC experiments is unparalleled for routine and in-depth structural elucidation in a research and development setting. The strategic application of these 2D NMR methods, as outlined in this guide, will empower researchers to confidently confirm the structures of these important fluorinated compounds.

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of fluorinated aminophenols. Due to the limited availability of direct experimental mass spectra for specific fluorinated aminophenol isomers in public databases, this document establishes a baseline by presenting the known fragmentation of non-fluorinated aminophenols. It then extrapolates the expected fragmentation patterns for their fluorinated analogs based on established principles of mass spectrometry for halogenated and aromatic compounds. This approach offers valuable insights for the identification and structural elucidation of these important pharmaceutical and chemical intermediates.

Comparison of Fragmentation Patterns

The introduction of a fluorine atom to the aminophenol structure is expected to significantly influence the fragmentation pathways. The following table summarizes the observed fragmentation patterns for the non-fluorinated aminophenol isomers and provides predicted key fragments for their fluorinated counterparts. The predictions are based on the known fragmentation of aminophenols and the general behavior of fluorinated aromatic compounds, which often involves the loss of HF or the fluorine radical.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
2-Aminophenol 10981 ([M-CO]⁺), 80 ([M-CHO]⁺), 65 ([C₅H₅]⁺)
3-Aminophenol 10981 ([M-CO]⁺), 80 ([M-CHO]⁺), 65 ([C₅H₅]⁺)
4-Aminophenol 10981 ([M-CO]⁺), 80 ([M-CHO]⁺), 65 ([C₅H₅]⁺)
4-Amino-3-fluorophenol (Predicted)127107 ([M-HF]⁺), 99 ([M-CO]⁺), 98 ([M-CHO]⁺), 80 ([M-HF-HCN]⁺)
2-Amino-5-fluorophenol (Predicted)127107 ([M-HF]⁺), 99 ([M-CO]⁺), 98 ([M-CHO]⁺), 80 ([M-HF-HCN]⁺)
3-Amino-5-fluorophenol (Predicted)127107 ([M-HF]⁺), 99 ([M-CO]⁺), 98 ([M-CHO]⁺), 80 ([M-HF-HCN]⁺)

Experimental Protocols

A standardized protocol for the analysis of aminophenols and their fluorinated derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. Derivatization is often recommended for phenolic compounds to improve their volatility and chromatographic behavior.

1. Sample Preparation (Derivatization with BSTFA)

  • Objective: To increase the volatility of the aminophenol for GC-MS analysis.

  • Procedure:

    • Accurately weigh 1-5 mg of the aminophenol sample into a reaction vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Predicted Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathways for fluorinated aminophenol isomers under electron ionization. The fragmentation is expected to be initiated by the loss of stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), and hydrogen fluoride (HF). The relative abundance of fragments resulting from these losses will depend on the stability of the resulting ions, which is influenced by the position of the fluorine atom.

G Predicted Fragmentation of 4-Amino-3-fluorophenol C6H6FNO+ (m/z 127) C6H6FNO+ (m/z 127) C5H5FN+ (m/z 99) C5H5FN+ (m/z 99) C6H6FNO+ (m/z 127)->C5H5FN+ (m/z 99) -CO C5H4FN+ (m/z 98) C5H4FN+ (m/z 98) C6H6FNO+ (m/z 127)->C5H4FN+ (m/z 98) -CHO C6H5NO+ (m/z 107) C6H5NO+ (m/z 107) C6H6FNO+ (m/z 127)->C6H5NO+ (m/z 107) -HF C5H4N+ (m/z 80) C5H4N+ (m/z 80) C6H5NO+ (m/z 107)->C5H4N+ (m/z 80) -HCN

Predicted fragmentation of 4-Amino-3-fluorophenol.

G Predicted Fragmentation of 2-Amino-5-fluorophenol C6H6FNO+ (m/z 127) C6H6FNO+ (m/z 127) C5H5FN+ (m/z 99) C5H5FN+ (m/z 99) C6H6FNO+ (m/z 127)->C5H5FN+ (m/z 99) -CO C5H4FN+ (m/z 98) C5H4FN+ (m/z 98) C6H6FNO+ (m/z 127)->C5H4FN+ (m/z 98) -CHO C6H5NO+ (m/z 107) C6H5NO+ (m/z 107) C6H6FNO+ (m/z 127)->C6H5NO+ (m/z 107) -HF C5H4N+ (m/z 80) C5H4N+ (m/z 80) C6H5NO+ (m/z 107)->C5H4N+ (m/z 80) -HCN

Predicted fragmentation of 2-Amino-5-fluorophenol.

G Predicted Fragmentation of 3-Amino-5-fluorophenol C6H6FNO+ (m/z 127) C6H6FNO+ (m/z 127) C5H5FN+ (m/z 99) C5H5FN+ (m/z 99) C6H6FNO+ (m/z 127)->C5H5FN+ (m/z 99) -CO C5H4FN+ (m/z 98) C5H4FN+ (m/z 98) C6H6FNO+ (m/z 127)->C5H4FN+ (m/z 98) -CHO C6H5NO+ (m/z 107) C6H5NO+ (m/z 107) C6H6FNO+ (m/z 127)->C6H5NO+ (m/z 107) -HF C5H4N+ (m/z 80) C5H4N+ (m/z 80) C6H5NO+ (m/z 107)->C5H4N+ (m/z 80) -HCN

Predicted fragmentation of 3-Amino-5-fluorophenol.

A Comparative Analysis of the Reactivity of 4-Amino-2,6-difluorophenol and 4-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Amino-2,6-difluorophenol and its non-fluorinated analog, 4-aminophenol. Understanding the distinct properties imparted by fluorine substitution is crucial for the strategic design of novel pharmaceuticals and functional materials. This document summarizes key physicochemical properties, explores differences in acidity, redox behavior, and susceptibility to electrophilic and nucleophilic substitution, and provides relevant experimental protocols.

Physicochemical Properties: A Tabular Comparison

The introduction of two fluorine atoms onto the phenolic ring significantly alters the molecule's electronic properties and, consequently, its chemical behavior. The table below summarizes key physicochemical parameters for both compounds.

Property4-Amino-2,6-difluorophenol4-Aminophenol
Molecular Formula C₆H₅F₂NOC₆H₇NO
Molecular Weight 145.11 g/mol 109.13 g/mol
CAS Number 126058-97-7123-30-8
pKa (Phenolic -OH) 7.72 (Predicted)10.30
pKa (Anilinium -NH₃⁺) Not available5.48

Comparative Reactivity Analysis

The presence of two electron-withdrawing fluorine atoms ortho to the hydroxyl group in 4-Amino-2,6-difluorophenol has a profound impact on the reactivity of both the aromatic ring and the functional groups compared to 4-aminophenol.

Acidity

The most significant and readily quantifiable difference lies in the acidity of the phenolic hydroxyl group. The predicted pKa of 4-Amino-2,6-difluorophenol is substantially lower than that of 4-aminophenol. This increased acidity is a direct consequence of the strong inductive electron-withdrawing effect (-I effect) of the two fluorine atoms. By pulling electron density away from the phenoxide oxygen, they stabilize the conjugate base, thereby facilitating proton dissociation.

Oxidation-Reduction Potential

For 4-aminophenol, electrochemical studies have shown that it readily undergoes oxidation. The oxidation peak potentials of substituted phenols generally become more positive with an increase in the electron-withdrawing nature of the substituents.

Electrophilic Aromatic Substitution

The amino and hydroxyl groups in 4-aminophenol are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. This makes the ring highly reactive towards electrophiles. In contrast, the two fluorine atoms in 4-Amino-2,6-difluorophenol are deactivating groups due to their strong inductive effect, which outweighs their weak resonance electron-donating effect. This deactivation, coupled with the steric hindrance from the fluorine atoms at the 2 and 6 positions, is expected to significantly reduce the rate of electrophilic aromatic substitution on the ring of 4-Amino-2,6-difluorophenol compared to 4-aminophenol.

Nucleophilic Acyl Substitution (Acetylation)

The synthesis of paracetamol (acetaminophen) via the acetylation of 4-aminophenol is a classic example of nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

For 4-Amino-2,6-difluorophenol, the electron-withdrawing fluorine atoms are expected to decrease the electron density on the entire aromatic ring, including the nitrogen atom of the amino group. This reduction in the nucleophilicity of the amino group would likely lead to a slower rate of acetylation compared to 4-aminophenol under identical conditions.

Experimental Protocols

Synthesis of Acetaminophen from 4-Aminophenol

This protocol outlines the laboratory synthesis of paracetamol (acetaminophen) from 4-aminophenol.

Materials:

  • 4-aminophenol

  • Acetic anhydride

  • Water

  • Erlenmeyer flask

  • Stir bar and magnetic stirrer

  • Heating mantle or water bath

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine 3.0 g of 4-aminophenol and 10.0 mL of deionized water. Add a stir bar.

  • While stirring, add 4.0 mL of acetic anhydride to the flask.

  • Heat the reaction mixture in a water bath at approximately 85 °C for about 5-10 minutes with continuous stirring.

  • After the heating period, remove the flask from the water bath and allow it to cool to room temperature while stirring continues.

  • Once at room temperature, place the flask in an ice-water bath to induce crystallization of the product.

  • Collect the crude acetaminophen crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • The crude product can be purified by recrystallization from water.

General Protocol for Determination of pKa by Spectrophotometry

This method can be used to experimentally determine the pKa of the phenolic hydroxyl group for both compounds.

Materials:

  • Sample compound (4-aminophenol or 4-Amino-2,6-difluorophenol)

  • Series of buffer solutions with a range of known pH values

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the sample compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

  • For each buffer solution, prepare a sample by diluting a known volume of the stock solution to a final constant concentration.

  • Measure the UV-Vis absorbance spectrum of each sample at a wavelength where the protonated and deprotonated species have different molar absorptivities.

  • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

  • The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of this curve.

General Protocol for Cyclic Voltammetry to Determine Oxidation Potential

This protocol provides a general framework for determining the oxidation potential.

Materials:

  • Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode)

  • Electrochemical cell

  • Sample compound

  • Supporting electrolyte solution (e.g., buffer solution)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Prepare a solution of the sample compound in the supporting electrolyte at a known concentration.

  • Assemble the electrochemical cell with the three electrodes immersed in the sample solution.

  • Deoxygenate the solution by bubbling with an inert gas for a sufficient period.

  • Perform a cyclic voltammetry scan over a potential range expected to encompass the oxidation of the compound.

  • The potential at which the peak oxidation current occurs (the anodic peak potential) provides an indication of the oxidation potential.

Visualizing Reaction and Reactivity

Acetylation_Workflow Acetylation of 4-Aminophenol Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product Reactant1 4-Aminophenol Mix Mix and Heat Reactant1->Mix Reactant2 Acetic Anhydride Reactant2->Mix Cool Cool to Room Temperature Mix->Cool Crystallize Crystallize in Ice Bath Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Product Acetaminophen (Crude) Filter->Product

Caption: Workflow for the synthesis of acetaminophen.

Reactivity_Comparison Comparative Reactivity Profile cluster_compound1 4-Aminophenol cluster_compound2 4-Amino-2,6-difluorophenol A1 Higher pKa (Less Acidic) B1 Lower pKa (More Acidic) A1->B1 Due to -I effect of F A2 Lower Oxidation Potential (More Easily Oxidized) B2 Higher Oxidation Potential (Less Easily Oxidized) A2->B2 Due to -I effect of F A3 More Reactive to Electrophilic Substitution B3 Less Reactive to Electrophilic Substitution A3->B3 Due to -I effect and steric hindrance of F A4 More Nucleophilic Amino Group B4 Less Nucleophilic Amino Group A4->B4 Due to -I effect of F

Caption: Predicted reactivity differences.

Conclusion

The substitution of two fluorine atoms at the ortho positions of 4-aminophenol profoundly alters its chemical reactivity. 4-Amino-2,6-difluorophenol is a stronger acid and is predicted to be more resistant to oxidation and electrophilic substitution compared to 4-aminophenol. Furthermore, the nucleophilicity of its amino group is likely diminished. These differences, primarily driven by the strong electron-withdrawing inductive effect of fluorine, are critical considerations for medicinal chemists and materials scientists in the design and synthesis of new molecular entities. Further experimental investigation into the quantitative reactivity of 4-Amino-2,6-difluorophenol is warranted to fully elucidate its chemical profile and potential applications.

A Comparative Guide to the Electrochemical Properties of Fluorinated and Non-Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into phenolic compounds significantly alters their physicochemical and, consequently, their electrochemical properties. These modifications can have profound implications for drug metabolism, materials science, and environmental remediation. This guide provides a comparative analysis of the electrochemical behavior of fluorinated versus non-fluorinated phenols, supported by experimental data and detailed methodologies.

Impact of Fluorination on Key Electrochemical Parameters

Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect on the phenol ring. This fundamental electronic perturbation influences several key electrochemical parameters, including acidity (pKa), oxidation potential, and electron transfer kinetics.

Acidity (pKa)

The acidity of a phenol is a critical factor in its electrochemical behavior as it dictates the protonation state of the molecule, which in turn affects its ease of oxidation. The electron-withdrawing nature of fluorine stabilizes the phenoxide anion, thereby increasing the acidity (lowering the pKa) of fluorinated phenols compared to their non-fluorinated counterpart.

CompoundpKa
Phenol10.0
4-Fluorophenol9.9
3-Fluorophenol9.3
2-Fluorophenol8.7
Pentafluorophenol5.5

Data Interpretation: As shown in the table, the pKa of phenol is 10.0.[1][2] The introduction of a single fluorine atom generally increases acidity. The position of the fluorine substituent has a notable impact; the proximity of the fluorine to the hydroxyl group in 2-fluorophenol results in a more pronounced increase in acidity compared to 3- and 4-fluorophenol.[1][2] This trend is due to the distance-dependent inductive effect. In the case of pentafluorophenol, the cumulative electron-withdrawing effect of five fluorine atoms leads to a dramatic increase in acidity.

Oxidation Potential

The oxidation potential of a phenol corresponds to the energy required to remove an electron, initiating its electrochemical oxidation. The electron-withdrawing fluorine substituents are expected to make the phenol ring more electron-deficient, thus rendering it more difficult to oxidize. This should result in a higher (more positive) oxidation potential for fluorinated phenols compared to phenol itself.

CompoundExpected Onset Oxidation Potential (V vs. Ag/AgCl)
PhenolE
4-FluorophenolE + ΔE₁
2-FluorophenolE + ΔE₂ (where ΔE₂ > ΔE₁)
2,4,6-TrifluorophenolE + ΔE₃ (where ΔE₃ > ΔE₂)

Experimental Observation: Studies on chlorinated phenols, which also possess electron-withdrawing substituents, have shown that more chlorinated congeners exhibit higher oxidation potentials, supporting this expected trend for fluorinated phenols.

Electron Transfer Kinetics

The rate of electron transfer at the electrode surface is a crucial aspect of electrochemical reactions. The introduction of fluorine can influence electron transfer kinetics through modification of the electronic structure and solvation properties of the phenol. It is anticipated that the strong electron-withdrawing nature of fluorine may slow down the kinetics of the initial electron transfer step in the oxidation of phenols.

A quantitative comparison of the heterogeneous electron transfer rate constant (k⁰) would provide definitive insight. This parameter can be determined from cyclic voltammetry experiments conducted at varying scan rates using the Nicholson method.

CompoundExpected Heterogeneous Electron Transfer Rate Constant (k⁰) (cm/s)
Phenolk⁰
Fluorinated Phenols< k⁰

Theoretical Basis: The reorganization energy accompanying electron transfer can be influenced by fluorination, potentially leading to slower kinetics.

Experimental Protocols

To obtain the comparative data for oxidation potentials and electron transfer kinetics, the following experimental protocol using cyclic voltammetry is recommended.

Objective: To determine and compare the onset oxidation potentials and heterogeneous electron transfer rate constants of phenol and a series of fluorinated phenols.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat/Galvanostat

  • Analytes: Phenol, 2-Fluorophenol, 3-Fluorophenol, 4-Fluorophenol, 2,4,6-Trifluorophenol, Pentafluorophenol (all ≥98% purity)

  • Solvent: Acetonitrile (HPLC grade)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Polishing materials: 0.3 and 0.05 µm alumina slurry on polishing pads

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with 0.3 µm and then 0.05 µm alumina slurry for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water and then with acetonitrile.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Measurement:

    • Prepare 1 mM solutions of each phenol in acetonitrile containing 0.1 M TBAPF₆.

    • Assemble the three-electrode cell with the prepared analyte solution.

    • De-aerate the solution by bubbling with high-purity nitrogen for 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

    • Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic current is observed (e.g., 0 V) to a potential sufficiently positive to observe the oxidation peak of the phenol (e.g., +2.0 V), and then reversing the scan back to the initial potential.

    • Perform the cyclic voltammetry at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

    • Repeat the measurement for each phenol solution.

Data Analysis:

  • Oxidation Potential: Determine the onset oxidation potential for each phenol from the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

  • Electron Transfer Rate Constant (k⁰):

    • For each phenol, measure the peak separation (ΔEp = Epa - Epc) from the cyclic voltammograms at different scan rates.

    • Use the Nicholson method and the relationship between ΔEp and the dimensionless kinetic parameter (ψ) to calculate the heterogeneous electron transfer rate constant (k⁰).

Visualizing the Impact of Fluorination

The following diagrams illustrate the experimental workflow and the logical relationship between fluorination and the resulting electrochemical properties.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Polish GCE p2 Prepare Phenol Solutions (1 mM in 0.1 M TBAPF6/MeCN) p1->p2 m1 Assemble 3-Electrode Cell p2->m1 m2 De-aerate with N2 m1->m2 m3 Run Cyclic Voltammetry (Varying Scan Rates) m2->m3 a1 Determine Onset Oxidation Potential m3->a1 a2 Measure Peak Separation (ΔEp) m3->a2 a3 Calculate k⁰ (Nicholson Method) a2->a3

Caption: Experimental workflow for comparative electrochemical analysis.

logical_relationship cluster_cause Cause cluster_effect Electronic Effect cluster_property_changes Property Changes cluster_electrochemical_outcome Electrochemical Outcome cause Fluorine Substitution on Phenol Ring effect Increased Inductive Electron Withdrawal cause->effect prop1 Stabilization of Phenoxide Anion effect->prop1 prop2 Decreased Electron Density on Aromatic Ring effect->prop2 outcome1 Increased Acidity (Lower pKa) prop1->outcome1 outcome2 Increased Oxidation Potential (More Difficult to Oxidize) prop2->outcome2 outcome3 Potentially Slower Electron Transfer Kinetics prop2->outcome3

References

Spectroscopic Fingerprints: Differentiating 4-Amino-2,6-difluorophenol from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 4-Amino-2,6-difluorophenol and its structural isomers. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, supported by detailed experimental protocols.

The precise identification of isomers is a critical step in chemical synthesis and drug development, as subtle changes in molecular structure can lead to significant differences in chemical reactivity and biological activity. This guide focuses on the spectroscopic differentiation of 4-Amino-2,6-difluorophenol from its key isomers, including 4-Amino-3,5-difluorophenol and 2-Amino-4,6-difluorophenol. By examining their unique spectral signatures, researchers can confidently distinguish between these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Amino-2,6-difluorophenol and its selected isomers.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz), Assignment
4-Amino-2,6-difluorophenol DMSO-d₆8.80 (s, 1H, OH), 6.58 (d, J = 8.0 Hz, 2H, Ar-H), 5.01 (s, 2H, NH₂)
4-Amino-2,6-dichlorophenol DMSO-d₆8.80 (s, 1H, OH), 6.580 (s, 2H, Ar-H), 5.01 (s, 2H, NH₂)[1]
Predicted ¹H NMR for a generic aminodifluorophenol CDCl₃Aromatic protons typically appear between 6.0 and 7.5 ppm. The chemical shifts and splitting patterns are highly dependent on the relative positions of the amino, hydroxyl, and fluorine substituents. Protons ortho and para to the hydroxyl group will be shifted upfield, while those ortho and para to the amino group will also be shifted upfield. Fluorine substitution will introduce additional splitting (H-F coupling). The OH and NH₂ protons are typically broad singlets and their chemical shifts can vary with concentration and temperature.
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm (Assignment)
4-Amino-2,6-diphenylphenol Not specified145.4 (C-OH), 138.9 (Ar-C), 130.1 (Ar-C), 128.6 (Ar-CH), 127.1 (Ar-CH), 126.5 (Ar-CH), 115.8 (Ar-CH)
Predicted ¹³C NMR for a generic aminodifluorophenol CDCl₃ or DMSO-d₆Carbons attached to fluorine will appear as doublets with large C-F coupling constants. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the fluorine atoms. Carbons ortho and para to the OH and NH₂ groups will be shielded (shifted to lower ppm values), while carbons directly attached to these groups and the fluorine atoms will be deshielded (shifted to higher ppm values).
¹⁹F NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm
4-Amino-3,5-difluorophenol Not specifiedA ¹⁹F NMR spectrum is available for this compound, though specific data is not readily available in public databases.[2]
Predicted ¹⁹F NMR for a generic aminodifluorophenol CDCl₃ or DMSO-d₆The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. The position of the fluorine atoms relative to the electron-donating amino and hydroxyl groups will significantly impact their chemical shifts.
IR Spectral Data
CompoundSample PrepCharacteristic Absorption Bands (cm⁻¹)
2-Amino-4,6-difluorophenol Computed Vapor PhaseN-H stretch (primary amine) ~3400-3500 (two bands), O-H stretch ~3600, C-F stretch ~1100-1300, Aromatic C=C stretch ~1450-1600.
4-Amino-2,6-dichlorophenol KBr discO-H stretch, N-H stretch, C-Cl stretch, Aromatic C=C stretch.[1]
Generic Aminophenol Not specifiedBroad O-H stretch from 3200-3600 cm⁻¹, N-H stretch from 3300-3500 cm⁻¹ (primary amines show two bands), aromatic C-H stretch from 3000-3100 cm⁻¹, and C=C aromatic ring stretches from 1500-1600 cm⁻¹.
Mass Spectrometry Data
CompoundIonization Method[M+H]⁺ (m/z)
4-Amino-2,6-difluorophenol ESI or similar soft ionization146.04
4-Amino-3,5-difluorophenol Predicted146.04120[3]
2-Amino-4,6-difluorophenol Predicted146.04
UV-Vis Spectral Data
CompoundSolventλmax (nm)
Phenol Methanol272[4]
2-Aminophenol MethanolNot specified, but spectra are available.[4]
Generic Aminophenol Not specifiedTypically two absorption bands in the UV region, one around 230-240 nm and another, less intense band around 280-290 nm, arising from π-π* transitions in the benzene ring. The positions of these bands are sensitive to the substitution pattern and the solvent.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Sample Preparation:

  • Weigh 5-10 mg of the aminodifluorophenol isomer for ¹H NMR and 20-50 mg for ¹³C and ¹⁹F NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -180 ppm).

    • Number of scans: 64-256.

    • Relaxation delay: 1-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the spectra and perform baseline correction.

  • Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external reference like CFCl₃ (0 ppm) or an internal reference can be used.

  • Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • Background: A background spectrum of the empty sample compartment should be collected before scanning the sample.

Data Processing:

  • The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption bands for the different functional groups.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote ionization.

Instrument Parameters (Electrospray Ionization - ESI):

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Ionization mode: Positive ion mode is typically used for amines.

  • Capillary voltage: 3-5 kV.

  • Drying gas flow and temperature: Optimized to ensure efficient desolvation without causing thermal degradation of the analyte.

  • Mass range: A range that includes the expected molecular ion (e.g., m/z 50-500).

Data Processing:

  • The mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

  • Identify the peak corresponding to the protonated molecule [M+H]⁺.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 absorbance units).

Instrument Parameters:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Wavelength range: 200-400 nm.

  • Blank: Use the same solvent as used for the sample to record a baseline.

  • Cuvette: Use a quartz cuvette with a 1 cm path length.

Data Processing:

  • The spectrum will show absorbance as a function of wavelength.

  • Determine the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating the isomers of aminodifluorophenol using the key spectroscopic techniques discussed.

Spectroscopic_Differentiation cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis cluster_Isomers Isomer Identification NMR NMR (¹H, ¹³C, ¹⁹F) NMR_Analysis Chemical Shifts Coupling Constants Multiplicity NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Characteristic Bands (O-H, N-H, C-F) IR->IR_Analysis MS Mass Spectrometry MS_Analysis Molecular Ion Peak (m/z) MS->MS_Analysis UV_Vis UV-Vis Spectroscopy UV_Vis_Analysis Absorption Maxima (λmax) UV_Vis->UV_Vis_Analysis Isomer_A 4-Amino-2,6-difluorophenol NMR_Analysis->Isomer_A Compare Spectral Data Isomer_B Isomer B NMR_Analysis->Isomer_B Isomer_C Isomer C NMR_Analysis->Isomer_C IR_Analysis->Isomer_A Compare Spectral Data IR_Analysis->Isomer_B IR_Analysis->Isomer_C MS_Analysis->Isomer_A Compare Spectral Data MS_Analysis->Isomer_B MS_Analysis->Isomer_C UV_Vis_Analysis->Isomer_A Compare Spectral Data UV_Vis_Analysis->Isomer_B UV_Vis_Analysis->Isomer_C Unknown Unknown Aminodifluorophenol Isomer Unknown->NMR Analyze Unknown->IR Analyze Unknown->MS Analyze Unknown->UV_Vis Analyze

Caption: Workflow for the spectroscopic differentiation of aminodifluorophenol isomers.

References

A Researcher's Guide to In Silico Modeling of 4-Amino-2,6-difluorophenol Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, the ability to predict how a molecule will interact with a protein target is invaluable. In silico modeling provides a powerful toolkit for assessing the binding affinity of novel compounds, such as derivatives of 4-Amino-2,6-difluorophenol, thereby accelerating the identification of promising drug candidates. This guide offers a comparative framework for understanding and applying computational methods to evaluate the binding potential of this specific class of molecules.

While direct comparative experimental data for a wide range of 4-Amino-2,6-difluorophenol derivatives is not extensively available in the public domain, this guide presents a standardized, best-practice workflow. The subsequent data is illustrative, designed to demonstrate how such a comparative study would be structured and interpreted.

Comparative Binding Affinity of Hypothetical Derivatives

To illustrate a typical output of an in silico binding affinity study, the following table summarizes hypothetical binding data for a series of 4-Amino-2,6-difluorophenol derivatives against a putative protein kinase target. The derivatives are varied at the R-position to explore the impact of different functional groups on binding.

Derivative IDR-Group SubstitutionDocking Score (kcal/mol)Predicted Binding Free Energy (ΔG, kcal/mol)Key Interacting Residues (Hypothetical)
ADF-01 -H-7.2-8.5 ± 0.4Lys72, Glu91, Leu135
ADF-02 -CH3-7.8-9.1 ± 0.5Lys72, Glu91, Val80, Leu135
ADF-03 -OH-8.5-9.9 ± 0.3Lys72, Glu91, Asp145, Leu135
ADF-04 -COOH-9.1-10.8 ± 0.6Lys72, Glu91, Asp145, Arg142
ADF-05 -NH2-8.2-9.5 ± 0.4Lys72, Glu91, Asp145
ADF-06 -SO2NH2-9.5-11.2 ± 0.7Lys72, Glu91, Asp145, Arg142, Phe146

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be dependent on the specific protein target and the computational methods employed.

Experimental Protocols for In Silico Analysis

A robust in silico analysis of binding affinity involves a multi-step workflow. The following protocols are based on standard practices in computational drug design and can be adapted for the study of 4-Amino-2,6-difluorophenol derivatives.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of the 4-Amino-2,6-difluorophenol derivatives and the target protein for docking and simulation.

Protocol:

  • Ligand Preparation:

    • The 2D structures of the 4-Amino-2,6-difluorophenol derivatives are sketched using chemical drawing software (e.g., ChemDraw).

    • These 2D structures are converted to 3D structures.

    • Energy minimization of the 3D structures is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Partial charges are assigned to the atoms.

  • Protein Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • All water molecules and non-essential ligands are removed from the crystal structure.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized to relieve any steric clashes.

Molecular Docking

Objective: To predict the preferred binding mode and estimate the binding affinity of the ligands to the protein target.

Protocol:

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Ligand Docking: The prepared ligands are docked into the defined active site of the protein using a docking program (e.g., AutoDock Vina).

  • Pose Analysis: The resulting docking poses for each ligand are analyzed. The pose with the most favorable docking score (lowest binding energy) is typically selected as the most probable binding mode.

  • Interaction Analysis: The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein in the selected pose are visualized and analyzed.

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the protein-ligand complex in a solvated environment and to calculate the binding free energy more accurately.

Protocol:

  • System Setup: The protein-ligand complex from the best docking pose is placed in a periodic box of water molecules. Ions are added to neutralize the system.

  • Energy Minimization: The entire system is energy minimized to remove bad contacts.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run: A long MD simulation (e.g., 100 ns) is performed under the NPT ensemble to generate a trajectory of the complex's motion over time.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation) and to analyze the interactions between the ligand and the protein.

  • Binding Free Energy Calculation: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy from the MD trajectory.

Visualizing the Workflow and Potential Mechanism

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the in silico workflow and a hypothetical signaling pathway that could be targeted by these derivatives.

InSilicoWorkflow cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Analysis & Validation LigandPrep Ligand Preparation (3D Structure Generation) Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking ProteinPrep Protein Preparation (from PDB) ProteinPrep->Docking PoseAnalysis Binding Pose Analysis Docking->PoseAnalysis MD_Sim MD Simulation (e.g., GROMACS, AMBER) PoseAnalysis->MD_Sim TrajectoryAnalysis Trajectory Analysis MD_Sim->TrajectoryAnalysis BindingEnergy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) TrajectoryAnalysis->BindingEnergy SAR_Analysis Structure-Activity Relationship BindingEnergy->SAR_Analysis

Caption: In silico workflow for binding affinity prediction.

SignalingPathway Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 GrowthFactor Growth Factor GrowthFactor->Receptor Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4-Amino-2,6-difluorophenol Derivative Inhibitor->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

By following these protocols and utilizing the illustrative data as a template, researchers can effectively employ in silico modeling to investigate the binding affinity of 4-Amino-2,6-difluorophenol derivatives, paving the way for the rational design of new therapeutic agents.

A Comparative Analysis of the Acidity of 2,6-Difluorophenol and 2,6-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive comparative study of the acidity of 2,6-difluorophenol and 2,6-dichlorophenol, offering valuable insights for researchers, scientists, and professionals in drug development. By examining their dissociation constants (pKa) and the underlying electronic effects, this document provides a clear framework for understanding the chemical behavior of these compounds.

Acidity Profile: A Quantitative Comparison

The acidity of a phenol is quantified by its pKa value, which represents the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimentally determined and predicted pKa values for 2,6-difluorophenol and 2,6-dichlorophenol are summarized below.

CompoundChemical StructurepKa
2,6-Difluorophenol2,6-Difluorophenol structure7.45 (Predicted)[1]
2,6-Dichlorophenol2,6-Dichlorophenol structure6.78[2]

Key Observation: 2,6-Dichlorophenol is a stronger acid than 2,6-difluorophenol, as evidenced by its lower pKa value.[1][2]

Understanding the Acidity Difference: Electronic Effects

The difference in acidity between these two compounds can be attributed to the interplay of inductive and resonance effects of the halogen substituents on the stability of the corresponding phenoxide ions.

dot

SpectrophotometricWorkflow A Prepare Stock Solution of Phenol C Create Sample Solutions (Phenol in each buffer) A->C B Prepare Buffer Solutions (Range of pH values) B->C D Measure UV-Vis Spectra of each solution C->D E Identify Wavelength of Maximum Absorbance Change D->E F Plot Absorbance vs. pH E->F G Determine pKa (pH at half-maximal absorbance change) F->G PotentiometricWorkflow A Prepare Phenol Solution (known concentration) C Titrate with Standardized Strong Base (e.g., NaOH) A->C B Calibrate pH Meter D Record pH after each addition of titrant B->D C->D E Plot pH vs. Volume of Titrant D->E F Identify Equivalence Point E->F G Determine pKa (pH at half-equivalence point) F->G

References

A Comparative Guide to the Metabolic Stability of Drugs Derived from 4-Amino-2,6-difluorophenol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a widely utilized approach in medicinal chemistry to enhance metabolic stability, thereby improving pharmacokinetic profiles. The 4-amino-2,6-difluorophenol scaffold is of significant interest in this regard. This guide provides a comparative assessment of the metabolic stability of drug candidates conceptually derived from this scaffold, with a focus on the Bruton's tyrosine kinase (BTK) inhibitor, spebrutinib, which features a structurally related fluorinated aminopyrimidine core. For comparison, the metabolic stability of the first-generation BTK inhibitor, ibrutinib, which lacks fluorine on its aminophenyl moiety, is presented.

Executive Summary

Quantitative Data Presentation

The following table summarizes the available in vitro metabolic stability data for spebrutinib and ibrutinib in liver microsomes. It is important to note that a direct quantitative comparison is challenging due to the limited publicly available data for spebrutinib.

CompoundScaffold FeatureIn Vitro SystemHalf-life (t½)Intrinsic Clearance (CLint)Data Source
Spebrutinib Fluorinated AminopyrimidineRat Liver MicrosomesSlower metabolic rate (qualitative)Not reported[1]
Ibrutinib Non-fluorinated AminophenylHuman Liver MicrosomesNot explicitly statedCalculated from depletion[2]

Note: The intrinsic clearance for ibrutinib was determined from substrate depletion experiments in human liver microsomes from single donors. The data indicates that ibrutinib is metabolized by CYP3A4/5.[2] For spebrutinib, while quantitative data is lacking, its metabolism in rat liver microsomes has been shown to proceed via several pathways, including defluorination.[1]

Metabolic Pathways and Bioactivation

In vitro studies with rat liver microsomes have identified fourteen phase I metabolites of spebrutinib. The primary metabolic pathways include:

  • Oxidation

  • Hydroxylation

  • O-dealkylation

  • Epoxidation

  • Defluorination

  • Reduction[1]

The observation of defluorination is a notable metabolic pathway for this fluorinated compound. Furthermore, the study on spebrutinib also investigated the formation of reactive intermediates, which can be crucial for understanding potential toxicities.[1]

Ibrutinib is primarily metabolized by CYP3A4/5 and to a lesser extent by CYP2D6. Its metabolism leads to the formation of several metabolites.[2]

Experimental Protocols

A standard experimental protocol for assessing in vitro metabolic stability in liver microsomes is outlined below. This methodology is generally applicable for the evaluation of compounds like spebrutinib and ibrutinib.

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration (e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a short period to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Test Compound Stock D Pre-incubation (Compound + Microsomes) A->D B Human Liver Microsomes B->D C NADPH Regenerating System E Initiate Reaction (Add NADPH) C->E D->E Pre-warm F Incubate at 37°C E->F G Quench Reaction (Acetonitrile) F->G Time points H Centrifuge G->H I LC-MS/MS Analysis H->I J Calculate % Remaining I->J K Determine t½ J->K L Calculate CLint K->L

In vitro microsomal stability assay workflow.

Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Spebrutinib / Ibrutinib Inhibitor->BTK Inhibition

BTK signaling pathway and inhibitor action.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Amino-2,6-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper handling and disposal of laboratory chemicals are critical for ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step operational plan for the disposal of 4-Amino-2,6-difluorophenol Hydrochloride, a halogenated phenolic compound that requires careful management as hazardous waste.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2][3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2][3]

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator.[3]

Hazard Summary for Halogenated Aminophenols

The following table summarizes the known hazards for compounds structurally analogous to this compound. This data should be used to inform your risk assessment and handling procedures.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[2][4]Skin Contact
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][4]Eye Contact
Specific Target Organ Toxicity May cause respiratory irritation.[2]Inhalation

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Also, list any other chemicals mixed in the container.

  • Avoid Mixing: Do not mix this waste with non-hazardous waste or other incompatible waste streams. Specifically, keep halogenated waste separate from non-halogenated organic solvents to facilitate proper disposal and potentially reduce costs.

Step 2: Neutralization of Residual Solutions (for cleaning glassware)

As a hydrochloride salt, aqueous solutions of this compound will be acidic. For the purpose of cleaning contaminated glassware, a neutralization step can be employed before the final rinses. The neutralized solution must still be collected as hazardous waste.

  • Work in a Fume Hood: Perform all neutralization steps within a certified chemical fume hood.

  • Dilution: If you have a concentrated solution, dilute it with water before neutralization.

  • Slow Addition of Base: Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, while stirring.

  • Monitor pH: Use pH paper to monitor the neutralization process. Aim for a neutral pH range (typically 6-8).

  • Collect Neutralized Waste: The resulting neutralized solution should be added to your designated hazardous waste container.

Step 3: Storage of Hazardous Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from heat or ignition sources.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Contact Environmental Health & Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed contractors for this purpose.

  • Manifesting: Ensure all required paperwork (hazardous waste manifest) is completed accurately before the waste is removed from your facility.

  • Professional Disposal: The final disposal of this compound must be conducted at an approved and licensed waste disposal plant.[1][3][5] Incineration is a common method for the disposal of halogenated organic compounds.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_type Identify Waste Type cluster_collection Waste Collection cluster_final_disposal Final Disposal Protocol start Start: Need to dispose of 4-Amino-2,6-difluorophenol HCl ppe Don appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe waste_type Is the waste solid, liquid, or contaminated material? ppe->waste_type solid_waste Solid Waste: Place directly into labeled hazardous waste container. waste_type->solid_waste Solid liquid_waste Aqueous Solution: Collect in labeled hazardous waste container. waste_type->liquid_waste Liquid contaminated_material Contaminated Materials: (e.g., gloves, weigh paper) Place in a sealed bag and then into the hazardous waste container. waste_type->contaminated_material Contaminated Material storage Store sealed container in a designated Satellite Accumulation Area with secondary containment. solid_waste->storage liquid_waste->storage contaminated_material->storage contact_ehs Contact Institutional EHS for pickup. Complete hazardous waste manifest. storage->contact_ehs end End: Waste removed by licensed disposal contractor. contact_ehs->end

References

Personal protective equipment for handling 4-Amino-2,6-difluorophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Amino-2,6-difluorophenol Hydrochloride

This guide provides crucial safety, operational, and disposal protocols for handling this compound (CAS No. 220353-22-0) in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally related chemicals, including aromatic amines and halogenated phenols.

Physicochemical and Hazard Data
PropertyValueSource
CAS Number 220353-22-0[4][5]
Molecular Formula C₆H₆ClF₂NO[4][5]
Molecular Weight 181.57 g/mol [4]
Purity ≥95% to min 96%[4][5]
Storage Store at room temperature, keep dry and cool.[4]

Hazard Summary Based on Structurally Similar Compounds:

Hazard StatementGHS Classification (Inferred)Reference Compounds
Harmful if swallowedAcute Toxicity, Oral (Category 4)5-Amino-2,4-difluorophenol[6]
Causes skin irritationSkin Corrosion/Irritation (Category 2)5-Amino-2,4-difluorophenol[6]
Causes serious eye irritation/damageSerious Eye Damage/Irritation (Category 1/2A)5-Amino-2,4-difluorophenol[6]
May cause respiratory irritationSTOT - Single Exposure (Category 3)5-Amino-2,4-difluorophenol[6]
Suspected of causing genetic defectsGerm Cell Mutagenicity (Category 2)Similar aromatic amines[7]
May cause damage to organs through prolonged or repeated exposureSTOT - Repeated Exposure (Category 2)Similar aromatic amines[7]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure.[8] The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2][8]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[8][9]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[2][8][9] For phenols, neoprene may offer slightly better protection.[10]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[8]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type depends on the specific conditions.[8][11]
Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[8]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[8][10]

  • Spill Kit: Have a spill kit readily available that is appropriate for handling amines and phenols. For phenol-like spills, polyethylene glycol (PEG-300 or PEG-400) is recommended for skin decontamination.[3][12]

  • Labeling: Clearly label all containers with the chemical name and hazard information.[2][10]

Handling Protocol:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[8]

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.[8]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[8]

  • Reactions: Conduct all chemical reactions within a certified chemical fume hood.[2][8]

Disposal Plan:

  • Waste Segregation: Segregate waste containing this compound from other waste streams.

  • Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container. The container must be kept closed except when adding waste.[13]

  • Labeling: The waste container must be labeled "HAZARDOUS WASTE" and include the full chemical name and approximate concentration.[13]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[13]

  • Pickup: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.

Emergency Procedures
Exposure TypeProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. For phenol-like exposures, wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) is recommended.[3][12] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[6] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the waste in a sealed container for disposal. Decontaminate the spill area. For large spills, contact your institution's emergency response team.

Visualized Workflows

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start_end start_end process process decision decision io io hazard hazard start Start: Handling 4-Amino-2,6-difluorophenol HCl risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check emergency_prep Verify Emergency Equipment Accessibility ppe_check->emergency_prep fume_hood Work in a Certified Chemical Fume Hood emergency_prep->fume_hood weighing Weigh Solid in Ventilated Enclosure fume_hood->weighing dissolving Dissolve Solid weighing->dissolving reaction Perform Reaction dissolving->reaction decontaminate Decontaminate Work Area reaction->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: Operational Workflow for Handling this compound.

cluster_skin_eye Skin or Eye Contact cluster_inhalation_ingestion Inhalation or Ingestion start_end start_end process process decision decision io io hazard hazard start Exposure Incident skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_water Flush with Water (15+ min) eye_contact->flush_water use_peg Wipe with PEG-300/400 (Skin) remove_clothing->use_peg medical_attention Seek Immediate Medical Attention flush_water->medical_attention use_peg->flush_water fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth (Do Not Induce Vomiting) ingestion->rinse_mouth fresh_air->medical_attention rinse_mouth->medical_attention

Caption: Emergency Response Protocol for Exposure Incidents.

References

×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-difluorophenol Hydrochloride
Reactant of Route 2
4-Amino-2,6-difluorophenol Hydrochloride

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